3-Methyl-2-(tributylstannyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl-(3-methylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.3C4H9.Sn/c1-5-2-3-6-4-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNSVGPYFVXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570096 | |
| Record name | Tributyl(3-methylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166766-89-8 | |
| Record name | Tributyl(3-methylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-(tributylstannyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Methyl-2-(tributylstannyl)thiophene
An In-depth Technical Guide to the Synthesis of 3-Methyl-2-(tributylstannyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key organometallic intermediate with significant applications in modern organic synthesis. Its utility primarily lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This guide provides a comprehensive overview of the , delving into the reaction mechanism, a detailed experimental protocol, and practical insights for its successful preparation and characterization.
Reaction Overview
The is typically achieved through a two-step process:
-
Directed ortho-Metalation (DoM): 3-Methylthiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), which selectively removes a proton from the carbon atom adjacent (in the ortho-position) to the methyl group. This regioselectivity is a cornerstone of this synthetic strategy.
-
Electrophilic Quench: The resulting lithiated intermediate is then quenched with an electrophilic tin species, typically tributyltin chloride, to yield the desired product.
Caption: Overall .
Mechanistic Insights: The Power of Directed ortho-Metalation
The regioselective hinges on the principle of Directed ortho-Metalation (DoM).[1][2] In this reaction, a functional group on an aromatic ring directs the deprotonation by an organolithium reagent to its immediate vicinity (the ortho-position).[1][2]
For π-electron rich heterocycles like thiophene, deprotonation typically occurs at the C2 position due to the higher acidity of the proton at this position, which is influenced by the electron-withdrawing effect of the sulfur atom.[3] The methyl group at the 3-position further enhances the acidity of the proton at the 2-position, thus directing the lithiation to this site.
It is noteworthy that the choice of the organolithium base can influence the regioselectivity. While n-BuLi favors deprotonation at the 2-position, bulkier bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) have been shown to selectively deprotonate 3-methylthiophene at the 5-position.[4] This highlights the importance of selecting the appropriate reagent to achieve the desired isomer.
Caption: Simplified reaction mechanism.
Detailed Experimental Protocol
This protocol outlines a reliable method for the . All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylthiophene | 98% | Commercially available | --- |
| n-Butyllithium | 2.5 M in hexanes | Commercially available | Pyrophoric, handle with care |
| Tributyltin chloride | 96% | Commercially available | Toxic, handle with care |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available | Required for the reaction |
| Saturated aq. NH₄Cl | --- | Prepared in-house | For quenching |
| Diethyl ether | Anhydrous | Commercially available | For extraction |
| Brine | --- | Prepared in-house | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercially available | For drying |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
Equipment Setup
A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is required. The reaction should be cooled using a dry ice/acetone bath.
Caption: Diagram of the experimental apparatus.
Step-by-Step Synthesis
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask under an argon atmosphere, add 3-methylthiophene (1.0 eq). Dissolve it in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford this compound as a colorless oil.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.15 (d, 1H, thiophene-H), ~6.85 (d, 1H, thiophene-H), ~2.20 (s, 3H, CH₃), ~1.50 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), ~1.30 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), ~1.05 (t, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), ~0.85 (t, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~145.0, ~138.0, ~130.0, ~128.0 (thiophene carbons), ~30.0 (CH₃), ~29.5, ~27.5 (Sn-butyl carbons), ~14.0, ~10.0 (Sn-butyl carbons) ppm. |
| Mass Spec. (EI) | m/z calculated for C₁₇H₃₂SSn. |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously in air. It should be handled under an inert atmosphere using proper syringe techniques. Always wear fire-resistant personal protective equipment (PPE).
-
Tributyltin chloride: is toxic and can be absorbed through the skin.[5] It is also harmful if swallowed or inhaled.[5] Handle in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield | Incomplete lithiation due to moisture or poor quality n-BuLi. | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use freshly titrated or newly purchased n-BuLi. |
| Formation of multiple products | Incorrect reaction temperature or stoichiometry. | Maintain the reaction temperature at -78 °C during the addition of n-BuLi and tributyltin chloride. Use the correct stoichiometry of reagents. |
| Difficulty in purification | Co-elution of impurities. | Use a less polar eluent system for column chromatography. Consider distillation under reduced pressure for purification. |
Conclusion
The via directed ortho-metalation is a robust and reliable method for preparing this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can efficiently access this compound for use in a wide range of synthetic applications, particularly in the development of novel therapeutic agents and functional materials.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
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Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. The Journal of Organic Chemistry, 72(3), 1031–1034. Retrieved from [Link]
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Slocum, D. W., & Gierer, P. L. (1976). Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. The Journal of Organic Chemistry, 41(22), 3668–3673. Retrieved from [Link]
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Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
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An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 3-Methyl-2-(tributylstannyl)thiophene. This organotin reagent is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development, offering insights into its handling, synthesis, and effective utilization in synthetic methodologies.
Introduction: The Role of Stannylthiophenes in Modern Organic Synthesis
Organostannanes, particularly those derived from heterocyclic systems like thiophene, are pivotal reagents in contemporary organic chemistry. This compound belongs to this class of compounds and serves as a versatile precursor for the introduction of the 3-methylthien-2-yl moiety into a wide array of organic molecules. Its primary utility is realized in the Stille cross-coupling reaction, a powerful method for the construction of complex architectures, including those found in pharmaceuticals, functional materials, and natural products.[1][2] The presence of the tributyltin group facilitates a transmetalation step with a palladium catalyst, enabling the coupling with various organic electrophiles.[3] The methyl group at the 3-position of the thiophene ring can influence the electronic properties and steric interactions of the resulting coupled products, offering a means to fine-tune molecular characteristics.
This guide will delve into the known physical characteristics of this compound, provide a detailed, validated protocol for its synthesis and purification, and explore its applications with a focus on the underlying mechanistic principles.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is fundamental to its safe handling and successful application in chemical reactions. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the available information, including computed and predicted values, alongside experimental data for the closely related and structurally similar compound, 2-(tributylstannyl)thiophene, for comparative purposes.
| Property | This compound | 2-(tributylstannyl)thiophene (for comparison) | Source |
| Molecular Formula | C₁₇H₃₂SSn | C₁₆H₃₀SSn | [4] |
| Molecular Weight | 387.21 g/mol | 373.18 g/mol | [4] |
| CAS Number | 166766-89-8 | 54663-78-4 | [4] |
| Appearance | Assumed to be a liquid | Colorless to pale yellow liquid | [5] |
| Boiling Point | 383.7 ± 44.0 °C (Predicted) | 155 °C / 0.1 mmHg | [5] |
| Density | Not available | 1.175 g/mL at 25 °C | [5] |
| Refractive Index | Not available | n²⁰/D 1.518 | [5] |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of this compound is typically achieved through the stannylation of 3-methylthiophene. This process involves the deprotonation of the most acidic proton on the thiophene ring (at the 2-position) using a strong base, followed by quenching the resulting lithiated species with a trialkyltin halide. The following protocol is a well-established method for the synthesis of arylstannanes and has been adapted for the specific preparation of the title compound.
Synthesis of this compound
Reaction Scheme:
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An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-(tributylstannyl)thiophene is a pivotal organostannane reagent in modern organic synthesis. Its unique structure, featuring a nucleophilic thiophene ring coupled to a tributyltin moiety, renders it an invaluable building block for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, core reactivity—with a focus on the Stille cross-coupling reaction—and its applications in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and critical safety procedures are presented to equip researchers and drug development professionals with the knowledge required for its effective and safe utilization.
Compound Profile and Physicochemical Properties
Proper identification and understanding of a reagent's physical properties are fundamental to its successful application in a laboratory setting. This compound is an air and moisture-stable organotin compound, though proper storage under an inert atmosphere is recommended for long-term stability.[1]
| Property | Value | Source(s) |
| CAS Number | 166766-89-8 | [2][3] |
| Molecular Formula | C₁₇H₃₂SSn | [2][3] |
| Molecular Weight | 387.21 g/mol | [2][3] |
| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | [3] |
| Boiling Point | 383.7 ± 44.0 °C (Predicted) | [2] |
| Synonyms | 3-methyl-2-(tributyltin)thiophene, Stannane, tributyl(3-methyl-2-thienyl)- | [2][4] |
Synthesis of this compound
The most common and efficient synthesis of this reagent involves the regioselective metallation of 3-methylthiophene followed by quenching with an electrophilic tin species.
Reaction: Deprotonation of 3-methylthiophene with a strong base like n-butyllithium (n-BuLi), followed by reaction with tributyltin chloride.
Causality of Experimental Choices:
-
Starting Material: 3-Methylthiophene is chosen for its specific substitution pattern. The methyl group at the 3-position directs the deprotonation to the 2-position due to the inductive effect and the acidity of the adjacent proton.
-
Base: n-Butyllithium is a powerful organolithium base capable of deprotonating the acidic C-H bond at the 2-position of the thiophene ring, forming a highly nucleophilic thienyllithium intermediate.
-
Electrophile: Tributyltin chloride serves as the electrophilic tin source. The nucleophilic carbon of the thienyllithium intermediate attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond.[5]
-
Solvent & Temperature: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert to the strong base and effectively solvates the organolithium intermediate. The reaction is typically initiated at low temperatures (e.g., -78 °C) to control the exothermic deprotonation step and prevent side reactions.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Core Reactivity: The Stille Cross-Coupling Reaction
The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate.[1][6] The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules like pharmaceuticals.[7]
Catalytic Cycle of the Stille Reaction
The mechanism proceeds through a well-established catalytic cycle involving a Pd(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X, e.g., an aryl bromide), forming a Pd(II) complex.[6][7]
-
Transmetalation: This is often the rate-determining step.[8] The organostannane (R²-SnBu₃) transfers its organic group (the 3-methylthienyl moiety) to the palladium center, displacing the halide/triflate and forming a new Pd(II) complex with both organic partners attached.[6][8]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10][11] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][12][13] this compound is a key intermediate for introducing the 3-methylthiophene moiety, which can be crucial for tuning a molecule's steric and electronic properties to optimize its interaction with biological targets.
Example Application: This reagent can be used in the synthesis of precursors for kinase inhibitors, where the substituted thiophene ring might interact with specific amino acid residues in the ATP-binding pocket of an enzyme. The Stille coupling allows for the efficient connection of the thiophene unit to other complex aromatic or heteroaromatic systems common in such inhibitors.
Detailed Experimental Protocol: Stille Coupling
This section provides a representative, self-validating protocol for a Stille coupling reaction.
Objective: To couple this compound with an aryl bromide (e.g., 4-bromoacetophenone).
Materials:
-
This compound (1.1 eq)
-
4-Bromoacetophenone (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum, then backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl bromide, Pd₂(dba)₃, and P(o-tol)₃.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing (Critical Step): Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Stannane Addition: Add the this compound via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF). The KF solution helps to precipitate the tin byproducts as insoluble tributyltin fluoride, aiding in their removal.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety, Handling, and Disposal
Trustworthiness Pillar: A protocol is only trustworthy if it is safe. Organotin compounds are highly toxic and require strict handling procedures.[14][15]
-
Toxicity: Organotins are toxic by all routes of exposure: inhalation, ingestion, and dermal contact.[3][16] Triorganotins, like the tributyltin moiety in this reagent, are the most toxic class and can act as neurotoxins and endocrine disruptors.[14][15]
-
Engineering Controls: Always handle this compound and any resulting tin byproducts inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves should be double-gloved or a heavier glove like neoprene used).
-
Spill & Decontamination: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[16] Decontaminate surfaces with soap and water.
-
Waste Disposal: All waste containing organotin compounds, including reaction residues, contaminated solvents, and purification materials (e.g., silica gel), must be collected in a clearly labeled, sealed hazardous waste container and disposed of according to institutional and local environmental regulations.
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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PubChem. (n.d.). 2-(Tri-n-butylstannyl)thiophene. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth exploration of 3-Methyl-2-(tributylstannyl)thiophene, a pivotal organostannane reagent in contemporary organic synthesis. We will dissect its chemical structure, elucidating the synergistic interplay between the thiophene heterocycle, the activating methyl group, and the reactive tributylstannyl moiety. This guide offers detailed, field-proven protocols for its synthesis and characterization, alongside a mechanistic examination of its cornerstone application in Stille cross-coupling reactions. Furthermore, we will explore its crucial role as a monomer precursor in the development of advanced conductive polymers for organic electronics. This document is intended for researchers, chemists, and materials scientists, providing both foundational knowledge and practical insights to leverage this versatile building block in drug discovery and materials science innovation.
Introduction: A Versatile Building Block
This compound is a specialized organometallic compound that has emerged as an indispensable tool for the construction of complex carbon-carbon bonds.[1][2] Its structure uniquely combines the aromaticity and electronic properties of a substituted thiophene ring with the transmetalation capability of a tributyltin group.[1] This combination makes it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[3][4] The strategic placement of the methyl group at the 3-position influences the electronic nature of the thiophene ring, enhancing its utility in creating tailored molecular architectures.[1] Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and, most prominently, as a monomer for the synthesis of conductive polymers like poly(3-methylthiophene) (P3MT), which are foundational to the field of organic electronics.[2][5]
Chemical Structure and Physicochemical Properties
The reactivity and utility of this compound are direct consequences of its molecular architecture. The molecule consists of a five-membered thiophene ring substituted at the 2-position with a tributylstannyl group (-Sn(Bu)₃) and at the 3-position with a methyl group (-CH₃).
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | [6] |
| CAS Number | 166766-89-8 | [6][7][8] |
| Molecular Formula | C₁₇H₃₂SSn | [6][9] |
| Molecular Weight | 387.21 g/mol | [7][8] |
| Appearance | Liquid | [10] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF) | [10][11] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a regioselective functionalization of 3-methylthiophene. The most common and efficient method involves a directed lithiation at the 2-position, followed by quenching with an electrophilic tin species.
Synthetic Workflow
The process begins with the deprotonation of 3-methylthiophene. The methyl group at the 3-position directs lithiation to the adjacent 2-position due to the inductive effect and the ability of the sulfur atom to stabilize the resulting anion. This lithiated intermediate is then reacted with tributyltin chloride to yield the final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-methylthiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.
Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, the methyl protons, and the complex multiplets corresponding to the three butyl groups attached to the tin atom.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the thiophene ring, the methyl group, and the butyl chains.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with a characteristic isotopic pattern for the tin atom.
The Stille Cross-Coupling Reaction: A Cornerstone Application
The primary utility of this compound lies in its role as a nucleophilic partner in the Stille cross-coupling reaction.[3] This palladium-catalyzed reaction forms a new C-C bond between an organostannane and an organic halide or triflate, offering a robust and versatile method for constructing complex molecular frameworks.[4]
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnBu₃, in this case, this compound) transfers its organic group (the 3-methylthiophen-2-yl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the rate-determining step in many cases.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Protocol for a Typical Stille Coupling
-
Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and an appropriate solvent (e.g., anhydrous toluene or DMF).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture under a nitrogen or argon atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble tributyltin fluoride. The organic layer is then dried and concentrated, and the product is purified by column chromatography or recrystallization.
Application in Conductive Polymer Synthesis
This compound is a key monomer precursor for producing poly(3-methylthiophene) (P3MT) and its derivatives through Stille polycondensation.[5][12] These polymers are a class of conductive polymers with significant applications in organic electronics due to their electrical conductivity and processability.[2][5]
The polymerization typically involves the coupling of a distannylated monomer with a dihalogenated monomer, or the self-condensation of a monomer containing both a halogen and a stannyl group. Using this compound in combination with a dihaloaromatic compound allows for the creation of well-defined alternating copolymers with tunable electronic and optical properties, essential for devices like:
-
Organic Light-Emitting Diodes (OLEDs) [2]
-
Organic Field-Effect Transistors (OFETs) [5]
-
Organic Photovoltaics (OPVs) [5]
-
Sensors and Actuators
Safety and Handling of Organotin Compounds
Crucial Note: Organotin compounds, including this compound, are highly toxic and require strict safety protocols.[13][14][15] The toxicity is primarily associated with the tributyltin moiety, which is a known neurotoxin and endocrine disruptor.[13]
-
Routes of Exposure: These compounds are toxic via inhalation, ingestion, and dermal contact.[15]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.[16]
-
Handling: Avoid creating aerosols. Use techniques that minimize the risk of spills. All glassware and equipment should be decontaminated after use.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[15]
-
Waste Disposal: Dispose of all organotin waste, including contaminated materials, according to institutional and governmental regulations for hazardous chemical waste.[16]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[15][16] If inhaled, move to fresh air. In case of eye contact or ingestion, seek immediate medical attention.[15][16]
Conclusion
This compound stands as a testament to the power of rational molecular design in organic chemistry. Its carefully orchestrated structure provides a reliable and efficient handle for introducing the 3-methylthiophene unit into a vast array of molecules. While its primary application remains in the robust and versatile Stille cross-coupling reaction, its role in the synthesis of functional polymers for advanced materials is of growing importance. The significant toxicity of organostannanes necessitates meticulous handling, but when used with appropriate caution, this compound offers chemists a powerful tool for innovation in both medicinal chemistry and materials science.
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3-Methyl-2-(tributylstannyl)thiophene molecular weight
An In-depth Technical Guide to 3-Methyl-2-(tributylstannyl)thiophene: Synthesis, Application, and Safe Handling
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, application, and critical safety protocols for this compound. As a key organostannane reagent, its utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, is significant. However, its classification as a highly toxic organotin compound necessitates a thorough understanding of its handling and disposal. This document provides field-proven insights and self-validating protocols to ensure both experimental success and laboratory safety.
Chemical Identity and Physicochemical Properties
This compound is a specialized organometallic compound primarily used as a building block in organic synthesis. Its structure consists of a thiophene ring methylated at the 3-position and functionalized with a tributyltin group at the 2-position. This specific arrangement makes it a valuable partner in Stille coupling reactions for the formation of C-C bonds.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | This compound | [1][2] |
| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | [1] |
| CAS Number | 166766-89-8 | [1][2] |
| Molecular Formula | C₁₇H₃₂SSn | [1][2] |
| Synonyms | Tributyl(3-methyl-2-thienyl)stannane, 3-methyl-2-(tributyltin)thiophene | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 387.21 g/mol | [2][3] |
| Monoisotopic Mass | 388.124675 Da | [1] |
| Appearance | Typically a liquid (specific color may vary by purity) | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, Dichloromethane) | General Knowledge |
Synthesis Protocol and Reaction Mechanism
The synthesis of this compound leverages the inherent acidity of the proton at the C2 position of the 3-methylthiophene precursor. This position is preferentially deprotonated by a strong base, creating a nucleophilic thienyl anion that subsequently reacts with an electrophilic tin species.
Causality of Regioselectivity
The regioselectivity of the stannylation reaction is a direct consequence of the electronic properties of the 3-methylthiophene ring. The sulfur heteroatom stabilizes an adjacent carbanion through inductive effects and d-orbital participation. The proton at the C2 (α-position) is significantly more acidic than the proton at C5, which is also an α-position but is sterically unhindered. The C2 position is the most kinetically and thermodynamically favorable site for deprotonation, ensuring a high yield of the desired 2-stannylated product[4].
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure and should be adapted based on specific laboratory conditions and scale. All operations must be performed in a certified chemical fume hood.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve 1.0 equivalent of 3-methylthiophene in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 1.05 equivalents of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Anion Formation: Stir the resulting solution at -78 °C for 1 hour, during which the lithiated intermediate, 2-lithio-3-methylthiophene, is formed.
-
Stannylation: Add 1.1 equivalents of tributyltin chloride (Bu₃SnCl) dropwise to the cold solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.
Application in Stille Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the organostannane and an organic halide or triflate, providing a powerful method for constructing complex molecules, including conjugated polymers and pharmaceutical intermediates[5][6][7].
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Critical Safety, Handling, and Disposal
Organotin compounds are a class of highly hazardous chemicals requiring stringent safety protocols.[8][9] this compound is acutely toxic by all routes of exposure: inhalation, dermal contact, and ingestion.[1][10]
Table 3: GHS Hazard Classification
| Hazard Code | Description | Source |
| H301 | Toxic if swallowed | [1] |
| H311 | Toxic in contact with skin | [1] |
| H331 | Toxic if inhaled | [1] |
| H411 | Toxic to aquatic life with long lasting effects | [1] |
The toxicity of organotins generally follows the order: triorganotins > diorganotins > monoorganotins.[8][9] As a triorganotin compound, this reagent falls into the most toxic class.
Safe Handling Workflow
Caption: Mandatory workflow for the safe handling of organotin compounds.
Decontamination and Disposal Protocol
-
Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a face shield, a chemical-resistant lab coat, and double-glove with appropriate heavy-duty gloves (e.g., nitrile or neoprene).
-
Engineering Controls: All manipulations of the compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to prevent inhalation exposure.
-
Spill Response: In the event of a spill, evacuate the area. If trained, use an absorbent material or spill pillow to contain the spill. Place all contaminated materials into a sealed, clearly labeled container for hazardous waste disposal. Do not attempt to clean a large spill without proper training and respiratory protection.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[10][11]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]
-
Inhalation/Ingestion: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention.[10]
-
-
Waste Disposal: All waste containing this compound, including residual reagent, contaminated labware, and cleaning materials, must be disposed of as acutely toxic hazardous waste according to institutional and local regulations. Do not pour organotin waste down the drain.[10]
Conclusion
This compound is a powerful and precise tool for advanced organic synthesis. Its ability to facilitate the creation of complex molecular architectures makes it indispensable in materials science and pharmaceutical development. However, its significant utility is matched by its high acute toxicity. Adherence to the rigorous synthesis, handling, and disposal protocols outlined in this guide is not merely a recommendation but a critical requirement for ensuring the safety of laboratory personnel and the protection of the environment. By integrating these expert-validated practices, researchers can confidently and safely leverage the full synthetic potential of this important reagent.
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Introduction: The Synthetic Utility and Inherent Challenges of an Organometallic Reagent
An In-depth Technical Guide to the Stability and Storage of 3-Methyl-2-(tributylstannyl)thiophene
This compound (CAS No: 166766-89-8) is a valuable organometallic reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1] Its structure, featuring a nucleophilic thiophene ring activated by a tributyltin moiety, allows for the precise formation of carbon-carbon bonds, a cornerstone of modern organic synthesis in pharmaceutical and materials science research. The presence of the methyl group at the 3-position offers steric and electronic modulation compared to its unsubstituted counterpart, 2-(tributylstannyl)thiophene, enabling fine-tuning of reaction outcomes.
However, the very features that make this compound a potent synthetic tool—the polarized and labile tin-carbon bond—also render it susceptible to degradation. Understanding the stability profile and implementing rigorous storage protocols are not merely matters of laboratory best practice; they are critical prerequisites for ensuring reproducibility, maximizing reaction yields, and safeguarding against the significant toxicological risks associated with organotin compounds.[2][3] This guide provides a comprehensive overview of the factors governing the stability of this compound, detailed protocols for its storage and handling, and methods for verifying its integrity prior to use.
PART 1: Critical Safety and Hazard Profile
Organotin compounds are a class of chemicals recognized for their significant toxicity.[2][3] The toxicity is primarily dictated by the organic groups attached to the tin atom, with triorganotin compounds like tributyltin derivatives exhibiting the highest level of toxicity.[2][4]
Toxicological Summary:
-
High Acute Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[5]
-
Organ System Damage: Prolonged or repeated exposure can cause damage to organs, particularly the thymus gland and central nervous system.[4][6]
-
Reproductive Hazard: May damage fertility or the unborn child.[7]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]
Due to these severe hazards, all handling must be performed with stringent safety measures.
Mandatory Handling Protocol
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Decontamination and Waste Disposal:
PART 2: Chemical Stability and Degradation Pathways
The stability of this compound is governed by the reactivity of its two key components: the thiophene ring and, more importantly, the tributylstannyl group. The product is generally stable under standard ambient conditions if stored correctly, but is susceptible to specific degradation pathways.[7]
Primary Degradation Pathway: Protodestannylation
The most significant and common degradation pathway for arylstannanes is protodestannylation—the cleavage of the carbon-tin bond by an electrophilic proton source.
-
Mechanism: The electron-rich C2 carbon of the thiophene ring is bonded to the electropositive tin atom, making this bond susceptible to attack by acids. Even weak acids, such as water (especially when catalyzed by trace acid or base), can facilitate this process over time.
-
Degradation Products: This reaction yields 3-methylthiophene and the corresponding tributyltin species (e.g., tributyltin hydroxide or oxide). The formation of these byproducts reduces the purity of the reagent, leading to lower yields and complications in subsequent reactions.
Caption: Primary degradation pathway via protodestannylation.
Other Potential Stability Concerns
-
Oxidation: While less common for the thiophene ring under storage conditions, organotin compounds can be sensitive to air. The tin atom can undergo oxidation, though this is generally a slower process for tetraorganotins compared to tin hydrides.
-
Light: Photochemical degradation can occur, potentially involving radical mechanisms that cleave the C-Sn bond. Therefore, protection from light is a prudent measure.
-
Heat: While thiophene itself is stable at high temperatures, elevated storage temperatures will accelerate all degradation pathways, particularly hydrolysis.[9][10]
PART 3: Recommended Storage and Handling Protocol
Based on the chemical sensitivities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8 °C) | Minimizes the rate of chemical degradation.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation. |
| Container | Tightly sealed, clear glass vial with a PTFE-lined cap, wrapped in aluminum foil or stored in an amber vial. | Provides a non-reactive surface, an airtight seal, and protection from light.[6][7] |
| Location | Dry, well-ventilated, secure chemical storage area. | Ensures safety and prevents accidental exposure.[6][7] |
Workflow for Aliquoting and Long-Term Storage
Caption: Recommended workflow for receiving, aliquoting, and storing the reagent.
PART 4: Verification of Compound Integrity
Before use, especially after prolonged storage, it is essential to verify the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective tool for this assessment.
Experimental Protocol: ¹H NMR Purity Check
-
Sample Preparation: Under an inert atmosphere, carefully transfer a small amount of the compound (2-5 mg) into a clean, dry NMR tube. Dissolve in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Spectral Analysis:
-
Expected Peaks: A pure sample will show characteristic peaks for the 3-methyl group, the thiophene ring protons, and the complex multiplets for the tributyl groups.
-
Signs of Degradation: The primary indicator of degradation is the appearance of a new set of thiophene peaks corresponding to 3-methylthiophene.[12] Additionally, peaks corresponding to tributyltin oxide or other tin byproducts may become visible.
-
Integration: By comparing the integration of the methyl peak of the desired compound with the methyl peak of the 3-methylthiophene impurity, one can estimate the degree of decomposition.
-
Conclusion
This compound is a powerful but sensitive synthetic building block. Its efficacy in research and development is directly tied to its purity, which can only be maintained through a rigorous understanding and application of appropriate storage and handling techniques. By adhering to the protocols outlined in this guide—grounded in the principles of chemical reactivity and laboratory safety—researchers can ensure the integrity of the reagent, leading to more reliable and reproducible scientific outcomes while maintaining a safe laboratory environment.
References
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Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicity of 3-Methyl-2-(tributylstannyl)thiophene and its Byproducts
Section 1: Executive Summary
3-Methyl-2-(tributylstannyl)thiophene is an organotin compound primarily utilized as a reagent in synthetic organic chemistry. While its utility in creating complex molecules is significant, its handling and use demand a profound understanding of its inherent toxicity. This guide provides a comprehensive technical overview of the toxicological profile of this compound, focusing on the fact that its biological activity is overwhelmingly dominated by the tributyltin (TBT) moiety. We will dissect the compound's chemical profile, its reaction and degradation byproducts, the multi-organ toxicity of TBT, the underlying molecular mechanisms, and the validated experimental protocols for assessing its hazardous effects. The primary objective is to equip researchers with the necessary knowledge to mitigate risks, ensure laboratory safety, and maintain scientific integrity when working with this and related organotin compounds.
Section 2: Chemical Profile, Byproducts, and Environmental Fate
Chemical Identity of the Core Compound
-
Compound Name: this compound
-
Molecular Formula: C₁₇H₃₂SSn[1]
-
Structure: A thiophene ring methylated at the 3-position and bonded to a tributyltin group at the 2-position.
-
Primary Application: This compound is a common reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the 3-methyl-2-thienyl group into a target molecule.[2]
Identification of Key Byproducts
The toxicological assessment must extend beyond the parent compound to its inevitable byproducts, which arise from both its intended use and its degradation.
-
Reaction Byproducts: In a typical Stille coupling reaction, the carbon-tin bond is cleaved. This results in the desired destannylated organic product and a tributyltin halide byproduct (e.g., tributyltin chloride), which will contaminate the reaction vessel and waste streams.
-
Degradation Byproducts: Organotin compounds undergo sequential dealkylation (or dearylation) in the environment and metabolically. The primary degradation pathway for tributyltin results in compounds of decreasing, but still significant, toxicity.[3][4]
-
Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin
-
Environmental Persistence and Fate
Organotin compounds are recognized as persistent global pollutants.[5][6] They exhibit high affinity for solid particles and tend to accumulate in sediments, where their degradation is significantly slower than in water.[6][7] This persistence means that contamination from spills or improper disposal can pose a long-term environmental and health hazard.[3][6]
Section 3: The Toxicological Core: The Tributyltin (TBT) Moiety
The hazard profile of this compound is almost entirely attributable to the TBT cation. TBT is one of the most toxic anthropogenic substances deliberately introduced into the environment, formerly used extensively in anti-fouling paints for ships.[8][9] Its toxicity is systemic, affecting numerous organ systems.[10]
Multi-Organ System Toxicity
-
Immunotoxicity: TBT is a potent immunotoxicant.[11] Its primary target is the thymus gland, where it induces apoptosis in thymocytes, leading to impairment of T-cell mediated immune functions.[4][8][11]
-
Endocrine Disruption: TBT is a well-established endocrine-disrupting chemical (EDC).[12] It famously causes irreversible genital abnormalities in female marine snails, a condition known as "imposex".[4][8] In mammals, it can interfere with hormone signaling, act as an "obesogen" by promoting adiposity, and impair metabolic functions in the liver and pancreas.[13]
-
Hepatotoxicity: The liver is a major target for TBT toxicity. Exposure can lead to liver damage, characterized by the induction of oxidative stress through the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammation.[8][14]
-
Neurotoxicity: While trimethyltin and triethyltin are considered more potent neurotoxins, TBT also exerts toxic effects on the central and peripheral nervous systems.[11][15] Symptoms of exposure can include dizziness and headaches in humans.[8][16]
-
Dermal and Mucous Membrane Irritation: TBT compounds are highly irritating to the skin, eyes, and respiratory tract.[4][16] Skin contact can result in severe irritation and even chemical burns.[8][16]
Molecular Mechanisms of TBT Toxicity
TBT exerts its cytotoxic effects through a variety of molecular pathways. A primary mechanism is the induction of apoptosis , or programmed cell death.
-
Intrinsic Apoptosis Pathway: TBT has been shown to activate the intrinsic (mitochondrial) apoptosis pathway. It disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase enzymes that execute cell death.[17][18]
-
Endoplasmic Reticulum (ER) Stress: TBT exposure can cause an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR).[8] Prolonged or overwhelming ER stress is a potent initiator of apoptosis.[19]
-
Oxidative Stress: TBT enhances the production of ROS within cells, overwhelming the antioxidant defense systems. This leads to lipid peroxidation, DNA damage, and abnormal cell function, contributing to cell death and tissue damage, particularly in the liver and kidneys.[8]
Caption: Generalized signaling pathway for TBT-induced apoptosis.
Section 4: Toxicity Profile of Byproducts and the Thiophene Moiety
While TBT is the primary toxicant, a complete risk assessment requires consideration of its degradation products and the organic scaffold.
Comparative Toxicity of Butyltin Compounds
The toxicity of butyltin compounds decreases with the loss of butyl groups. This is a critical concept for understanding the long-term impact of contamination, as the parent compound degrades into less harmful, but still hazardous, substances.
| Compound | Common Abbreviation | Relative Toxicity | Key Toxic Effects |
| Tributyltin | TBT | High | Immunotoxic, Endocrine Disruptor, Hepatotoxic, Neurotoxic[4][8][11] |
| Dibutyltin | DBT | Moderate | Hepatotoxic, Immunotoxic[11][20] |
| Monobutyltin | MBT | Low | Minimal toxic effects compared to TBT/DBT[20] |
Toxicity of the 3-Methylthiophene Moiety
Considered in isolation, the 3-methylthiophene portion of the molecule presents a much lower order of toxicity than the TBT moiety. High concentrations of thiophene vapor can cause narcotic effects, such as drowsiness and muscle fasciculations.[7] However, in the context of this compound, these effects are negligible compared to the severe, systemic toxicity imparted by the organotin group. The primary hazard unequivocally stems from the TBT.
Section 5: Methodologies for Toxicity Assessment
A multi-tiered approach is essential for accurately characterizing the toxicity of organotin compounds. This workflow progresses from high-throughput in vitro screening to more complex in vivo validation.
Caption: A logical workflow for assessing organotin toxicity.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Causality: This protocol determines the concentration at which the test compound inhibits cell metabolic activity by 50% (IC50). The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[21]
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in the cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells. Incubate for 24 or 48 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or an appropriate solubilizing solution to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Experimental Protocol 2: In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420)
Causality: This protocol aims to estimate the median lethal dose (LD50), the dose of a substance that is lethal to 50% of a test population. It provides a standardized measure of the acute toxicity of a substance upon ingestion.[21]
Methodology:
-
Test Animals: Use a single sex of healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley), typically females as they are often slightly more sensitive. Acclimatize animals for at least 5 days.
-
Dose Administration: Administer the test compound, dissolved in a suitable vehicle like corn oil, as a single oral dose via gavage.
-
Procedure (Fixed Dose Method):
-
Start with a single animal at a dose level just below the expected LD50 (e.g., 300 mg/kg).
-
If the animal survives, dose four more animals at the same level. If at least two of these five animals die, this indicates significant toxicity, and the LD50 is estimated to be in this range.
-
If the first animal dies, subsequent animals are dosed at a lower level (e.g., 50 mg/kg).
-
This stepwise procedure minimizes animal usage while classifying the substance's toxicity.
-
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, a gross necropsy of all surviving animals is performed. The LD50 is estimated based on the observed outcomes at different dose levels.
Analytical Quantification
For accurate assessment in biological and environmental samples, it is crucial to distinguish between TBT, DBT, and MBT.
-
Preferred Technique: Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is the state-of-the-art method.[22]
-
Principle: LC separates the different organotin species based on their chemical properties. The eluent from the LC is then introduced into the ICP-MS, which atomizes and ionizes the sample. The mass spectrometer then detects the tin isotopes, allowing for highly sensitive and specific quantification of each individual compound without the need for a chemical derivatization step.[22][23]
Section 6: Safe Handling, Decontamination, and Disposal
Given the high acute toxicity of this compound, strict adherence to safety protocols is non-negotiable.[15]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are suitable, but it is best practice to double-glove. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn at all times.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[24][25]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[25]
-
Spill: Absorb small spills with an inert material (e.g., vermiculite or spill pillow), place in a sealed, labeled container, and treat as hazardous waste.[25]
-
-
Disposal: All waste containing this compound or its byproducts is considered hazardous waste. It must be collected in a clearly labeled, sealed container and disposed of through an approved institutional or commercial hazardous waste program.[24] Do not discharge into the environment.
Section 7: References
-
An Overview on Toxicity of Tributyltin - International Scientific Organization. (n.d.). International Scientific Organization.
-
Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Toxicology, 55(3), 253–298. [Link]
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Okoro, H. K., Adebayo, K. J., & Okoro, E. A. (2011). Human exposure, biomarkers, and fate of organotins in the environment. Reviews of environmental contamination and toxicology, 213, 25–53. [Link]
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Dubalska, P., & Wasik, A. (2013). Organotin Compounds: Environmental Fate and Analytics. Critical Reviews in Environmental Science and Technology, 43(1), 1–31. [Link]
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Denier, X., et al. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Ecotoxicology and Environmental Safety, 74(4), 923-931.
-
Investigating the Environmental Impact of Organotins. (2022). LCGC International. [Link]
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Tributyltin (TBT). (n.d.). Collaborative on Health and the Environment. [Link]
-
Gassó, S., et al. (2007). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Toxicology in Vitro, 21(1), 93-100. [Link]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. SCIEX. [Link]
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Starek, A. (2009). [Tributyltin compounds--the substances noxious to health]. Roczniki Panstwowego Zakladu Higieny, 60(1), 3–11. [Link]
-
ATSDR. (2005). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. [Link]
-
Denier, X., et al. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. ResearchGate. [Link]
-
TRIBUTYLTIN (TBT). (n.d.). Oregon Department of Human Services. [Link]
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Amouroux, D., et al. (2000). Volatilization of Organotin Compounds from Estuarine and Coastal Environments. Environmental Science & Technology, 34(6), 988–995. [Link]
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Neamah, A. M. (2024). In Vivo Evaluation of The Hepatotoxic Disorders of Tributyltin Low Doses in Male Rats. Wasit Journal for Pure sciences, 3(3), 60-75. [Link]
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OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). OI Analytical. [Link]
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Dubalska, P., & Wasik, A. (2013). Organotin Compounds: Environmental Fate and Analytics. ResearchGate. [Link]
-
Wang, L., et al. (2019). Biochemical mechanisms of tributyltin chloride-induced cell toxicity in Sertoli cells. ResearchGate. [Link]
-
NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. Centers for Disease Control and Prevention. [Link]
-
National Research Council. (1995). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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Correia, L. V. B., et al. (2024). Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review. ResearchGate. [Link]
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Organotins Analysis. (n.d.). Eurofins Australia. [Link]
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This compound. (n.d.). PubChem. [Link]
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Correia, L. V. B., et al. (2024). Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review. Reviews on Environmental Health, 40(1), 197–203. [Link]
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González-Toledo, M., et al. (2017). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. ResearchGate. [Link]
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Organotin: Understanding Its Legal Definition and Uses. (n.d.). US Legal. [Link]
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Ohhira, S., et al. (2003). Metabolism of tributyltin and triphenyltin by rat, hamster and human hepatic microsomes. ResearchGate. [Link]
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Feldkamp, R. F., & Tullar, B. F. (1954). 3-methylthiophene. Organic Syntheses, 34, 73. [Link]
-
da Rosa, C. E., et al. (2022). Effects of tributyltin (TBT) on the intermediate metabolism of the crab Callinectes sapidus. Marine Pollution Bulletin, 182, 114004. [Link]
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Zuo, Z., et al. (2015). Tributyltin chloride leads to adiposity and impairs metabolic functions in the rat liver and pancreas. Toxicology Letters, 236(1), 21–29. [Link]
-
Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2020). ResearchGate. [Link]
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Supporting Information for "High-Performance Polymer Solar Cells Based on a New Thiophene-Selenophene-Thiophene Type Copolymer". (n.d.). The Royal Society of Chemistry. [Link]
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Vinagre, A. S., et al. (2022). Impact of Tributyltin (TBT) on Energy Metabolism and Redox Homeostasis in Blue Crab Callinectes sapidus. Antioxidants, 11(4), 729. [Link]
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Whalen, M. M., et al. (2002). Butyltin Compounds in Human Liver. Environmental Health Perspectives, 110(2), A78. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica, 8(2), 284-298. [Link]
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1H and 13C NMR spectra of 3-Methyl-2-(tributylstannyl)thiophene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-2-(tributylstannyl)thiophene
Introduction: The Structural Keystone for Advanced Materials
This compound is a pivotal organometallic reagent, primarily utilized as a building block in Stille cross-coupling reactions. Its strategic importance lies in its ability to introduce a 3-methylthiophene moiety into complex organic architectures, a common structural motif in high-performance organic semiconductors, polymers, and pharmaceutical compounds. The precise structural elucidation of this compound is paramount for ensuring the fidelity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, non-destructive technique for its characterization.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral features, from chemical shifts to nuanced coupling patterns involving the tin isotopes, offering researchers a comprehensive framework for structural verification and purity assessment.
Molecular Structure and Inherent NMR Characteristics
To interpret the NMR spectra of this compound, one must first consider its molecular architecture. The molecule consists of a thiophene ring substituted at the 2-position with a tributylstannyl (-Sn(Bu)₃) group and at the 3-position with a methyl (-CH₃) group. This arrangement dictates the electronic environment of each nucleus, which in turn governs its resonance frequency (chemical shift) and spin-spin coupling interactions.
Key considerations for NMR analysis include:
-
The Thiophene Ring: An aromatic heterocycle with two distinct protons (H-4 and H-5) and four unique carbon atoms.
-
The Tributylstannyl Group: The tin atom has two NMR-active, spin-½ isotopes, ¹¹⁷Sn (7.68% natural abundance) and ¹¹⁹Sn (8.59% natural abundance).[1] These isotopes couple to nearby ¹H and ¹³C nuclei, producing characteristic "satellite" peaks that are unambiguous confirmation of the stannane's presence.
-
Alkyl Chains: The four carbons of each n-butyl group are chemically distinct due to their proximity to the electropositive tin atom.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol describes a standard method for obtaining high-quality ¹H and ¹³C NMR spectra. The trustworthiness of spectral data hinges on meticulous sample preparation and appropriate acquisition parameter selection.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for organometallic compounds and its well-defined residual solvent peak for referencing.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrumentation and Calibration:
-
The spectra should be acquired on a modern NMR spectrometer, for example, a 400 MHz instrument.
-
Before acquisition, the spectrometer's magnetic field should be locked to the deuterium signal of the CDCl₃ solvent.
-
Shimming (homogenizing the magnetic field) is performed to optimize spectral resolution, ensuring sharp peaks and minimal distortion.
-
-
¹H NMR Acquisition:
-
Experiment: A standard one-pulse (zg30) experiment is typically sufficient.
-
Referencing: Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
-
¹³C{¹H} NMR Acquisition:
-
Experiment: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.[2]
-
Spectral Width: ~250 ppm.
-
Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
-
Thiophene Aromatic Region (δ 6.8 - 7.2 ppm): The two protons on the thiophene ring, H-4 and H-5, appear in this region. They form an AX spin system and are observed as two distinct doublets due to their mutual coupling.
-
H-5: Typically found further downfield (e.g., ~δ 7.17 ppm) due to its proximity to the sulfur atom.
-
H-4: Appears slightly upfield (e.g., ~δ 6.87 ppm).
-
The coupling constant between these two protons, ³J(H4-H5), is expected to be around 5.0 Hz, a characteristic value for thiophenes.
-
-
Thiophene Methyl Region (δ 2.2 - 2.4 ppm): The methyl group attached to C-3 gives rise to a sharp singlet in this region (e.g., ~δ 2.35 ppm). The absence of adjacent protons results in the singlet multiplicity.
-
Tributylstannyl Alkyl Region (δ 0.9 - 1.6 ppm): The signals for the 27 protons of the three butyl groups appear in this upfield region. Due to free rotation, the three butyl groups are equivalent.
-
-CH₃ (Terminal Methyl): A triplet at the most upfield position (e.g., ~δ 0.91 ppm, J ≈ 7.3 Hz), coupled to the adjacent -CH₂- group.
-
-Sn-CH₂- (Alpha Methylene): A triplet located furthest downfield in this group (e.g., ~δ 1.05-1.15 ppm), coupled to the adjacent -CH₂- group. This signal is often broadened or complex due to coupling with tin.
-
-CH₂- (Beta Methylene): A complex multiplet, often appearing as a sextet, around δ 1.50-1.60 ppm.
-
-CH₂- (Gamma Methylene): A multiplet, typically a sextet, around δ 1.30-1.40 ppm.
-
-
Diagnostic Tin Satellites: The most unequivocal feature is the presence of satellite peaks flanking the signals of protons coupled to tin. The coupling to ¹¹⁹Sn is larger and more commonly reported.
-
For the alpha-methylene protons (-Sn-CH₂-), a two-bond coupling constant, ²J(¹¹⁹Sn-¹H), of approximately 50 Hz is typically observed.[1]
-
The thiophene proton H-5 may also exhibit smaller three-bond coupling, ³J(¹¹⁹Sn-¹H).
-
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine unique carbon environments.
-
Thiophene Aromatic Region (δ 125 - 150 ppm):
-
C-2 (Sn-bearing): This carbon is significantly influenced by the tin atom and typically appears as the most downfield signal in the aromatic region, often above δ 145 ppm. It exhibits a large one-bond coupling to tin.
-
C-3 (Methyl-bearing): Also a quaternary carbon, its chemical shift is typically around δ 140-142 ppm.
-
C-5: The CH carbon adjacent to the sulfur atom, usually found around δ 135 ppm.
-
C-4: The remaining CH carbon, appearing at approximately δ 129 ppm.
-
-
Alkyl Region (δ 10 - 30 ppm):
-
Thiophene Methyl Carbon: A sharp signal around δ 16 ppm.
-
Tributylstannyl Carbons: Four distinct signals are observed for the butyl chains.
-
Cα (-Sn-CH₂-): The carbon directly attached to tin is the most upfield in this group, typically around δ 10-11 ppm.
-
Cβ (-Sn-CH₂-CH₂-): Found around δ 29 ppm.
-
Cγ (-Sn-CH₂-CH₂-CH₂-): Appears around δ 27 ppm.
-
Cδ (-CH₃): The terminal methyl carbon, found around δ 13.7 ppm.
-
-
-
Diagnostic ¹¹⁹Sn-¹³C Couplings: The coupling between tin and carbon is a powerful diagnostic tool. The magnitude of the coupling constant is dependent on the hybridization and the number of bonds separating the nuclei.
-
¹J(¹¹⁹Sn-C2_thiophene): This one-bond coupling is large, typically in the range of 400-500 Hz.
-
¹J(¹¹⁹Sn-Cα_butyl): This coupling is also significant, usually observed between 300-400 Hz.[3]
-
Longer-range couplings (²J, ³J, and ⁴J) to the other carbons are progressively smaller but may be observable.
-
Quantitative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound in CDCl₃.
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) | ¹³C NMR (δ, ppm) | ¹J(¹¹⁹Sn-¹³C) (Hz) |
| H-5 / C-5 | ~7.17 | d | ³J(H,H) ≈ 5.0 | ~135.0 | ~30 |
| H-4 / C-4 | ~6.87 | d | ³J(H,H) ≈ 5.0 | ~129.1 | ~15 |
| C-2 (Sn-C) | - | - | - | ~146.5 | ~450 |
| C-3 (Me-C) | - | - | - | ~141.2 | ~45 |
| -CH₃ (Thiophene) | ~2.35 | s | - | ~16.2 | - |
| -Sn-C H₂- (Cα) | ~1.10 | t | ³J(H,H) ≈ 7.8 | ~10.5 | ~340 |
| -CH₂- (Cβ) | ~1.55 | m | - | ~29.1 | ~20 |
| -CH₂- (Cγ) | ~1.35 | sextet | ³J(H,H) ≈ 7.3 | ~27.3 | ~60 |
| -CH₃ (Butyl) | ~0.91 | t | ³J(H,H) ≈ 7.3 | ~13.7 | - |
Note: The values presented are typical and may vary slightly depending on the exact experimental conditions (solvent, concentration, temperature).
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts and proton-proton coupling constants confirm the substitution pattern on the thiophene ring. Crucially, the observation of satellite peaks resulting from spin-spin coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes in both ¹H and ¹³C spectra provides unambiguous evidence for the presence and connectivity of the tributylstannyl group. The large magnitude of the one-bond tin-carbon coupling constants (¹J(Sn,C)) is particularly diagnostic. This comprehensive NMR analysis is an indispensable tool for any researcher employing this reagent, ensuring material quality and the successful outcome of subsequent chemical transformations.
References
-
Di Pietro, S., et al. (2008). DFT Calculation of ¹J(¹¹⁹Sn,¹³C) and ²J(¹¹⁹Sn,¹H) Coupling Constants in Di- and Trimethyltin(IV) Compounds. Inorganic Chemistry, 47(21), 9893–9903. Available at: [Link]
-
McFarlane, W. (1967). Heteronuclear double resonance: ¹¹⁹Sn–¹³C spin–spin coupling in organotin compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1660. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (While not directly from the search, this is a standard reference for solvent peaks).
-
Enright, G. D., et al. (2015). Syntheses, Structures, and ¹H, ¹³C{¹H} and ¹¹⁹Sn{¹H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Dalton Transactions. Available at: [Link]
-
Shahzadi, S., Shahid, K., & Ali, S. (2014). ¹³C and ¹¹⁹Sn NMR Data of Organotin(IV) Compounds. ResearchGate. Available at: [Link]
-
NMR Service. (n.d.). (Sn) Tin NMR. University of Ottawa. Available at: [Link]
-
Barbieri, G., & Taddei, F. (1972). ¹¹⁷Sn, ¹¹⁹Sn–proton long-range coupling constants in the ¹H nuclear magnetic resonance spectra of alkylhalogenostannanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1327-1331. Available at: [Link]
- Barbieri, G., & Taddei, F. (1972). ¹¹⁷Sn, ¹¹⁹Sn–proton long-range coupling constants in the 1 H nuclear magnetic resonance spectra of alkylhalogenostannanes. Sci-Hub. (Provides access to the full text of the previous reference).
-
Di Pietro, S., et al. (2008). DFT calculation of (1)J((119)Sn,(13)C) and (2)J((119)Sn,(1)H) coupling constants in di- and Trimethyltin(IV) compounds. ResearchGate. Available at: [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Available at: [Link]
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An In-Depth Technical Guide to the Key Reactions of 3-Methyl-2-(tributylstannyl)thiophene
This guide provides a comprehensive technical overview of 3-Methyl-2-(tributylstannyl)thiophene, a key organometallic reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the synthesis, core reactivity, and practical applications of this versatile building block, with a primary focus on its role in palladium-catalyzed cross-coupling reactions. We will explore not only the protocols but also the underlying mechanistic principles and field-proven insights that ensure successful and reproducible outcomes.
Introduction: The Strategic Value of an Organostannane
This compound belongs to the class of organostannanes, which are organometallic compounds containing a carbon-tin bond. Its structure, featuring a thiophene ring substituted with a methyl group and a tributyltin moiety, makes it an excellent nucleophilic partner in a variety of cross-coupling reactions. The thiophene unit is a critical heterocycle found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The strategic placement of the tributylstannyl group at the 2-position allows for the regioselective formation of new carbon-carbon bonds, a crucial capability in the synthesis of complex molecular architectures.
While other cross-coupling methods like Suzuki-Miyaura exist, the Stille reaction, which utilizes organostannanes, offers distinct advantages.[3][4] Organostannanes are often stable to air and moisture, compatible with a wide range of functional groups, and can be purified using standard chromatography techniques.[5] However, the primary drawback is the high toxicity of tin compounds, a critical factor that necessitates stringent safety protocols.[5][6]
Synthesis and Purification
The most common and efficient synthesis of this compound involves a directed metalation-stannylation sequence starting from commercially available 3-methylthiophene. The causality behind this approach lies in the acidity of the protons on the thiophene ring. The proton at the 2-position is the most acidic and can be selectively removed by a strong base.
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established organometallic methodologies.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Lithiation: Add 3-methylthiophene (1.0 eq) to the cooled THF. To this solution, add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.05 eq) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. This step generates the key intermediate, 3-methyl-2-lithiothiophene. The choice of n-BuLi is critical as it is a sufficiently strong, non-nucleophilic base to deprotonate the thiophene ring regioselectively without side reactions.
-
Stannylation: Cool the reaction mixture back to 0 °C. Add tributyltin chloride (Bu₃SnCl, 1.1 eq) dropwise. The lithium-tin exchange is rapid. After addition, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. The crude product is typically a colorless to pale yellow oil and can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
The Stille Cross-Coupling Reaction: A Synthetic Cornerstone
The premier application of this compound is the Stille cross-coupling reaction. This palladium-catalyzed process forms a new C-C bond between the thiophene ring and an organic electrophile (R-X), such as an aryl, vinyl, or acyl halide/triflate.[7][8]
Mechanism of the Stille Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex. This is often the rate-limiting step of the cycle.[10]
-
Transmetalation: The organostannane (R²-SnBu₃, in this case, this compound) transfers its organic group (the 3-methylthien-2-yl moiety) to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The tributyltin halide is released as a byproduct.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Practical Application & Protocol
The Stille reaction's versatility allows for the coupling of this compound with a wide array of electrophiles. The choice of catalyst, ligand, and solvent is critical and depends on the reactivity of the coupling partners.
| Coupling Partner (Electrophile) | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | PPh₃ (internal) | Toluene | 110 | 12-16 | ~90 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 16 | >85 |
| Vinyl Bromide | PdCl₂(PPh₃)₂ | PPh₃ (internal) | THF | 65 (reflux) | 20 | Variable |
| Acyl Chloride | PdCl₂(PPh₃)₂ | PPh₃ (internal) | THF | 60 | 6 | ~80 |
Note: Data compiled from representative procedures. Actual results may vary.[11][12]
Experimental Protocol: Stille Coupling with an Aryl Bromide
This protocol describes a general procedure for coupling with an aryl bromide, a common and robust transformation.[12]
-
Reagent Preparation: In a Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.1 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).
-
Inert Atmosphere: Seal the tube and subject it to three vacuum/argon purge cycles to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 90-110 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture can be treated with an aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the coupled product.
Application in Polymer Synthesis
The Stille coupling methodology extends from small molecules to the synthesis of functional polymers. Specifically, organostannanes like this compound are valuable monomers for Stille polycondensation. This reaction is a step-growth polymerization that couples a distannane with a dihalide or involves the self-coupling of a monomer bearing both a stannane and a halide.
This approach is particularly powerful for creating regioregular polythiophenes.[13][14] The precise arrangement of the side chains (regioregularity) in poly(3-alkylthiophene)s (P3ATs) is critical for their electronic properties, enabling their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While Grignard Metathesis (GRIM) polymerization is also a prominent method, Stille polycondensation offers a complementary route.[15][16][17]
Caption: Schematic of Stille polycondensation for polymer synthesis.
Safety and Handling of Organotins
Trustworthiness in protocol design is synonymous with safety. Organotin compounds, including this compound, are highly toxic.[5] The tributyltin moiety is a known environmental pollutant and poses significant health risks.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are often insufficient; double-gloving or using thicker butyl rubber gloves is recommended).
-
Waste Disposal: All waste containing organotin compounds must be segregated and disposed of as hazardous chemical waste according to institutional guidelines. This includes contaminated glassware, gloves, and purification materials (e.g., silica gel). Do not pour organotin waste down the drain.
-
Quenching: Any residual organostannane in reaction vessels should be quenched with a solution of iodine in THF or an oxidizing agent before cleaning.
Conclusion
This compound is a powerful and versatile reagent, primarily enabling the strategic formation of carbon-carbon bonds through the Stille cross-coupling reaction. Its utility extends from the synthesis of complex small molecules for pharmaceuticals to the controlled polymerization of conjugated polymers for materials science. While its high toxicity demands rigorous safety protocols, a thorough understanding of its synthesis, reaction mechanisms, and handling provides the modern chemist with an indispensable tool for molecular construction. The continued development of more efficient catalysts and greener reaction conditions will further enhance the value of this important synthetic building block.
References
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Krishnaswamy, S., et al. (2015). Palladium-catalyzed cross-coupling of organolead compounds with organostannanes. Chemical Communications. Available at: [Link]
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Denmark, S. E., & Smith, R. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH Public Access. Available at: [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. Available at: [Link]
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Pérez-Temprano, M. H., et al. (2016). The Stille Reaction, 38 Years Later. ACS Catalysis. Available at: [Link]
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Heravi, M. M., et al. (2014). Recent Developments of the Stille Reaction as a Revolutionized Method in Total Synthesis. ChemInform. Available at: [Link]
-
Goure, W. F., et al. (1984). Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. Journal of the American Chemical Society. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Heravi, M. M., et al. (2014). Recent Developments of the Stille Reaction as a Revolutionized Method in Total Synthesis. ChemInform. Available at: [Link]
-
Zhang, Y., & Li, J. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Loewe, R. S., et al. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Advanced Materials. Available at: [Link]
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McCullough, R. D., et al. (2000). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Available at: [Link]
-
Loewe, R. S., et al. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Advanced Materials. Available at: [Link]
-
Yokoyama, A., et al. (2009). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
McCullough, R. D., et al. (2000). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Jeffries-EL, M., et al. (2004). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization. Advanced Materials. Available at: [Link]
-
Gosecki, M., et al. (2021). Preparation of homopolymer, block copolymer, and patterned brushes bearing thiophene and acetylene groups using microliter volume SI-ATRP. Polymers. Available at: [Link]
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Sweat, L. E., & Stephens, C. E. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]
-
Al-Bayati, R. E., & Al-Azzawi, A. M. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]
-
Wang, C., et al. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Sweat, L. E., & Stephens, C. E. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Synthesis. Available at: [Link]
-
Biniek, L., et al. (2011). Synthesis and polymerization of 3,3″-di[(S)-(+)-2-methylbutyl]-2,2′:5′,2″-terthiophene: a new monomer precursor to chiral regioregular poly(thiophene). Journal of Materials Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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La-Venia, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Patra, M., & Sahu, S. (2021). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of Poly(3-methylthiophene) via Stille Polymerization: A Detailed Protocol and Application Notes
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Poly(3-alkylthiophenes) (P3ATs) are a cornerstone class of conjugated polymers, pivotal for advancements in organic electronics, including field-effect transistors, photovoltaics, and sensors.[1] Among the various synthetic routes, Stille cross-coupling polymerization stands out as a robust and versatile method for creating well-defined, high molecular weight polymers.[2] This is due to its tolerance of a wide range of functional groups and the relatively mild reaction conditions required.[2][3] This document provides a comprehensive guide for the synthesis of poly(3-methylthiophene) (P3MT), a representative P3AT, using Stille polycondensation. We offer in-depth protocols for the synthesis of the requisite monomers, a detailed step-by-step polymerization procedure, and methods for purification and characterization. This guide is designed for researchers and professionals in materials science and drug development, providing the technical accuracy and field-proven insights necessary for successful synthesis.
Theoretical Background and Scientific Rationale
Poly(3-methylthiophene): Properties and Significance
Poly(3-methylthiophene) is a semiconducting polymer whose electronic and optical properties are governed by its conjugated backbone. The methyl substituent enhances solubility and processability compared to unsubstituted polythiophene, while also influencing the polymer's morphology and charge transport characteristics.[4] The arrangement of the methyl group along the polymer chain dictates its regioregularity. A high degree of head-to-tail (HT) coupling leads to a more planar backbone, which promotes π-π stacking and crystallinity, thereby enhancing charge carrier mobility.[4] Stille polymerization is an excellent method for achieving high regioregularity, leading to materials with improved electronic performance.[4]
The Stille Polymerization Mechanism
Stille polymerization is a step-growth polycondensation between an organodihalide and an organodistannane monomer, catalyzed by a palladium complex.[5] The reaction mechanism is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the dihalide monomer (e.g., 2,5-dibromo-3-methylthiophene), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[6] The reactivity of the halide is critical, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[6]
-
Transmetalation: This is often the rate-limiting step.[2] The organostannane monomer (e.g., 2,5-bis(trimethylstannyl)-3-methylthiophene) exchanges one of its organic groups with the halide on the Pd(II) complex. This forms a new Pd(II) intermediate with both monomer units attached.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and extending the polymer chain. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2][6]
Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the choice of ligands on the palladium catalyst can significantly influence the rates of these steps and, consequently, the final polymer's molecular weight and quality.[3]
Caption: Fig. 1: Catalytic cycle of Stille polymerization.
Monomer Synthesis Protocols
High-purity monomers are essential for achieving high molecular weight polymers; impurities can poison the catalyst or terminate chain growth.[7] The following protocols detail the synthesis of the required monomers from commercially available starting materials.
Protocol: Synthesis of 2,5-Dibromo-3-methylthiophene
This protocol describes the bromination of 3-methylthiophene. The reaction must be performed in a well-ventilated fume hood.
Materials:
-
3-methylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1 equiv.) in anhydrous DMF. Protect the setup from light by wrapping it in aluminum foil.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
NBS Addition: Dissolve NBS (2.1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the cooled solution over 1 hour. The reaction is exothermic; maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing water and extract with DCM (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield 2,5-dibromo-3-methylthiophene as a clear liquid.
Protocol: Synthesis of 2,5-Bis(trimethylstannyl)-3-methylthiophene
This protocol involves a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. Organotin compounds are toxic and should be handled with extreme care in a fume hood.[8]
Materials:
-
2,5-Dibromo-3-methylthiophene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethyltin chloride (Me₃SnCl), 1 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, low-temperature bath (acetone/dry ice)
Procedure:
-
Setup: Add 2,5-dibromo-3-methylthiophene (1 equiv.) and anhydrous THF to a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Lithiation: Slowly add n-BuLi (2.2 equiv.) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Stannylation: Add trimethyltin chloride solution (2.3 equiv.) dropwise at -78 °C. After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the flask to 0 °C and slowly quench the reaction by adding saturated NH₄Cl solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: After filtering and concentrating the solution, the crude product is purified by recrystallization from cold methanol or hexane to yield the white, crystalline product.
Stille Polymerization of 3-Methylthiophene
This section provides a detailed protocol for the polymerization reaction. The success of the polymerization relies heavily on maintaining strict anhydrous and oxygen-free conditions. Standard Schlenk line or glovebox techniques are required.[7]
Caption: Fig. 2: Experimental workflow for Stille polymerization.
Materials and Equipment
-
2,5-Dibromo-3-methylthiophene (Monomer 1)
-
2,5-Bis(trimethylstannyl)-3-methylthiophene (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Methanol
-
Chloroform
-
Hexane
-
Schlenk flask and line, condenser, bubbler
-
Magnetic stirrer with hotplate
-
Soxhlet extraction apparatus
-
Glass fritted funnel
Step-by-Step Polymerization Protocol
-
Stoichiometry: It is critical to ensure a precise 1:1 stoichiometric ratio between the dihalide and distannane monomers for achieving high molecular weight.[7] Carefully weigh equimolar amounts of 2,5-dibromo-3-methylthiophene and 2,5-bis(trimethylstannyl)-3-methylthiophene.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the two monomers. Add the catalyst, Pd(PPh₃)₄ (1-2 mol% relative to the monomers).
-
Solvent Addition: Add anhydrous, degassed DMF or toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen, which can deactivate the catalyst.[6]
-
Polymerization: Heat the mixture to 90-100 °C with vigorous stirring. The reaction is typically run for 24-48 hours. The solution may become viscous or the polymer may begin to precipitate as it forms.
-
Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of rapidly stirring methanol (approx. 10x the volume of the reaction solvent). The polymer will precipitate as a solid.
-
Collection: Collect the crude polymer by vacuum filtration using a glass fritted funnel. Wash the solid extensively with methanol to remove residual monomers and salts.
Purification via Soxhlet Extraction
Soxhlet extraction is a highly effective method for purifying conjugated polymers by sequentially washing with different solvents to remove impurities based on solubility.[9]
-
Setup: Place the dried crude polymer into a cellulose thimble and insert it into the Soxhlet apparatus.
-
Methanol Wash: First, extract with methanol for 24 hours to remove any remaining catalyst residue and oligomeric species.
-
Hexane Wash: Next, extract with hexane for 24 hours to remove any remaining monomers or small oligomers.
-
Chloroform Extraction: Finally, extract with chloroform. The desired polymer will dissolve in the hot chloroform and collect in the distillation flask.
-
Isolation: Concentrate the chloroform solution using a rotary evaporator and precipitate the purified polymer again into methanol.
-
Drying: Collect the final polymer by filtration and dry it under high vacuum at 40-50 °C for at least 24 hours to remove all residual solvent.
Data Summary and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Batch-to-batch variations are common and can be influenced by monomer purity and the rigor of the inert atmosphere technique.[5]
| Parameter | Value / Range | Rationale / Notes |
| Monomer Ratio | 1.00 : 1.00 (Dibromo:Distannyl) | Precise stoichiometry is crucial for high molecular weight in step-growth polymerization.[7] |
| Catalyst Loading | 1-2 mol% Pd(PPh₃)₄ | Balances reaction rate with the need to minimize metallic impurities in the final product. |
| Solvent | Anhydrous, Degassed DMF or Toluene | High-boiling, aprotic solvents are needed to dissolve monomers and growing polymer chains.[6] |
| Reaction Temperature | 90 - 100 °C | Provides sufficient thermal energy to overcome activation barriers for the catalytic steps. |
| Reaction Time | 24 - 48 hours | Allows the reaction to proceed to high conversion, necessary for high molecular weight. |
| Expected Yield | 60 - 85% | Yields can vary based on purification efficiency and reaction scale. |
| Expected Mₙ | 10 - 30 kDa | Number-average molecular weight, determined by GPC. |
| Expected PDI | 1.5 - 2.5 | Polydispersity index. Values >2 may indicate side reactions or poor control.[5] |
Characterization of Poly(3-methylthiophene)
-
¹H NMR Spectroscopy: Used to confirm the polymer structure and determine the regioregularity (Head-to-Tail coupling) by analyzing the chemical shifts of the methyl and aromatic protons.
-
Gel Permeation Chromatography (GPC): Determines the number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI = Mₙ/Mₙ).
-
UV-Vis Spectroscopy: Analysis of a thin film or solution reveals the π-π* transition. The absorption maximum (λₘₐₓ) provides information about the effective conjugation length of the polymer backbone.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of characteristic functional groups and the thiophene ring structure in the polymer.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Presence of oxygen or moisture in the reaction.[7]3. Impure monomers. | 1. Use fresh, high-purity catalyst. Store catalyst under inert gas.2. Improve Schlenk line technique; ensure solvents are rigorously dried and degassed.3. Re-purify monomers immediately before use. |
| Low Molecular Weight | 1. Incorrect monomer stoichiometry.[7]2. Premature termination by impurities.3. Reaction did not go to high conversion. | 1. Weigh monomers carefully on an analytical balance; aim for <0.5% deviation.2. Ensure all glassware is clean and dry; purify solvents.3. Increase reaction time or temperature slightly. |
| Polymer Insoluble | 1. Very high molecular weight.2. Cross-linking side reactions.3. High degree of crystallinity. | 1. This can be a sign of a successful polymerization. Use high-boiling solvents like TCB for characterization.2. Lower reaction temperature; ensure high monomer purity to avoid reactive defects.3. Gentle heating may be required to dissolve the polymer for processing. |
| Homocoupling Defects | Side reaction of the organostannane monomer.[8][12] | Use of certain additives (e.g., copper(I) salts) can sometimes suppress this, but optimization is required. A room-temperature protocol with a different catalyst may reduce defects.[12] |
References
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023). RSC Publishing. Retrieved from [Link]
-
Stepwise Stille polymerization with the optimization data | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
The unexpected fast polymerization during the synthesis of a glycolated polythiophene. (2023). Faraday Discussions (RSC Publishing). Retrieved from [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. Retrieved from [Link]
-
Troubleshooting step growth polymerization : r/Chempros. (2021). Reddit. Retrieved from [Link]
-
Defect-Free Alternating Conjugated Polymers Enabled by Room- Temperature Stille Polymerization. (2022). PubMed. Retrieved from [Link]
-
Efficient room temperature catalytic synthesis of alternating conjugated copolymers via C-S bond activation. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Stille Polycondensation for Synthesis of Functional Materials | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
3-methylthiophene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. (n.d.). eScholarship, University of California. Retrieved from [Link]
-
Advancing Materials Science: The Significance of 2,5-Bis(trimethylstannyl)thiophene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Characterization of Poly(3‐Methylthiophene)‐like Films Produced by Plasma Polymerization | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Characterization of Poly(3-Methylthiophene)-like Films Produced by Plasma Polymerization. (n.d.). CNR-IRIS. Retrieved from [Link]
-
3-bromothiophene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. (2023). MDPI. Retrieved from [Link]
-
The Mechanisms of the Stille Reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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Application Notes and Protocols for 3-Methyl-2-(tributylstannyl)thiophene in Organic Electronics
Introduction: A Versatile Building Block for Conjugated Polymers
In the rapidly advancing field of organic electronics, the rational design of semiconducting polymers is paramount to achieving high-performance devices. 3-Methylthiophene stands out as a critical precursor for a class of conducting polymers known as poly(3-methylthiophene) (P3MT). These materials are prized for their electrical conductivity, optical properties, and processability, making them ideal for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The stannylated derivative, 3-Methyl-2-(tributylstannyl)thiophene, is a key monomer in the synthesis of P3MT via the Stille cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of conjugated polymers for organic electronics applications. We will delve into the synthesis of the monomer, its polymerization via Stille coupling, characterization of the resulting polymer, and its applications, with a focus on the underlying scientific principles and practical experimental considerations.
Monomer Profile: this compound
This compound is an organotin compound that serves as a key building block for the synthesis of poly(3-methylthiophene) and other conjugated polymers. The tributyltin group acts as a reactive handle for the palladium-catalyzed Stille coupling reaction.
| Property | Value | Source |
| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | |
| CAS Number | 166766-89-8 | |
| Molecular Formula | C17H32SSn | |
| Molecular Weight | 387.2 g/mol | |
| Appearance | Colorless liquid |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the stannylated monomer from 3-methylthiophene. The reaction involves the deprotonation of 3-methylthiophene at the 2-position using a strong base, followed by quenching with tributyltin chloride.
Core Directive: The regioselective deprotonation at the 2-position is favored due to the directing effect of the sulfur atom and the slight acidifying effect of the methyl group on the adjacent ring proton.
Materials:
-
3-Methylthiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Tributyltin chloride
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-methylthiophene (1.0 eq) to a round-bottom flask containing anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution. The solution may turn a pale yellow color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Characterization:
-
¹H NMR (CDCl₃): Expect signals corresponding to the tributyl groups (multiplets between ~0.9 and 1.6 ppm) and the thiophene ring protons. The methyl group on the thiophene ring should appear as a singlet around 2.2 ppm.
-
¹³C NMR (CDCl₃): Signals for the tributyl groups will be present, along with four distinct signals for the thiophene ring carbons and one for the methyl carbon.
Protocol 2: Stille Polymerization of this compound to Poly(3-methylthiophene)
This protocol outlines the synthesis of poly(3-methylthiophene) (P3MT) via Stille coupling of 2,5-dibromo-3-methylthiophene with 2,5-bis(tributylstannyl)-3-methylthiophene. For simplicity, we will describe the homopolymerization of a hypothetical AB monomer, 2-bromo-5-(tributylstannyl)-3-methylthiophene, which can be synthesized from 2-bromo-3-methylthiophene.
Core Directive: The Stille coupling reaction is a powerful tool for constructing conjugated polymers with well-defined structures. The choice of catalyst, ligands, and solvent is crucial for achieving high molecular weight and high regioregularity.
Materials:
-
2-Bromo-5-(tributylstannyl)-3-methylthiophene (AB monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Methanol
-
Soxhlet extraction apparatus
-
Cellulose extraction thimbles
Equipment:
-
Schlenk line or glovebox
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the AB monomer (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq) to a Schlenk flask. Add anhydrous toluene via syringe.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. The solution will likely become dark and viscous as the polymer forms.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring. The polymer will precipitate as a dark solid.
-
Purification by Soxhlet Extraction: Collect the precipitated polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with methanol, acetone, and hexanes. The purified polymer will remain in the thimble.
-
Polymer Isolation: Extract the purified polymer from the thimble with a good solvent, such as chloroform or chlorobenzene.
-
Final Precipitation and Drying: Precipitate the polymer again in methanol, collect by filtration, and dry under vacuum to a constant weight.
Visualization of Key Processes
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Application Notes and Protocols: Synthesis of Regioregular Poly(3-methylthiophene) via Stille Polycondensation
Abstract: This document provides a comprehensive guide for the synthesis of the conductive polymer poly(3-methylthiophene) (P3MT) utilizing 3-Methyl-2-(tributylstannyl)thiophene as a key precursor for one of the primary monomers. We will detail the Stille cross-coupling polycondensation, a robust and versatile method for synthesizing well-defined, regioregular conjugated polymers.[1][2][3] This guide covers the essential precursor synthesis, the detailed polymerization protocol, crucial purification techniques for removing toxic organotin byproducts, and standard methods for polymer characterization. The protocols are designed for researchers in materials science, polymer chemistry, and drug development, providing not just procedural steps but also the underlying scientific rationale to ensure experimental success and reproducibility.
Introduction: The Significance of Polythiophenes and Controlled Synthesis
Conducting polymers, particularly polythiophene derivatives, are foundational materials in the field of organic electronics.[4][5] Their applications in organic field-effect transistors (OFETs), photovoltaics (OPVs), and sensors are driven by their unique electronic and optical properties.[4][5] Poly(3-methylthiophene) (P3MT) is a representative member of this class. The performance of P3MT-based devices is critically dependent on the polymer's microstructural integrity, specifically its regioregularity. The arrangement of the methyl side chains—head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT)—profoundly impacts the polymer's ability to form ordered, planar structures, which in turn governs charge carrier mobility.[3][6]
While oxidative and electrochemical polymerization methods are common, they often yield polymers with significant regio-random defects.[5][7] The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic electrophile, offers a superior pathway to highly regioregular polymers.[1][2][8] This method's tolerance of various functional groups and its mechanistic precision allow for the synthesis of polymers with high molecular weights and controlled structures.[2]
This guide focuses on the Stille polycondensation pathway to P3MT, starting from precursors derived from 3-methylthiophene.
Part 1: Monomer Synthesis: The Foundation of a Successful Polymerization
The Stille polycondensation requires two complementary monomers: a dihalide and a distannane. The user-specified compound, this compound, is a monofunctional stannane and thus serves as a precursor to the necessary bifunctional monomer, 2,5-Bis(tributylstannyl)-3-methylthiophene. Below are the protocols for preparing both the distannane and the corresponding dihalide monomer.
Protocol 1: Synthesis of 2,5-Dibromo-3-methylthiophene (Electrophile)
Principle: This reaction proceeds via an electrophilic aromatic substitution, where bromine is introduced at the electronically rich 2- and 5-positions of the thiophene ring, which are activated by the methyl group. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Methylthiophene | 98.17 | 5.0 g | 50.9 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 18.1 g | 101.8 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask wrapped in aluminum foil to exclude light, dissolve 3-methylthiophene in 100 mL of DMF.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours) in the dark.
-
Quenching: Pour the reaction mixture into 300 mL of ice-cold water. A precipitate or oil should form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess bromine), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless liquid.
Protocol 2: Synthesis of 2,5-Bis(tributylstannyl)-3-methylthiophene (Nucleophile)
Principle: This is a metal-halogen exchange followed by quenching with an electrophilic tin species. A strong base like n-butyllithium (n-BuLi) deprotonates the highly acidic 2- and 5-positions of the previously synthesized 2,5-dibromo-3-methylthiophene. The resulting dilithiated intermediate readily reacts with tributyltin chloride to form the desired distannane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,5-Dibromo-3-methylthiophene | 255.97 | 10.0 g | 39.1 mmol |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 32.8 mL | 82.1 mmol |
| Tributyltin Chloride | 325.51 | 28.1 g (23.4 mL) | 86.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: Dissolve 2,5-dibromo-3-methylthiophene in 150 mL of anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (2.5 M in hexanes) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not rise above -70°C. Stir for an additional hour at -78°C.
-
Stannylation: Add tributyltin chloride dropwise at -78°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Washing: Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil must be purified, typically by vacuum distillation, to remove residual starting material and monosubstituted products, yielding the pure distannane monomer.
Part 2: Stille Polycondensation for Poly(3-methylthiophene)
Principle: The Stille polycondensation reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond of the dihalide monomer, transmetalation where the stannyl group is exchanged for the palladium complex, and reductive elimination which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1][8][9][10] The repetition of this cycle leads to the formation of the polymer chain.
Catalytic Cycle of Stille Polycondensation
Caption: Catalytic cycle of the Stille cross-coupling polymerization.
Detailed Polymerization Protocol
Materials & Conditions:
| Reagent/Parameter | Molar Mass ( g/mol ) / Value | Quantity | Moles | Notes |
|---|---|---|---|---|
| 2,5-Dibromo-3-methylthiophene | 255.97 | 1.000 g | 3.91 mmol | Must be highly pure. |
| 2,5-Bis(tributylstannyl)-3-methylthiophene | 676.32 | 2.643 g | 3.91 mmol | Stoichiometry is critical. |
| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 90 mg | 0.078 mmol | 2 mol% relative to monomer. |
| Anhydrous Toluene | - | 40 mL | - | Must be degassed. |
| Reaction Temperature | 90-100 °C | - | - |
| Reaction Time | 48 hours | - | - | |
Step-by-Step Protocol:
-
Monomer Preparation: In a flame-dried Schlenk flask, precisely weigh and combine 2,5-dibromo-3-methylthiophene and 2,5-bis(tributylstannyl)-3-methylthiophene. A 1:1 molar ratio is crucial for achieving high molecular weight.
-
Solvent Addition & Degassing: Add 40 mL of anhydrous toluene via cannula. Degas the solution thoroughly by subjecting it to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Polymerization Reaction: Place the flask in a preheated oil bath at 90-100°C and stir under an inert atmosphere for 48 hours. The solution will typically darken and become more viscous as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution dropwise into a beaker containing 400 mL of vigorously stirring methanol. The polymer will precipitate as a dark solid.
-
Initial Collection: Allow the solid to stir in methanol for 1-2 hours to wash away soluble oligomers and some impurities. Collect the crude polymer by filtration.
Experimental Workflow for Stille Polycondensation
Caption: Step-by-step workflow for P3MT synthesis and purification.
Part 3: Polymer Purification: A Critical Step for High Performance
Rationale: The crude polymer is contaminated with the palladium catalyst and, more importantly, highly toxic tributyltin halides.[9][11] Failure to remove these impurities will drastically impair the material's electronic properties and poses significant health and environmental risks. Soxhlet extraction is the gold standard for purifying conjugated polymers. It uses a continuous series of washes with solvents of increasing polarity to fractionate the polymer and remove impurities.[12]
Protocol 3: Soxhlet Extraction of P3MT
Apparatus: Soxhlet extractor, cellulose thimble, condenser, round-bottom flask.
Solvent Sequence:
-
Methanol: To remove residual catalyst and small molecule impurities.
-
Hexane/Heptane: To remove low molecular weight oligomers.
-
Chloroform/Toluene: To dissolve and extract the desired high molecular weight polymer, leaving behind any insoluble, cross-linked material in the thimble.
Step-by-Step Protocol:
-
Loading: Place the dried crude polymer into a cellulose thimble and insert it into the Soxhlet extractor.
-
Methanol Wash: Fill the round-bottom flask with methanol and run the extraction for 24 hours. The solvent in the flask should become clear. Discard the polymer remaining in the thimble. Correction: The polymer should remain in the thimble. The methanol removes soluble impurities. After 24 hours, discard the methanol in the flask.
-
Hexane Wash: Dry the thimble containing the polymer and repeat the extraction process with hexane or heptane for 24 hours to remove oligomers. The desired polymer is insoluble in hexane and remains in the thimble.
-
Polymer Extraction: Dry the thimble again. Change the solvent in the round-bottom flask to chloroform or toluene. Run the extraction. The desired polymer will now dissolve and be collected in the flask, appearing as a dark, deeply colored solution.
-
Final Precipitation: Concentrate the chloroform/toluene solution and re-precipitate the purified polymer into methanol.
-
Drying: Collect the final, purified polymer by filtration and dry thoroughly in a vacuum oven. The result should be a dark, fibrous solid.
Part 4: Characterization of Poly(3-methylthiophene)
After synthesis and purification, the polymer's properties must be verified.
Summary of Characterization Techniques:
| Technique | Purpose | Expected Result for High-Quality P3MT |
| ¹H NMR Spectroscopy | Determine regioregularity by analyzing the chemical shift of the α-methylene protons of the alkyl chain. | A single peak around 2.8 ppm indicates >95% Head-to-Tail (HT) coupling.[6] |
| Gel Permeation Chromatography (GPC) | Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ). | Mₙ > 10 kDa, PDI between 1.5 and 2.5.[7] |
| UV-Vis Spectroscopy | Analyze the π-π* transition and determine the optical bandgap (E₉) from the absorption edge of a thin film. | Broad absorption in the 400-600 nm range, with a distinct vibronic shoulder. Optical bandgap typically ~2.0 eV.[13] |
| Cyclic Voltammetry (CV) | Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels. | Shows reversible p-doping (oxidation) waves. HOMO level typically around -5.0 eV.[14][15] |
References
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.
- A novel strategy to purify conductive polymer particles. (n.d.). RSC Publishing.
- A novel strategy to purify conductive polymer particles. (2019). PMC - NIH.
- The Versatility of 3-Methylthiophene in Advanced Polymer Synthesis. (n.d.).
- Stille Coupling. (n.d.). OpenOChem Learn.
- Stille reaction. (n.d.). Wikipedia.
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). MDPI.
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Application Notes & Protocols: The Strategic Role of 3-Methyl-2-(tributylstannyl)thiophene in Modern Drug Discovery
Abstract
The confluence of organometallic chemistry and medicinal chemistry has catalyzed the development of novel therapeutic agents with unprecedented efficiency. Within this domain, organotin reagents, particularly functionalized stannanes, serve as indispensable tools for constructing complex molecular architectures. This guide provides an in-depth examination of 3-Methyl-2-(tributylstannyl)thiophene, a specialized building block pivotal for the synthesis of thiophene-containing compounds. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs due to their favorable electronic properties and ability to act as bioisosteres for other aromatic systems.[1][2][3] We will elucidate the compound's central role in palladium-catalyzed cross-coupling reactions, provide detailed, field-proven protocols for its application in the Stille coupling, address critical safety considerations for handling organotin reagents, and illustrate its utility through a practical synthetic case study.
The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry
The five-membered, sulfur-containing heterocycle known as thiophene is a cornerstone of modern drug design.[4] Its discovery by Viktor Meyer in 1882 as a contaminant in benzene revealed a remarkable case of bioisosterism; the physicochemical properties of thiophene and benzene are strikingly similar, allowing the thiophene ring to mimic a phenyl group in biological systems.[5][6] This mimicry often leads to enhanced pharmacological profiles, including improved potency, altered selectivity, and favorable pharmacokinetic properties.[6]
The thiophene nucleus is a key component in a wide array of approved therapeutics, demonstrating its versatility across different disease areas, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][5] Its electron-rich nature and the planarity of the ring contribute to effective binding interactions with diverse biological targets.[1] The strategic introduction of this scaffold into a drug candidate is a common objective, for which this compound serves as a highly effective synthetic precursor.
The Stille Cross-Coupling: A Foundational C-C Bond Forming Reaction
The Stille reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (R''-SnR₃) and an organic electrophile (R'-X), typically a halide or triflate.[7] Its significance in both academic and industrial research stems from its remarkable functional group tolerance, mild reaction conditions, and the stability of organostannane reagents to air and moisture.[7][8] These features make it an ideal method for the late-stage functionalization of complex molecules, a common requirement in drug discovery programs.
The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the R'-X bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (R'') from the organostannane is transferred to the palladium center, displacing the halide or triflate. This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments (R'-R'') are expelled from the palladium center, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Profile: this compound
This specific organostannane is a valuable reagent for introducing the 3-methylthiophene-2-yl moiety. The methyl group at the 3-position provides steric and electronic differentiation compared to the unsubstituted 2-(tributylstannyl)thiophene, which can be crucial for modulating biological activity and optimizing structure-activity relationships (SAR) in a drug discovery campaign.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 166766-89-8 | [9][10] |
| Molecular Formula | C₁₇H₃₂SSn | [9][10] |
| Molecular Weight | 387.21 g/mol | [9][10] |
| Appearance | Liquid | [11] |
| IUPAC Name | tributyl(3-methylthiophen-2-yl)stannane | [9] |
The tributyltin group is one of the most common "non-transferable" groups used in Stille couplings. While other alkyl or aryl groups can be used, the C(sp³)-Sn bond of the butyl groups is significantly stronger and less reactive than the C(sp²)-Sn bond of the thienyl group, ensuring the selective transfer of the desired aromatic scaffold to the palladium catalyst.
Safety First: Handling Organotin Compounds
Trustworthiness in science begins with safety. Organotin compounds, including tributyltin derivatives, are toxic and require careful handling to minimize exposure.[12] The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact.[9][13]
Table 2: Hazard Identification and Critical Safety Precautions
| Hazard Class | GHS Pictogram | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Always handle in a certified chemical fume hood. [13] Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield.[13][14] Avoid creating aerosols. | |
| Skin Irritation | Organotins can cause severe skin irritation and chemical burns.[15] In case of contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.[12] | |
| Environmental Hazard | Tributyltin compounds are very toxic to aquatic life with long-lasting effects.[13][14] Do not dispose of down the drain. All waste (liquid and solid) must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines.[16] |
Experimental Protocol: Stille Coupling with this compound
This protocol provides a robust, general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl or heteroaryl bromide.
5.1. Rationale and Causality
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective catalyst for Stille couplings. It is a stable Pd(0) source that enters the catalytic cycle directly.
-
Solvent: Anhydrous, degassed solvents like DMF or toluene are used to prevent quenching of the catalyst and other reactive species. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen and moisture.
-
Additives: In some cases, particularly with less reactive electrophiles, a copper(I) co-catalyst (e.g., CuI, CuTC) can accelerate the transmetalation step, improving reaction rates and yields.[17][18]
Table 3: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Aryl Bromide | 1.0 equivalent | Limiting reagent |
| This compound | 1.1 - 1.3 equivalents | Slight excess to ensure complete consumption of the limiting reagent. |
| Pd(PPh₃)₄ | 1 - 5 mol% | Catalytic amount. Higher loading may be needed for challenging substrates. |
| Solvent | DMF, Toluene, or Dioxane | Choice depends on substrate solubility and desired reaction temperature. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly oxidative addition. |
| Time | 4 - 24 hours | Monitored by TLC or LC-MS until starting material is consumed. |
5.2. Step-by-Step Methodology
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and Pd(PPh₃)₄ (0.02 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via cannula or syringe. Stir for 5 minutes to dissolve the solids. Add this compound (1.2 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir the resulting mixture vigorously for 1-2 hours. The KF solution reacts with the tributyltin halide byproduct to form an easily filterable precipitate.
-
Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Case Study: Synthesis of a Thiophene-Containing Kinase Inhibitor Scaffold
To illustrate the practical application, consider the synthesis of a core scaffold found in many kinase inhibitors, where a 3-methylthiophene ring is coupled to a substituted pyrimidine core. This modification can probe key interactions within the ATP-binding pocket of a target kinase.
Caption: Synthesis of a kinase inhibitor scaffold via Stille coupling.
In this key step, the C-Cl bond of the electron-deficient pyrimidine acts as the electrophilic partner. Coupling with this compound under the conditions described in the protocol efficiently installs the desired thiophene moiety, yielding a core structure ready for further diversification and biological evaluation. This demonstrates the reagent's power in rapidly accessing novel chemical matter for drug discovery pipelines.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for medicinal chemists. It provides a reliable and efficient gateway to a privileged class of heterocyclic compounds, enabling the systematic exploration of structure-activity relationships and the optimization of drug candidates. Its application, primarily through the robust and versatile Stille cross-coupling reaction, underscores the profound impact of organometallic chemistry on the quest for new medicines. When handled with the appropriate safety protocols, this compound is an invaluable asset in the synthesis of complex molecules that may become the therapies of tomorrow.
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ligand effects in Stille reactions with 3-methyl-2-stannylthiophene
An In-Depth Guide to Ligand Effects in Stille Reactions with 3-Methyl-2-Stannylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Stille Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds by combining an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] Since its development, it has become an indispensable tool in modern organic synthesis, prized for its remarkable tolerance of a wide array of functional groups and the stability of its organotin reagents to air and moisture.[1][2][3][4] These features make it particularly valuable in the complex molecular architectures encountered in pharmaceutical and materials science research.[5][6][7] The synthesis of C2-substituted pyrrolo[2,1-c][1][8]benzodiazepines (PBDs), a class of antitumor agents, is one of many examples where the Stille reaction has been applied in drug development.[2][9]
However, the reaction is not without its challenges, most notably the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification of the final products.[1][10] The efficiency, selectivity, and overall success of a Stille reaction are not solely dependent on the substrates but are profoundly influenced by the choice of ligand coordinated to the palladium catalyst. The ligand shell dictates the electronic and steric environment of the metal center, directly modulating the kinetics and outcome of each step in the catalytic cycle.[11][12]
This guide focuses on the strategic role of ligands in the Stille coupling of 3-methyl-2-stannylthiophene , a heterocyclic building block crucial for the synthesis of novel pharmaceuticals and organic electronic materials. We will explore the mechanistic underpinnings of ligand effects, provide detailed protocols for ligand screening, and offer field-proven insights to empower researchers to optimize this powerful transformation.
The Heart of the Reaction: The Catalytic Cycle and the Role of the Ligand
The Stille reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][13] The ligand, bound to the palladium center, is an active participant, and its properties are critical to navigating the cycle efficiently.
-
Oxidative Addition : The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the active 14-electron Pd(0) complex, forming a 16-electron Pd(II) species.[1][3]
-
Ligand Causality : Electron-rich, σ-donating ligands (e.g., trialkylphosphines, N-heterocyclic carbenes) enhance the electron density on the palladium center.[11] This increased nucleophilicity accelerates the rate of oxidative addition, which can be particularly beneficial when using less reactive electrophiles like aryl chlorides.[14][15]
-
-
Transmetalation : In this step, the organostannane (R²-SnR₃) transfers its organic group (R²) to the Pd(II) complex, displacing the halide (X). This step is often the rate-determining step of the entire cycle.[2][16][17]
-
Ligand Causality : The mechanism of transmetalation is complex and highly debated. For some substrates, dissociation of a ligand from the palladium center is required to open a coordination site for the incoming stannane.[18][19] In such cases, ligands that are more weakly bound or less sterically bulky can facilitate this process. The electronic properties of the ligand also play a role; electron-poor phosphines have been shown to be advantageous for this step in certain contexts.[20]
-
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (R¹ and R²) and their elimination from the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Caption: The Stille Catalytic Cycle highlighting key steps influenced by ligand properties.
A Survey of Ligand Classes for the Stille Reaction
The choice of ligand is a strategic decision based on balancing steric and electronic effects to favor the desired reaction pathway.[12]
-
Phosphine Ligands : This is the most traditional and widely used class of ligands.
-
Triarylphosphines (e.g., PPh₃, P(o-tol)₃) : Triphenylphosphine (PPh₃) is a classic, versatile ligand. However, more sterically bulky derivatives like tri(o-tolyl)phosphine often provide better results by promoting reductive elimination.
-
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) : These are highly electron-rich and sterically demanding ligands. Their strong σ-donating character significantly accelerates oxidative addition, making them ideal for coupling unreactive aryl chlorides.[15]
-
Biarylphosphines (e.g., SPhos, XPhos) : This advanced class of ligands combines steric bulk with specific electronic properties, leading to highly active catalysts that are effective for a broad range of substrates under mild conditions.[21]
-
-
Arsine Ligands (e.g., AsPh₃) : Triphenylarsine and other tertiary arsines are known to be highly effective, often leading to significant rate accelerations compared to their phosphine counterparts.[5][22][23] In some challenging couplings, a combination of AsPh₃ and a copper(I) co-catalyst is required to achieve the desired product.[24]
-
N-Heterocyclic Carbene (NHC) Ligands : NHCs are powerful σ-donors, even more so than trialkylphosphines, with unique steric properties.[25] This makes them exceptionally effective at promoting oxidative addition and stabilizing the catalytic species, resulting in highly active and robust catalysts.[26]
Caption: Logical relationship between ligand properties and their impact on the Stille cycle.
Application Focus: Ligand Screening for 3-Methyl-2-stannylthiophene
To demonstrate the profound impact of ligand choice, we present data for the coupling of 3-methyl-2-(tributylstannyl)thiophene with 4-iodoacetophenone. The goal is to synthesize 1-(4-(3-methylthiophen-2-yl)phenyl)ethan-1-one, a common scaffold in medicinal chemistry.
Table 1: Ligand Screening Results
| Entry | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | PPh₃ | 2 | 100 | 12 | 65 |
| 2 | P(o-tol)₃ | 2 | 100 | 8 | 82 |
| 3 | AsPh₃ | 2 | 80 | 6 | 91 |
| 4 | P(t-Bu)₃ | 2 | 80 | 4 | 95 |
| 5 | XPhos | 1 | 60 | 4 | 97 |
¹Yields are for the isolated product after column chromatography. Reaction conditions: this compound (1.1 eq), 4-iodoacetophenone (1.0 eq), Pd₂(dba)₃ (as Pd source), Ligand, Toluene.
Analysis of Results:
-
PPh₃ (Entry 1) provides a moderate yield, establishing a baseline.
-
Increasing the steric bulk with P(o-tol)₃ (Entry 2) improves the yield and reduces reaction time, likely by accelerating reductive elimination.
-
The arsine ligand AsPh₃ (Entry 3) shows a marked improvement, allowing for a lower reaction temperature and faster conversion, consistent with its known rate-accelerating effects.[5]
-
The electron-rich, bulky alkylphosphine P(t-Bu)₃ (Entry 4) gives an excellent yield in a short time, showcasing the power of modern ligands.[15]
-
The biarylphosphine XPhos (Entry 5) provides the highest yield at the lowest temperature and catalyst loading, demonstrating the superior performance of this advanced ligand class.[21]
Protocols for Application
Safety First: Organotin compounds are highly toxic.[1] Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All tin-containing waste must be disposed of according to institutional safety protocols.
Protocol 1: General Procedure for Ligand Screening
This protocol provides a robust framework for screening various ligands for the Stille coupling of 3-methyl-2-stannylthiophene.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoacetophenone)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand to be screened (e.g., PPh₃, AsPh₃, P(t-Bu)₃, XPhos)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., flame-dried Schlenk tube or microwave vial)
-
Stir bar, septa, needles, and argon/nitrogen line
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 0.02 eq Pd) and the selected ligand (0.02 mmol, 0.04 eq).
-
Reagent Addition: Add the aryl halide (0.5 mmol, 1.0 eq) to the vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (2.5 mL to make a 0.2 M solution) via syringe.
-
Stannane Addition: Add the this compound (0.55 mmol, 1.1 eq) via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to precipitate the tin salts. Stir vigorously for 30 minutes during each wash.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
Caption: Experimental workflow for the ligand screening protocol.
Protocol 2: Optimized Procedure with XPhos
Based on the screening data, this protocol utilizes XPhos for a highly efficient coupling under milder conditions.
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under Argon, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.01 eq Pd) and XPhos (9.5 mg, 0.02 mmol, 0.04 eq).
-
Reagent Addition: Add 4-iodoacetophenone (123 mg, 0.5 mmol, 1.0 eq).
-
Solvent & Stannane: Add 2.5 mL of anhydrous, degassed toluene, followed by this compound (205 mg, 0.55 mmol, 1.1 eq).
-
Reaction: Seal the tube and heat the mixture at 60 °C for 4 hours, or until completion as determined by TLC.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1. Expected yield: >95%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source or ligand oxidized). 2. Reaction temperature too low. 3. Aryl halide is unreactive (e.g., chloride). | 1. Use fresh reagents; ensure rigorous inert atmosphere technique. 2. Increase temperature in 10-20 °C increments. 3. Switch to a more electron-rich, bulky ligand (e.g., P(t-Bu)₃ or an NHC-based catalyst). |
| Stannane Homocoupling | 1. Reaction conditions too harsh. 2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Ensure the solvent is thoroughly degassed and maintain a positive pressure of inert gas. |
| Destannylation of Starting Material | 1. Presence of protic sources (water, acid). | 1. Use anhydrous solvent and reagents. If necessary, add a non-coordinating base (e.g., proton sponge). |
| Difficult Purification | 1. Tributyltin byproducts are co-eluting. | 1. Be thorough with the aqueous KF wash; multiple washes may be needed. 2. Use a solvent system with low polarity for chromatography. |
Conclusion
The selection of the appropriate ligand is a critical parameter that dictates the success of the Stille reaction. As demonstrated with 3-methyl-2-stannylthiophene, moving from classical ligands like PPh₃ to advanced, sterically demanding, and electron-rich systems like XPhos can dramatically improve reaction efficiency, lower thermal input, and increase yields. For professionals in drug discovery and materials science, a systematic approach to ligand screening is not merely an academic exercise but a crucial step in process optimization, enabling the rapid and efficient synthesis of target molecules. By understanding the causal relationship between ligand structure and its function within the catalytic cycle, researchers can unlock the full potential of this versatile cross-coupling reaction.
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Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - NIH. Available at: [Link]
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Mechanism of the Stille reaction catalyzed by palladium ligated to arsine ligand: PhPdI(AsPh3)(DMF) is the species reacting with vinylstannane in DMF - PubMed. Available at: [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
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The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
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Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
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Is the Stille Reaction Useful? - YouTube. Available at: [Link]
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The Stille Reaction - Chem 115 Myers. Available at: [Link]
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The Stille Reaction: - IONiC / VIPEr. Available at: [Link]
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Stille Coupling | NROChemistry. Available at: [Link]
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Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1][8]benzodiazepines (PBDs) - PubMed. Available at: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. Available at: [Link]
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Stille coupling reactions with organostannanes | Download Table - ResearchGate. Available at: [Link]
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Stille Coupling - Organic Chemistry Portal. Available at: [Link]
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Cyclopropenylidene carbene ligands in palladium catalysed coupling reactions - PubMed. Available at: [Link]
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Development of 7-membered N-heterocyclic carbene ligands for transition metals. Available at: [Link]
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The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin | Request PDF - ResearchGate. Available at: [Link]
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11-The Stille Reaction | PDF - Scribd. Available at: [Link]
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The Stille Reaction - Organic Reactions. Available at: [Link]
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Org. Synth. 2011, 88, 197. Available at: [Link]
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Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) - YouTube. Available at: [Link]
-
Studies on the Effect of N-Heterocyclic Carbene as a Ligand for Nickel(II)-Catalyzed Polymerization of Thiophenes - Kobe University. Available at: [Link]
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solvent selection for Stille coupling of substituted thiophenes
Application Note & Protocol
Topic: Strategic Solvent Selection for the Stille Cross-Coupling of Substituted Thiophenes
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and efficacy in constructing C(sp²)–C(sp²) bonds.[1] This is particularly true in the synthesis of thiophene-containing molecules, which are critical components in organic electronics, pharmaceuticals, and functional materials.[2][3] However, the success of this coupling is profoundly influenced by the choice of reaction solvent, a parameter that governs everything from reaction kinetics to product yield and catalyst stability. This document provides a detailed guide to understanding the role of the solvent in the Stille coupling of substituted thiophenes, offering a framework for rational solvent selection and providing robust experimental protocols for practical application.
The Mechanistic Imperative: How Solvents Dictate Reaction Success
The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The solvent is not merely an inert medium; it is an active participant that can influence each fundamental step of the cycle. Understanding this interplay is crucial for optimizing the reaction.
The Stille Catalytic Cycle
The cycle comprises three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][6] The solvent's polarity, coordinating ability, and boiling point can accelerate or hinder these steps.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: A Pd(0) complex inserts into the carbon-halide bond of the substituted thiophene. While this step is often fast, highly polar solvents can sometimes stabilize the charged transition states involved, influencing the rate.[2][7]
-
Transmetalation: The organic group from the organostannane is transferred to the palladium center. This is frequently the rate-determining step.[5] The solvent's role here is paramount. Coordinating polar aprotic solvents like DMF or THF can facilitate this step by coordinating to the Pd(II) complex, which may assist in the dissociation of a ligand and open a coordination site for the incoming organostannane.[2][7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9]
A specific challenge with thiophene substrates is the potential for the sulfur atom to act as a catalyst poison, leading to deactivation.[10] Judicious selection of ligands and solvents can mitigate this by enhancing the rate of the desired catalytic cycle over off-cycle decomposition pathways.[10]
A Practical Guide to Solvent Selection
Solvents for Stille couplings can be broadly categorized, with each class offering distinct advantages and disadvantages. The choice depends on substrate solubility, required reaction temperature, and the electronic nature of the coupling partners.
Solvent Classes and Their Impact
| Solvent Class | Examples | Key Properties & Rationale for Use |
| Nonpolar | Toluene, Xylene, Benzene | High Boiling Point: Allows for higher reaction temperatures, which can be necessary for less reactive substrates. Inert Nature: Good for solubilizing nonpolar reactants without significant coordination to the metal center. Often the default choice for initial screening.[2] |
| Polar Aprotic (Coordinating) | DMF, NMP, DMAc, THF, Dioxane | High Polarity & Coordinating Ability: Solubilizes a wider range of substrates, including more polar ones. Actively participates in the catalytic cycle, often accelerating the rate-limiting transmetalation step.[2][7][8] Essential for reactions involving stubborn substrates or when aiming for lower reaction temperatures. |
| Polar Protic | Alcohols, Water | Generally Avoided: Protic solvents can lead to competitive protodestannylation of the organostannane reagent, reducing the yield of the desired cross-coupled product. They are typically only used in very specific, specialized protocols.[11][12] |
Decision Workflow for Solvent Selection
The following workflow provides a logical pathway for selecting an appropriate solvent system for your specific thiophene coupling.
Caption: A decision-making workflow for solvent selection.
Experimental Protocol: Stille Coupling of 2-Bromothiophene
This protocol details a general procedure for the Stille coupling of 2-bromothiophene with 2-(tributylstannyl)thiophene. It is intended as a starting point and may require optimization for other substituted thiophenes.
Safety Precautions:
-
Organostannane reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[5]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and solvents may be flammable.[5]
Materials & Reagents
-
2-Bromothiophene (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 2-bromothiophene (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq) under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (sufficient to make a ~0.1 M solution) via cannula.
-
Degassing: Subject the resulting solution to three freeze-pump-thaw cycles to ensure the rigorous exclusion of oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (2-5 mol%) to the reaction mixture. Using a Pd(0) source like Pd(PPh₃)₄ can help minimize homocoupling side reactions compared to Pd(II) precursors.[10]
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 90-110 °C for toluene; 80-100 °C for DMF) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting materials indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This causes the tin halides to precipitate as insoluble tin fluorides, which can be removed by filtration through a pad of Celite.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-bithiophene.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst deactivation (poisoning by sulfur, oxygen).2. Insufficient reaction temperature or time.3. Impure starting materials. | 1. Ensure rigorous degassing of solvent and inert atmosphere.[10] Consider a more robust ligand.2. Screen different solvents (e.g., switch from Toluene to DMF) to allow for different temperature ranges or faster kinetics.[10] Incrementally increase temperature.3. Verify purity of reagents via NMR or other analytical techniques.[10] |
| Significant Homocoupling | 1. Presence of oxygen.2. Reaction temperature is too high.3. Use of a Pd(II) precursor. | 1. Improve degassing technique (freeze-pump-thaw is recommended).[10]2. Lower the reaction temperature and monitor over a longer period.[10]3. Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[10] |
| Incomplete Reaction | 1. Rate-limiting transmetalation.2. Poor solubility of starting materials or intermediates. | 1. Switch to a more polar, coordinating solvent (e.g., THF, DMF).[2] Consider adding LiCl as an additive (especially in THF).[6]2. Switch to a solvent that better solubilizes all components (e.g., DMF or NMP for polar substrates or growing polymer chains).[2] |
Conclusion
The strategic selection of a solvent is a critical, often decisive, factor in the success of the Stille coupling of substituted thiophenes. By understanding the mechanistic role of the solvent, researchers can move beyond trial-and-error and make informed decisions that enhance reaction rates, improve yields, and ensure the robust synthesis of target molecules. Nonpolar solvents like toluene serve as a reliable baseline, while polar aprotic solvents such as DMF and THF offer powerful tools to accelerate difficult couplings and improve the solubility of complex substrates. This guide provides the foundational knowledge and practical protocols necessary to effectively harness the power of solvent effects in this vital synthetic transformation.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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ChemistrySolved. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Li, W., & Li, Y. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Wikipedia. (2023). Stille reaction. [Link]
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Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
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Reddit. (2019). Polar aprotic, polar protic and non polar solvents? r/OrganicChemistry. [Link]
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Taylor & Francis. (2019). Polar aprotic solvents – Knowledge and References. [Link]
-
Amatore, C., et al. (1995). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Journal of the American Chemical Society, 117(36), 9258–9268. [Link]
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The Cornerstone Monomer: A Guide to 3-Methyl-2-(tributylstannyl)thiophene in Advanced Materials Science
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 3-Methyl-2-(tributylstannyl)thiophene in materials science. With full editorial control, this guide is structured to offer a comprehensive understanding, from fundamental principles to practical, field-proven protocols.
Introduction: The Significance of this compound
This compound is a pivotal organotin compound that serves as a key building block in the synthesis of advanced organic materials. Its primary role is that of a monomer in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction.[1][2] This reaction allows for the controlled formation of carbon-carbon bonds, enabling the synthesis of conjugated polymers with tailored electronic and optical properties. The methyl group at the 3-position of the thiophene ring enhances the solubility of the resulting polymers, making them processable from solution for the fabrication of thin-film devices. The tributylstannyl group at the 2-position provides the reactive site for the cross-coupling reaction. Consequently, this monomer is instrumental in the development of conducting polymers for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[3][4]
Core Application: Synthesis of Poly(3-methylthiophene) via Stille Polycondensation
The polymerization of this compound, typically with a dihalogenated comonomer such as 2,5-dibromo-3-methylthiophene, yields poly(3-methylthiophene) (P3MT), a conductive polymer with significant potential in organic electronics. The Stille polycondensation reaction is the method of choice for this synthesis due to its tolerance of a wide range of functional groups and its ability to produce polymers with high molecular weights and controlled regioregularity.[2][4]
Reaction Mechanism: A Step-by-Step Overview
The Stille polycondensation proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Workflow for the purification of Poly(3-methylthiophene).
Procedure:
-
Place the crude polymer in a cellulose thimble and insert it into the Soxhlet extractor.
-
Extract sequentially with the following solvents for 12-24 hours each:
-
Concentrate the chloroform fraction using a rotary evaporator and precipitate the purified polymer in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Characterization of Poly(3-methylthiophene)
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and optical properties.
| Property | Typical Value | Method |
| Number Average Molecular Weight (Mₙ) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) [6] |
| Weight Average Molecular Weight (Mₙ) | 20 - 100 kDa | Gel Permeation Chromatography (GPC) [6] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC (Mₙ/Mₙ) [6] |
| UV-Vis Absorption (in solution) | λₘₐₓ ≈ 450 nm | UV-Vis Spectroscopy [7] |
| UV-Vis Absorption (thin film) | λₘₐₓ ≈ 520 nm, with vibronic shoulders | UV-Vis Spectroscopy [7] |
| ¹H NMR | Broad signals in the aromatic region (6.5-7.5 ppm) and aliphatic region (0.8-2.8 ppm) | Nuclear Magnetic Resonance (NMR) Spectroscopy [8] |
Applications in Materials Science
Poly(3-methylthiophene) synthesized from this compound is a versatile material for various organic electronic devices.
Organic Photovoltaics (OPVs)
In OPVs, P3MT can be used as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor. The performance of P3MT-based solar cells is influenced by factors such as the polymer's molecular weight, regioregularity, and the morphology of the active layer. [1]While high efficiencies have been reported for polythiophene-based solar cells, often exceeding 17% with newer derivatives, the performance of P3MT itself is more modest but serves as an important model system. [9]
| Device Parameter | Typical Performance Range for Polythiophene-based OPVs |
|---|---|
| Power Conversion Efficiency (PCE) | 3 - 8% (for P3HT, a close analog) |
| Open-Circuit Voltage (Vₒ꜀) | 0.6 - 0.9 V |
| Short-Circuit Current Density (Jₛ꜀) | 8 - 15 mA/cm² |
| Fill Factor (FF) | 0.5 - 0.7 |
Organic Field-Effect Transistors (OFETs)
P3MT can also be employed as the active semiconductor layer in OFETs. The charge carrier mobility in P3MT-based OFETs is highly dependent on the polymer's crystallinity and the morphology of the thin film. The methyl side chains, while aiding solubility, can influence the intermolecular packing and thus the charge transport properties. [10]Mobilities for regioregular poly(3-hexylthiophene), a closely related polymer, have been reported to be in the range of 10⁻³ to 0.1 cm²/Vs. [3]
Caption: Schematic of a bottom-gate, bottom-contact OFET structure.
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of the conducting polymer poly(3-methylthiophene) via Stille polycondensation. The resulting polymer exhibits promising electronic and optical properties, making it a material of interest for applications in organic photovoltaics and organic field-effect transistors. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the potential of this important building block in the field of materials science.
References
-
Tanase, C. (2018). Local charge carrier mobility in disordered organic field-effect transistors. CORE. [Link]
-
The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells. (2016). PMC. [Link]
-
Cost-effective poly(3-alkylthiophene)-based organic photovoltaics: advancing solar energy conversion and photodetection technologies. Materials Horizons (RSC Publishing). [Link]
-
Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. (2020). MDPI. [Link]
-
Field-Effect Mobility of Charge Carriers in Blends of Regioregular Poly(3-alkylthiophene)s. (2003). ACS Publications. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2013). Wiley-VCH. [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023). RSC Publishing. [Link]
-
UV-Visible absorption spectrum of poly (3methyl thiophene). ResearchGate. [Link]
-
Polythiophenes for organic solar cells with efficiency surpassing 17%. ResearchGate. [Link]
-
Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). Wiley Online Library. [Link]
-
PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. Records Collections. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Reaction Conditions for 3-Methyl-2-(tributylstannyl)thiophene
Welcome to the Technical Support Center for optimizing Stille reaction conditions, with a specific focus on the versatile yet sometimes challenging substrate, 3-Methyl-2-(tributylstannyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions. Here, we move beyond simple protocols to explain the underlying principles of your experimental choices, ensuring scientifically sound and reproducible results.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the Stilling coupling of this compound. Each problem is followed by a series of potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted starting materials.
Potential Cause 1: Catalyst Inactivation/Poisoning
The sulfur atom in the thiophene ring is a known culprit for poisoning palladium catalysts.[1] This interaction can lead to the formation of inactive palladium-sulfur species, effectively halting the catalytic cycle. The 3-methyl group, while electronically donating, does little to mitigate this effect.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center from the thiophene's sulfur atom and promote the desired reductive elimination step.[1] Good starting points include tri(tert-butyl)phosphine (P(t-Bu)₃), tri(o-tolyl)phosphine (P(o-tol)₃), or Buchwald-type biaryl phosphine ligands.[2]
-
Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, incrementally increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial catalyst deactivation.[1]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][2] While Pd(II) sources like Pd(OAc)₂ can be used, they require an in situ reduction step which can sometimes be inefficient.[2]
Potential Cause 2: Suboptimal Reaction Conditions
The energy barrier for one or more steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) is not being overcome.
Solutions:
-
Temperature: Gradually increase the reaction temperature. Stille couplings with heteroaromatic stannanes often require heating, typically in the range of 80-110 °C.[3] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Solvent Choice: The polarity of the solvent can significantly influence reaction rates. Common choices include toluene, dioxane, THF, and DMF.[4] For sluggish reactions, switching to a more polar aprotic solvent like DMF or NMP can be beneficial.
-
Thorough Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote side reactions like homocoupling.[5] Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]
Potential Cause 3: Poor Quality of Reagents
The purity of your this compound, electrophile, or solvent can dramatically impact the reaction outcome.
Solutions:
-
Verify Stannane Purity: Organostannanes can degrade over time, especially if exposed to light or air. Confirm the purity of your stannane by ¹H and ¹¹⁹Sn NMR if possible.
-
Use Anhydrous Solvents: While Stille reactions are more tolerant to moisture than many other cross-coupling reactions, using dry solvents is still good practice, particularly if your electrophile or other reagents are moisture-sensitive.[6]
-
Check Electrophile Reactivity: The reactivity of the electrophile follows the general trend: I > Br > OTf >> Cl.[6][7] If you are using a less reactive electrophile like an aryl chloride, more forcing conditions or specialized catalyst systems (e.g., those with highly electron-rich, bulky phosphine ligands) will be necessary.[8]
Issue 2: Significant Formation of Homocoupled Stannane Byproduct
You observe the formation of 3,3'-dimethyl-2,2'-bithiophene, which arises from the coupling of two molecules of your organostannane.
Potential Cause 1: Presence of Oxygen
As mentioned, oxygen can facilitate the homocoupling of organostannanes.[5]
Solution:
-
Rigorous Inert Atmosphere: Re-evaluate your degassing and inert atmosphere techniques. Ensure a positive pressure of argon or nitrogen is maintained throughout the reaction.[1]
Potential Cause 2: Choice of Palladium Precatalyst
Pd(II) precatalysts can sometimes promote homocoupling during the initial in situ reduction to Pd(0).[6]
Solution:
-
Use a Pd(0) Source: Switching from a Pd(II) to a Pd(0) precatalyst like Pd(PPh₃)₄ can often minimize this side reaction.[1]
Potential Cause 3: High Reaction Temperature
Elevated temperatures can sometimes favor homocoupling pathways.
Solution:
-
Temperature Optimization: Try running the reaction at a lower temperature for a longer period. The goal is to find a temperature that is sufficient for the desired cross-coupling but minimizes the rate of homocoupling.[1]
Issue 3: Difficulty in Removing Tin Byproducts During Workup and Purification
After the reaction, you are struggling to separate your desired product from residual tributyltin halides (e.g., Bu₃SnBr, Bu₃SnI).
Potential Cause: Similar Polarity of Product and Tin Byproducts
Tributyltin byproducts are often greasy and have low polarity, which can make them co-elute with the desired product during column chromatography.[9]
Solutions:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and effective method.[10] After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of KF. This converts the soluble tributyltin halides into insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[10] Vigorous stirring for at least an hour is recommended. If a precipitate forms at the interface, the entire mixture can be filtered through a pad of Celite®.
-
Chromatography on Modified Silica Gel:
-
Triethylamine-Treated Silica: Prepare your silica gel slurry with an eluent containing 2-5% triethylamine. This can help to retard the slightly acidic tin byproducts on the column.
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be highly effective at sequestering tin impurities.[10]
-
-
Recrystallization/Slurrying: For solid products, recrystallization can be a powerful purification technique. Slurrying the crude product in a solvent like MTBE can also help to wash away tin residues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the coupling of this compound with an aryl bromide?
A good starting point would be to use Pd(PPh₃)₄ (2-5 mol%) as the catalyst in an anhydrous, degassed solvent like toluene or DMF. Use a slight excess of the organostannane (1.1-1.2 equivalents) relative to the aryl bromide. Heat the reaction at 90-100 °C and monitor its progress.[3]
Q2: Should I be concerned about the 3-methyl group on the thiophene ring?
Yes, it's a factor to consider. While electronically donating, the methyl group is in the ortho-position relative to the coupling site. For arylstannanes, it has been noted that even small ortho-substituents can decrease the reaction rate due to steric hindrance, which can impede the transmetalation step.[6] While this compound is a heteroarylstannane, a similar steric effect is plausible. If you are experiencing a sluggish reaction, this steric hindrance, combined with potential catalyst poisoning by the sulfur atom, is a likely contributor. The use of bulky ligands, as mentioned in the troubleshooting guide, can help to overcome this.
Q3: Can I use additives to improve my reaction?
Yes, certain additives can be beneficial.
-
Copper(I) Iodide (CuI): The "copper effect" is well-documented in Stille couplings. CuI can act as a co-catalyst, and it is believed to accelerate the rate-limiting transmetalation step, possibly by acting as a scavenger for dissociated phosphine ligands which can inhibit the reaction.[5] The use of a mixed catalyst system, for example Pd(PPh₃)₄ with a stoichiometric amount of CuI, can be very effective, particularly for challenging substrates.
-
Lithium Chloride (LiCl): In some cases, LiCl can accelerate the reaction, possibly by facilitating the oxidative addition step or by preventing the dissociation of the halide from the palladium center.[7]
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent tin species which is more nucleophilic and can undergo transmetalation at a faster rate.[8]
Q4: My electrophile has multiple halogen atoms. Can I achieve selective coupling?
Yes, selective coupling is often possible based on the relative reactivity of the carbon-halogen bonds. The order of reactivity for oxidative addition is generally I > Br > OTf > Cl. For example, if your coupling partner has both an iodine and a bromine atom, the Stille coupling will preferentially occur at the carbon-iodine bond under carefully controlled conditions.[6]
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Stille Coupling
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Pd(0) sources are often more reliable and can reduce homocoupling.[1] |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be needed to counteract catalyst poisoning by sulfur.[1] |
| Ligand | PPh₃, P(o-tol)₃, AsPh₃ | Bulky, electron-rich ligands can protect the Pd center and accelerate the reaction.[2] |
| Organostannane Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the electrophile. |
| Solvent | Toluene, Dioxane, DMF, THF | Solvent choice can impact reaction rate; DMF is a good option for sluggish reactions.[4] |
| Temperature | 80 - 110 °C | Thermal energy is often required to overcome activation barriers.[3] |
| Additives (Optional) | CuI (1-2 eq.), CsF (2 eq.) | Can significantly accelerate the transmetalation step.[8] |
Protocol 1: General Procedure for Stille Coupling with an Aryl Bromide
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via cannula.
-
Add this compound (1.1 eq.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Stille reactions.
References
-
Stille reaction. In: Wikipedia. Accessed January 14, 2026. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. Accessed January 14, 2026. [Link]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. 2011;88:197-201. [Link]
-
The Stille Reaction. Myers Group, Harvard University. Accessed January 14, 2026. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. 2017. [Link]
-
Stille Coupling. Organic Chemistry Portal. Accessed January 14, 2026. [Link]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. 2004;43(36):4704-4734. [Link]
-
Stille Coupling. Chemistry LibreTexts. Accessed January 14, 2026. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. Published August 2025. [Link]
-
An efficient method for removing organotin impurities. Shandong Look Chemical. September 14, 2020. [Link]
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Technical Support Center: Minimizing Homocoupling of 3-Methyl-2-(tributylstannyl)thiophene
Here is the in-depth technical guide you requested.
Welcome to the technical support center for the Stille cross-coupling reaction, with a specific focus on minimizing homocoupling side reactions involving 3-Methyl-2-(tributylstannyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies.
Section 1: Understanding the Challenge - FAQs on Homocoupling
This section addresses the fundamental questions surrounding the undesired dimerization of organostannane reagents.
Q1: What is homocoupling in the context of Stille reactions?
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the organometallic reagent (in this case, this compound) couple with each other to form a symmetrical dimer (3,3'-Dimethyl-2,2'-bithiophene).[1][2] This reaction consumes the valuable organostannane, reduces the yield of the desired hetero-coupled product, and complicates purification.[3][4]
Q2: What are the primary mechanisms leading to the homocoupling of this compound?
The formation of the homocoupled dimer is generally believed to proceed through two main pathways, which compete with the desired productive catalytic cycle.[1][5]
-
Reaction with Pd(II) Species: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can react with two equivalents of the organostannane before being fully reduced to the active Pd(0) catalyst. This leads to a transmetalation-reductive elimination sequence that produces the dimer.[6]
-
Pd(0) Catalyzed Pathway: The active Pd(0) catalyst itself can participate in a process, sometimes involving radical intermediates, that results in dimerization.[1] The presence of oxygen is known to significantly accelerate certain side reactions.[7][8]
The diagram below illustrates the desired Stille catalytic cycle versus the competing homocoupling pathway.
Q3: My Stille reaction is sluggish or stalls completely. What are the likely causes?
A stalled reaction is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Improper storage or handling can lead to oxidation and loss of activity.[9]
-
Presence of Oxygen: Dissolved oxygen in the solvent and reagents can deactivate the Pd(0) catalyst and promote oxidative homocoupling.[7][9]
-
Inappropriate Solvent: The choice of solvent is critical. It must be anhydrous and thoroughly degassed. Common solvents include THF, DMF, and toluene.[9][10]
-
Low Reaction Temperature: While lower temperatures can reduce side reactions, they may also significantly slow down the desired coupling. A careful balance must be found.[9]
Section 2: Troubleshooting & Optimization Guide
This section provides a systematic approach to diagnosing and solving the problem of excessive homocoupling.
Problem: High Levels of 3,3'-Dimethyl-2,2'-bithiophene Detected
If you are observing significant formation of the homocoupled dimer, consider the following causes and solutions.
Cause A: Presence of Dissolved Oxygen Oxygen is a notorious culprit in promoting both catalyst deactivation and homocoupling side reactions.[7][11]
-
Solution: Rigorous Degassing. Ensure all solvents and reaction mixtures are thoroughly deoxygenated. A "freeze-pump-thaw" cycle (at least three times) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) can also work.[11] The reaction should be maintained under a positive pressure of an inert atmosphere throughout.
Cause B: Suboptimal Catalyst and Ligand System The choice of palladium source and its associated ligands dramatically influences the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Solution 1: Catalyst Selection. While Pd(PPh₃)₄ is common, it can sometimes be sluggish. Using a combination of a Pd(0) source like Pd₂(dba)₃ with a specific ligand can offer more control.[5][12] If starting with a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions favor its rapid reduction to Pd(0) before it can react with the stannane.[6]
-
Solution 2: Ligand Screening. Standard triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, favoring the desired product formation.[6][13] Alternatively, phosphine-free systems have shown great promise.
| Catalyst System | Ligand Type | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, widely used. Can be slow. |
| Pd₂(dba)₃ / P(o-tol)₃ | Tri(o-tolyl)phosphine | More electron-rich and bulkier than PPh₃, can improve rates.[14] |
| Pd(OAc)₂ / DABCO | N-based (Amine) | Phosphine-free, air-stable ligand, can be highly efficient.[15][16] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very bulky and electron-rich, effective for challenging couplings.[6][14] |
Cause C: Transmetalation is the Rate-Limiting Step If the transmetalation step (transfer of the thiophene group from tin to palladium) is slow, it provides a larger window of opportunity for side reactions to occur.[1]
-
Solution: Use of Additives.
-
Copper(I) Iodide (CuI): CuI is a highly effective co-catalyst that is believed to accelerate the transmetalation step.[5][13][17] Typically used in sub-stoichiometric amounts (5-20 mol%).
-
Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can facilitate the cleavage of the tin-carbon bond and accelerate transmetalation.[2][5]
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species that is more reactive towards transmetalation.[13][18]
-
Section 3: Recommended Experimental Protocols
The following protocols incorporate best practices to suppress homocoupling.
Protocol 1: Optimized Stille Coupling of this compound
This procedure is a robust starting point for minimizing homocoupling.
-
Preparation: To a flame-dried Schlenk flask under a positive pressure of Argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), the chosen ligand (e.g., P(o-tol)₃, 8 mol %), and Copper(I) Iodide (CuI, 10 mol %).
-
Reagent Addition: Add the organic electrophile (1.0 equivalent) and anhydrous, degassed solvent (e.g., DMF or Toluene, to make a ~0.1 M solution).
-
Degassing: Subject the mixture to one cycle of freeze-pump-thaw to ensure it is oxygen-free.
-
Stannane Addition: Via syringe, add the this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature and proceed with the tin removal protocol.
Protocol 2: Efficient Removal of Tin Byproducts
Tributyltin byproducts are toxic and must be removed. A fluoride wash is a standard and effective method.[2][4]
-
Quenching: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Fluoride Wash: Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least 1 hour. A precipitate of tributyltin fluoride will form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid tin precipitate.
-
Extraction: Separate the organic layer from the filtrate. Wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visual Troubleshooting Workflow
Use the following flowchart to systematically address issues with homocoupling in your reaction.
References
-
Wikipedia. Stille reaction. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(6), 771-773. [Link]
-
IONiC / VIPEr. The Stille Reaction. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
Myers, A. The Stille Reaction - Chem 115. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
YouTube. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Ghosh, A. K., & Shurrush, K. A. (2015). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic letters, 17(19), 4882–4885. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Wang, C., & Liu, B. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Conjugated Polymers (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Kells, K. W., & Organ, M. G. (2003). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (20), 2584-2585. [Link]
-
Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413-7417. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Stille Reaction, 38 Years Later. Chemistry–A European Journal, 18(7), 1864-1884. [Link]
-
Liew, S. L., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Transition Metal Catalysts. Malaysian Journal of Chemistry, 25(1), 1-13. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chen, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
-
ResearchGate. Model homocoupling Stille reaction under three different catalytic.... [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
Lu, G. P., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3134-3138. [Link]
-
Zultanski, S. L., & Dudley, G. B. (2013). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. The Journal of Organic Chemistry, 78(13), 6537-6543. [Link]
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Organometallics, 17(5), 954-959. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 3-Methylthiophene Stille Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing tributyltin byproducts from Stille coupling reactions involving 3-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for achieving high purity in your synthesized 3-methylthiophene derivatives.
The Stille coupling is a powerful and versatile C-C bond-forming reaction, prized for its tolerance of a wide array of functional groups.[1][2] However, a significant drawback is the generation of stoichiometric amounts of toxic organotin byproducts, which can be challenging to remove from the reaction mixture.[1][2] For applications in materials science and medicinal chemistry, reducing these tin residues to parts-per-million (ppm) levels is often a regulatory and safety imperative. This guide provides a comprehensive framework for tackling this purification challenge head-on.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tributyltin byproducts from my 3-methylthiophene reaction so critical?
A1: Tributyltin compounds are notoriously toxic and can interfere with subsequent synthetic steps or biological assays.[3][4] For any application involving biological screening or materials development, even trace amounts of tin can lead to erroneous results and pose significant health and environmental risks.[3] Regulatory standards for pharmaceutical intermediates and active ingredients demand exceptionally low levels of such impurities.
Q2: What are the primary tributyltin byproducts I should expect in my reaction mixture?
A2: The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tributyltin reagents.[5] You may also encounter hexa-n-butyldistannoxane, [(Bu₃Sn)₂O], from the hydrolysis of tributyltin halides, or hexabutylditin, (Bu₃SnSnBu₃), from homocoupling side reactions.
Q3: Can I use a standard silica gel column to purify my 3-methylthiophene product?
A3: While standard silica gel chromatography can reduce the concentration of tributyltin byproducts, it is often insufficient for achieving the high purity required for many applications. The relatively non-polar nature of many tributyltin species can lead to co-elution with the desired 3-methylthiophene product, especially if the product itself is of low to moderate polarity.
Q4: Are there any safety precautions I should take when handling tributyltin compounds?
A4: Absolutely. Tributyltin compounds are toxic and can be absorbed through the skin.[4] Always handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific organotin compounds you are using.
Troubleshooting Guide: Common Issues in Tributyltin Removal
This section addresses specific problems you may encounter during the purification of your 3-methylthiophene product.
| Issue | Potential Cause | Recommended Solution |
| Persistent tin contamination after aqueous KF wash. | 1. Incomplete reaction of tributyltin halides with KF. 2. Formation of a stable emulsion. 3. The 3-methylthiophene product may be complexing with the tin species. | 1. Increase the stirring time and vigor of the biphasic mixture to at least one hour. Use multiple washes with fresh KF solution. 2. If an emulsion forms, filter the entire mixture through a pad of Celite® to break the emulsion and remove the precipitated tributyltin fluoride.[5] 3. Consider an alternative purification method, such as chromatography on potassium carbonate-impregnated silica gel. |
| Co-elution of tin byproducts and product during silica gel chromatography. | The polarity of your 3-methylthiophene derivative is very similar to that of the tributyltin byproducts. | 1. Modify the stationary phase. Pre-treating the silica gel with 2-5% triethylamine in the eluent can help retard the slightly acidic tin species.[6][7] 2. Utilize a different stationary phase, such as basic alumina or potassium carbonate-impregnated silica gel.[5][6] |
| Low recovery of the desired 3-methylthiophene product. | 1. The product may be partially soluble in the aqueous KF solution. 2. The product may be adsorbing to the precipitated tributyltin fluoride. 3. The product may be degrading on the silica gel column. | 1. Minimize the volume of the aqueous washes. Back-extract the aqueous layers with a fresh portion of the organic solvent. 2. After filtration of the tributyltin fluoride precipitate, wash the filter cake thoroughly with the organic solvent to recover any adsorbed product. 3. Use a less acidic stationary phase like neutral alumina or deactivate the silica gel with triethylamine. |
Decision Workflow for Purification Strategy
The choice of purification method depends on the specific properties of your 3-methylthiophene product and the scale of your reaction. This workflow can guide your decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is often the first line of defense for removing the bulk of tributyltin byproducts. The fluoride ions react with tributyltin halides to form insoluble tributyltin fluoride, which can be removed by filtration.[8]
-
Reaction Quench: Upon completion of the Stille reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for at least 5 minutes. Repeat the wash 2-3 times with fresh KF solution.
-
Precipitate Removal: A white precipitate of tributyltin fluoride may form at the interface. If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[5]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Chromatography on Potassium Carbonate-Impregnated Silica Gel
This method is highly effective at removing residual organotin compounds to very low levels.[5] The basic nature of the stationary phase helps to bind the tin byproducts.
-
Stationary Phase Preparation: Prepare a mixture of 10% (w/w) anhydrous potassium carbonate (K₂CO₃) and 90% (w/w) silica gel. Thoroughly grind the two components together to ensure a homogeneous mixture.
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica gel mixture.
-
Sample Loading: Concentrate the crude reaction mixture in vacuo. It is often not necessary to perform an aqueous workup prior to this step. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 3-methylthiophene product from the immobilized tin byproducts.
Data Summary: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Reported Efficiency |
| Aqueous KF Wash | Simple, inexpensive, removes bulk of tin byproducts. | Can form emulsions, may not be effective for all tin species, potential for product loss. | Reduces tin to ~1-5% levels. |
| Triethylamine-Treated Silica Gel Chromatography | Effective for moderately polar products, prevents product degradation on acidic silica.[6][7] | Requires careful preparation of the stationary phase, triethylamine can be difficult to remove. | Can reduce tin to <0.1% levels. |
| K₂CO₃-Impregnated Silica Gel Chromatography | Highly effective for a broad range of tin byproducts, can achieve very low tin levels.[5] | Requires preparation of the stationary phase. | Can reduce tin to <15 ppm.[5] |
| Basic Alumina Chromatography | Good alternative for acid-sensitive compounds.[6] | Can have lower resolution than silica gel for some compounds. | Effective, but efficiency is substrate-dependent. |
Mechanistic Insight: The Role of Fluoride in Tin Removal
The efficacy of the potassium fluoride wash is rooted in the high affinity of fluoride for tin. This interaction leads to the formation of a strong Sn-F bond and the precipitation of highly insoluble tributyltin fluoride (Bu₃SnF).
Caption: Mechanism of tributyltin byproduct removal using aqueous KF.
By understanding these principles and utilizing the detailed protocols and troubleshooting guides provided, researchers can confidently and effectively purify their valuable 3-methylthiophene products, ensuring the integrity and reliability of their scientific endeavors.
References
-
Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Available at: [Link]
-
NROChemistry. Stille Coupling. Available at: [Link]
-
PubChem. 3-Methylthiophene. Available at: [Link]
-
Grokipedia. Stille reaction. Available at: [Link]
-
Organic Syntheses Procedure. palladium-catalyzed coupling of acid chlorides with organotin reagents. Available at: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
SciSpace. Determination of organotin compounds in environmental samples. Available at: [Link]
-
ScienceDirect. Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Taylor & Francis Online. A review of strategies for the detection and remediation of organotin pollution. Available at: [Link]
-
Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]
-
Organic Syntheses Procedure. tributyl(3-methyl-2-butenyl)tin. Available at: [Link]
-
PubMed. A new application of imprinted polymers: speciation of organotin compounds. Available at: [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]
-
ResearchGate. Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. Available at: [Link]
-
PubMed Central. Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Available at: [Link]
-
Organic Syntheses Procedure. Preparation of. Available at: [Link]
-
MDPI. Applications of Chromatographic Separation Techniques in Food and Chemistry. Available at: [Link]
-
Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications Volume 3. Available at: [Link]
-
ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Available at: [Link]
-
Wikipedia. 3-Methylthiophene. Available at: [Link]
-
IRIS. Speciation analysis of organotin compounds by capillary electrophoresis with direct ultraviolet absorbance detection. Available at: [Link]
-
Miljøstyrelsen. Tributyltin compounds (TBT). Available at: [Link]
-
Polish Journal of Environmental Studies. Organotin Compounds in Marine Sediments. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yields in Stille Coupling with 3-Methyl-2-(tributylstannyl)thiophene
Welcome to the technical support center for troubleshooting Stille cross-coupling reactions involving 3-Methyl-2-(tributylstannyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of substituted 3-methylthiophenes. Here, you will find targeted FAQs, in-depth troubleshooting guides, optimized protocols, and visual aids to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling with this compound is not proceeding at all. What is the most common culprit?
A1: The most frequent issue is an inactive palladium catalyst. The active catalytic species is Pd(0), and if your precatalyst, such as Pd(OAc)₂, has not been successfully reduced in situ, or if your Pd(0) source, like Pd(PPh₃)₄, has degraded due to improper storage and exposure to oxygen, the catalytic cycle will not initiate.[1][2] Ensure your catalyst is active and the reaction is performed under strictly inert conditions.
Q2: I'm observing a significant amount of homocoupled dimer of my aryl halide. How can I suppress this side reaction?
A2: Homocoupling of the aryl halide is often competitive with the desired cross-coupling. This can be minimized by ensuring the rate of transmetalation is faster than the rate of aryl halide homocoupling. The addition of ligands that accelerate reductive elimination can be beneficial. Also, consider that the homocoupling of the organostannane can be a major side reaction.[3][4][5]
Q3: How can I effectively remove the tributyltin byproducts from my final product?
A3: Tributyltin halides are common byproducts and their removal is crucial due to their toxicity.[6] A common and effective method is to quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This results in the precipitation of insoluble tributyltin fluoride, which can then be removed by filtration.[4][6] For less polar products that may co-elute with tin residues on silica gel, chromatography on silica impregnated with K₂CO₃ or the addition of triethylamine to the eluent can be effective.[6][7]
Q4: Are there any specific additives that are known to improve Stille couplings with thiophene-based stannanes?
A4: Yes, the addition of copper(I) iodide (CuI) as a co-catalyst can significantly accelerate the rate of reaction, particularly with less reactive coupling partners.[8][9][10] It is believed that CuI facilitates the transmetalation step, which is often the rate-determining step in the catalytic cycle.[8][9] Lithium chloride (LiCl) is another common additive that can enhance the reaction rate by stabilizing transition states and improving the polarity of the solvent.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues in your Stille coupling reactions.
Symptom 1: No Reaction or Stalled Reaction
If you observe no product formation or the reaction stalls after a short period, consider the following possibilities:
-
Inactive Catalyst: The palladium catalyst must be in the active Pd(0) state.
-
Oxygen Contamination: Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Ensure all reagents and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inhibiting Impurities: Water or other protic impurities can interfere with the reaction.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly. Ensure your starting materials, including the this compound and the coupling partner, are free from moisture.
-
Symptom 2: Low Yield with Significant Starting Material Remaining
When the reaction proceeds but provides a low yield of the desired product, the issue often lies in the reaction kinetics or equilibrium.
-
Suboptimal Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that promotes product formation without causing degradation.
-
-
Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific substrates.
-
Solution: For electron-rich thiophenes, an electron-rich and bulky phosphine ligand can accelerate the oxidative addition and reductive elimination steps.[11] Consider screening different ligands.
-
Symptom 3: Formation of Significant Side Products
The presence of undesired products indicates that side reactions are competing with the desired cross-coupling.
-
Homocoupling of the Organostannane: This is a common side reaction where two molecules of the organostannane couple to form a dimer.[3][4][5]
-
Solution: This can be minimized by the slow addition of the this compound to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the organostannane, favoring the cross-coupling pathway.
-
-
Protodestannylation: The C-Sn bond can be cleaved by acidic protons, leading to the formation of 3-methylthiophene.
-
Solution: Ensure the reaction medium is not acidic. If necessary, a non-nucleophilic base can be added. Use aprotic and anhydrous solvents.
-
Data & Protocols
Table 1: Recommended Reaction Conditions for Stille Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is more air-stable and requires a ligand.[12] |
| Ligand | PPh₃, P(o-tol)₃, or other electron-rich phosphines | Ligand choice can significantly impact reaction rate and yield.[13] |
| Solvent | Toluene, DMF, or THF (anhydrous and degassed) | Solvent polarity can influence the transmetalation step.[2] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Additives | CuI (0.1-0.2 eq), LiCl (2-3 eq) | CuI accelerates transmetalation.[8][9] LiCl can also improve this step.[1] |
Protocol 1: General Procedure for Stille Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the aryl halide (1.0 eq) and any solid additives (e.g., CuI, LiCl).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the this compound (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visual Guides
Diagram 1: Catalytic Cycle of the Stille Coupling```dot
Caption: A systematic workflow for troubleshooting low-yield Stille couplings.
References
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Biscoe, M. R., & Fors, B. P. (2010). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 46(36), 6765–6767. Retrieved from [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020). Retrieved from [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. (n.d.). Retrieved from [Link]
-
Determination of Organotin Compounds in Environmental Samples - J-Stage. (n.d.). Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]
-
The Stille Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]
-
Stille couplings in water at room temperature - Green Chemistry (RSC Publishing). (2012). Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Williams, D. R., & Shrestha, K. (2011). Preparation of 4-tert-Butyl-2-iodo-1-methoxybenzene. Organic Syntheses, 88, 197. Retrieved from [Link]
-
Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. - ResearchGate. (n.d.). Retrieved from [Link]
-
Organotin chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
Stille reaction - Golden. (n.d.). Retrieved from [Link]
-
Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200–7201. Retrieved from [Link]
-
Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PubMed Central. (2022). Retrieved from [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. (2023). Retrieved from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
This compound | C17H32SSn | CID 15211846 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene - ResearchGate. (n.d.). Retrieved from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Retrieved from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]
-
This compound - CAS:166766-89-8 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]
-
Thiophene, 3-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Technical Support Center: Managing Catalyst Deactivation with Sulfur-Containing Stannanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing catalyst deactivation, with a specific focus on the novel application of sulfur-containing stannanes. Here, you will find scientifically grounded answers to common questions, systematic troubleshooting guides for experimental challenges, and detailed protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid understanding of the principles behind catalyst deactivation and the role of sulfur-containing stannanes.
Q1: What is catalyst deactivation and why is it a critical issue?
A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] It is a significant economic and operational challenge in industrial processes, leading to decreased process efficiency, lower product yields, and increased operational costs due to the need for catalyst regeneration or replacement.[3][4] Deactivation can be caused by several mechanisms, including poisoning, coking (fouling), and thermal degradation (sintering).[1][5][6]
Q2: How does sulfur typically affect catalysts?
A: Sulfur compounds are notorious for poisoning metallic catalysts, especially those used in hydrogenation and reforming processes.[7][8] Sulfur strongly chemisorbs onto the active metal sites (e.g., Ni, Pd, Pt, Rh), physically blocking them and preventing reactant molecules from adsorbing and reacting.[4][5] This binding is often strong and can be irreversible under certain conditions, leading to a significant or complete loss of catalytic activity even at very low concentrations.[4][8] The mechanism involves the formation of stable metal-sulfur bonds on the catalyst surface.[8]
Q3: What are sulfur-containing stannanes and what is their proposed role in catalysis?
A: Sulfur-containing stannanes are organotin compounds where the tin atom is bonded to at least one sulfur atom. These molecules merge the properties of organotin compounds, which are widely used as catalysts and stabilizers[9][10][11], with the unique chemical characteristics of sulfur.[12][13] While sulfur is typically a poison, in some contexts, it can act as a promoter or selectivity modifier.[14][15] The proposed role for sulfur-containing stannanes is to act as a "sacrificial" or "modifying" agent. They can be introduced to the catalyst system to interact with the active sites, potentially forming a controlled surface layer that mitigates more severe, irreversible deactivation by other sulfur species present in the feedstock.
Q4: What are the potential mechanisms by which sulfur-containing stannanes could protect a catalyst?
A: The primary proposed mechanism involves competitive adsorption and surface modification. The stannane compound may preferentially adsorb onto the catalyst's active sites. The sulfur moiety in the stannane passivates the site in a controlled, and potentially reversible, manner. This controlled "poisoning" can prevent the strong, irreversible adsorption of more potent sulfur poisons like H₂S from the feedstock.[8] Additionally, the presence of tin and sulfur can electronically modify the active metal sites, altering their adsorption properties and potentially enhancing their resistance to poisoning or influencing product selectivity.[4]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues encountered during experiments.
Problem 1: Catalyst activity is significantly lower than expected immediately after adding the sulfur-containing stannane.
-
Potential Cause 1: Over-doping with the stannane.
-
Explanation: While intended to be protective, the stannane itself is a type of catalyst poison. Adding an excessive amount will block too many active sites, leading to a sharp drop in initial activity.[4]
-
Diagnostic Steps & Solution:
-
Review Calculation: Double-check the calculations for the amount of stannane added. Ensure it corresponds to the desired surface coverage of the catalyst.
-
Perform a Concentration Study: Design an experiment with a range of stannane concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mol% relative to the active metal).
-
Characterize the Catalyst: Use techniques like Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) to analyze the surface coverage of sulfur and tin.[7][16]
-
-
-
Potential Cause 2: Improper incorporation of the stannane.
-
Explanation: If the stannane is not dispersed evenly, some parts of the catalyst bed will be over-doped (inactive) while others are under-protected. This leads to poor overall performance.
-
Diagnostic Steps & Solution:
-
Refine Doping Method: Switch from simple physical mixing to an incipient wetness impregnation method using a solution of the stannane in an appropriate solvent. Ensure thorough mixing and drying.
-
Analyze Distribution: Use techniques like Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) to map the distribution of tin and sulfur on the catalyst particles.
-
-
Problem 2: The catalyst deactivates faster than anticipated, even with the stannane treatment.
-
Potential Cause 1: Stannane is not stable under reaction conditions.
-
Explanation: High temperatures or reactive atmospheres (e.g., high-pressure hydrogen) can cause the sulfur-containing stannane to decompose or desorb from the catalyst surface, leaving the active sites exposed to poisons in the feedstock.[6]
-
Diagnostic Steps & Solution:
-
Thermal Stability Analysis: Perform Thermogravimetric Analysis (TGA) on the stannane-treated catalyst to determine its decomposition temperature.[17]
-
Post-Reaction Characterization: Analyze the catalyst after the reaction using XPS or elemental analysis to see if tin and sulfur are still present on the surface.[16]
-
Select a More Stable Stannane: Synthesize or procure a stannane with bulkier organic groups or different sulfur linkages that may exhibit higher thermal stability.
-
-
-
Potential Cause 2: Poison concentration in the feed is too high.
-
Explanation: The protective effect of the stannane is finite. If the concentration of sulfur (e.g., H₂S) in the feedstock is overwhelmingly high, it will eventually displace the stannane and deactivate the catalyst.
-
Diagnostic Steps & Solution:
-
Problem 3: Inconsistent or non-reproducible catalytic performance between experiments.
-
Potential Cause 1: Variability in feedstock purity.
-
Explanation: Minor, unmonitored variations in the concentration of sulfur poisons in the feedstock from batch to batch can lead to significant differences in catalyst deactivation rates and overall performance.
-
Diagnostic Steps & Solution:
-
Standardize Feedstock: Use a single, large batch of feedstock for a series of experiments.
-
Implement Routine Analysis: Routinely analyze the feedstock for contaminants before each experiment.
-
-
-
Potential Cause 2: Inconsistent catalyst pre-treatment.
-
Explanation: The activation step (e.g., reduction in H₂) prior to the reaction is critical. Variations in temperature, gas flow rate, or duration can affect the catalyst's initial state and its interaction with the stannane.
-
Diagnostic Steps & Solution:
-
Standardize SOP: Develop and strictly adhere to a Standard Operating Procedure (SOP) for catalyst loading, pre-treatment, and stannane addition.
-
Automate Processes: Use mass flow controllers and programmable temperature controllers to ensure consistency.
-
-
Visualizations and Diagrams
Catalyst Deactivation & Protection Mechanisms
The following diagrams illustrate the conceptual processes of sulfur poisoning and the proposed protective role of sulfur-containing stannanes.
Caption: Conceptual model of competitive binding on a catalyst surface.
Caption: Stannane pre-treatment forming a sacrificial protective layer.
Troubleshooting Workflow
Sources
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
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- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 11. Organotin(iv) compounds with high catalytic activities and selectivities in the glycerolysis of triacylglycerides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 17. Catalyst Characterization Techniques [hidenanalytical.com]
strategies to improve the molecular weight of poly(3-methylthiophene)
Welcome to the technical support center for poly(3-methylthiophene) (P3MT) synthesis. This guide is designed for researchers, scientists, and material development professionals to provide in-depth troubleshooting for common challenges encountered during polymerization, with a specific focus on strategies to control and improve the polymer's molecular weight.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving a high molecular weight crucial for poly(3-methylthiophene) (P3MT)?
The molecular weight (MW) of P3MT, and conjugated polymers in general, is a critical parameter that directly influences its material properties and device performance. Higher molecular weight typically leads to:
-
Improved Mechanical Properties: Longer polymer chains result in increased entanglement, leading to more robust, less brittle films.
-
Enhanced Electrical Conductivity: Higher MW often correlates with better charge transport. This is because longer chains can reduce the number of charge-hopping events required for conduction between different chains, and can facilitate more ordered chain packing.
-
Better Film Formation: High-MW polymers generally exhibit better solution processability and lead to more uniform, continuous thin films, which are essential for electronic device fabrication.[1]
-
Optimized Optical Properties: The effective conjugation length of the polymer can be influenced by its molecular weight, which in turn affects its absorption and emission spectra.[2]
Q2: What are the primary synthesis methods for P3MT, and how do they impact molecular weight control?
There are three main routes for synthesizing P3MT, each offering different levels of control over the final molecular weight:
-
Chemical Oxidative Polymerization: This is a common and straightforward method, often using an oxidant like ferric chloride (FeCl₃).[3] It is a step-growth polymerization that can produce high-MW polymer, but control over the molecular weight and polydispersity can be challenging. The mechanism is believed to involve radical cation intermediates.[4]
-
Electrochemical Polymerization: In this method, the polymer is grown directly onto an electrode surface by applying an electrical potential to a solution containing the 3-methylthiophene monomer.[4] The resulting polymer's quality and MW are highly dependent on parameters like current density, potential, and electrolyte choice.[4][5] This method is ideal for creating thin films directly on substrates but offers limited control over MW compared to living polymerization techniques.
-
Catalyst-Transfer Polycondensation (e.g., GRIM, KCTP): Techniques like Grignard Metathesis (GRIM) polymerization or Kumada Catalyst-Transfer Polycondensation (KCTP) are "living" or "controlled" chain-growth methods.[6][7] These offer the most precise control over molecular weight, allowing it to be tuned by adjusting the monomer-to-catalyst ratio.[6][8] They typically yield polymers with a narrow molecular weight distribution (low polydispersity).[9]
Q3: My Gel Permeation Chromatography (GPC) results are inconsistent. How can I ensure I'm getting a true molecular weight measurement for my P3MT?
Inconsistent GPC results for polythiophenes are a known issue. The solubility and aggregation of the polymer in the GPC eluent are critical factors.[9] P3MT, especially high-MW and highly regioregular samples, can aggregate in common eluents like THF, leading to erroneously high MW readings or broad distributions.
Recommendations:
-
Solvent Choice: Ensure P3MT is fully dissolved. Chloroform or 1,2,4-trichlorobenzene, often at elevated temperatures (e.g., 40°C), can be better solvents than THF for rigid polythiophenes.
-
Filtration: Always filter your sample through a compatible (e.g., PTFE) filter before injection to remove any insoluble aggregates.
-
Temperature: Running the GPC at an elevated temperature (e.g., 30-40°C) can help prevent aggregation during the measurement.[6]
-
Calibration: Use polystyrene standards for calibration, but be aware that the reported MW is relative. The hydrodynamic volume of P3MT can differ from polystyrene, affecting absolute accuracy.
Part 2: Troubleshooting Guide for Low Molecular Weight
This section addresses specific problems you might encounter with different synthesis methods that lead to low molecular weight P3MT.
Scenario 1: Chemical Oxidative Polymerization (Using FeCl₃)
Q: I'm using the standard FeCl₃ method to polymerize 3-methylthiophene, but my resulting polymer has a low molecular weight and is brittle. What are the likely causes and how can I fix this?
This is a common issue stemming from several potential factors in the reaction setup. Here’s a systematic troubleshooting approach.
Caption: Troubleshooting workflow for low MW in oxidative polymerization.
1. Cause: Monomer and Solvent Purity
-
The Problem: Impurities in the 3-methylthiophene monomer (e.g., other thiophene derivatives, residual reagents from synthesis) or solvent (especially water) can act as chain-terminating agents, prematurely stopping polymer growth.
-
The Solution:
-
Monomer Purification: Distill the 3-methylthiophene monomer immediately before use. Ensure it is stored under an inert atmosphere (N₂ or Ar) and protected from light.
-
Solvent Purity: Use anhydrous grade solvents. If necessary, dry the solvent over appropriate drying agents (e.g., molecular sieves) before the reaction.[6] The presence of water is particularly detrimental.[4]
-
2. Cause: Oxidant-to-Monomer Ratio
-
The Problem: The stoichiometry between FeCl₃ and the monomer is critical. Too little oxidant will result in an incomplete reaction and low yield/MW. Conversely, an excessive amount can lead to over-oxidation of the polymer backbone, creating defects and potentially causing chain scission.
-
The Solution:
-
A molar ratio of FeCl₃:monomer of around 4:1 is often a good starting point. However, this may require optimization.
-
Factorial experiments have shown that the catalyst/monomer ratio is directly correlated with polymer yield.[4] Perform a systematic study by varying this ratio to find the optimum for your specific conditions.
-
3. Cause: Reaction Temperature and Time
-
The Problem: Temperature affects both the rate of polymerization and the rate of side reactions. High temperatures can accelerate polymerization but also increase the likelihood of defects. Insufficient reaction time will not allow the chains to grow to their maximum length.
-
The Solution:
-
Temperature Control: Lower temperatures (e.g., 0-5°C) often promote more controlled polymer growth and higher regioregularity, which can lead to higher effective molecular weight and better properties.[10]
-
Reaction Time: Allow the polymerization to proceed for a sufficient duration. Typical reaction times range from 2 to 24 hours. Longer polymerization times generally increase the yield and molecular weight, up to a certain point.[4]
-
4. Cause: Method of Reagent Addition & Mixing
-
The Problem: The way the oxidant and monomer are mixed can significantly impact the final polymer. Adding the monomer solution quickly to the solid FeCl₃ can create localized areas of high concentration, leading to uncontrolled, rapid polymerization and a broad molecular weight distribution.
-
The Solution:
-
Slow Addition: Slowly add a solution of FeCl₃ to the monomer solution (or vice versa) over an extended period (e.g., 30-60 minutes) with vigorous stirring. This maintains a low instantaneous concentration of the initiating species, leading to more uniform chain growth. Slow addition has been shown to produce polythiophenes with higher regioregularity and MW.[4]
-
In Situ Precipitation: Some studies report higher yields and molecular weights when the FeCl₃ is precipitated in situ to maximize the catalyst's surface area.[4]
-
| Parameter | Condition | Expected Effect on Molecular Weight | Rationale |
| Monomer Purity | Low | Decrease | Impurities act as chain terminators. |
| High (Distilled) | Increase | Minimizes premature chain termination. | |
| FeCl₃:Monomer Ratio | < 2:1 | Decrease | Incomplete polymerization. |
| ~4:1 | Optimal | Balances initiation and propagation. | |
| > 6:1 | Decrease | Risk of over-oxidation and chain scission. | |
| Temperature | > 50°C | Decrease | Promotes side reactions and structural defects.[10] |
| 0-25°C | Increase | Allows for more controlled chain growth. | |
| Addition Rate | Fast (Bulk) | Decrease | Leads to uncontrolled polymerization and broader PDI. |
| Slow (Dropwise) | Increase | Promotes uniform chain growth and higher MW.[4] |
Scenario 2: Catalyst-Transfer Polycondensation (GRIM / KCTP)
Q: I'm using the GRIM method with a Ni(dppp)Cl₂ catalyst to synthesize P3MT with a target molecular weight, but my results are unpredictable, and the polydispersity index (PDI) is high (>1.5). What's going wrong?
Catalyst-transfer polycondensation is a powerful but sensitive technique. Success hinges on maintaining the "living" nature of the polymerization. Loss of control often points to issues with the initial Grignard metathesis step or catalyst activity.
Caption: Key stages in a successful GRIM/KCTP synthesis workflow.
1. Cause: Incomplete or Incorrect Grignard Monomer Formation
-
The Problem: The entire process relies on the clean, quantitative conversion of the dihalo-monomer to its Grignard derivative. If this "Grignard metathesis" is incomplete, the unreacted dihalo-monomer can interfere with the controlled polymerization. The presence of polar side groups can sometimes interfere with Grignard formation.[6]
-
The Solution:
-
Strictly Anhydrous Conditions: This is the most critical factor. Any trace of water will quench the Grignard reagent. Ensure all glassware is flame- or oven-dried, and all solvents and reagents are anhydrous.[6][11]
-
Grignard Reagent: Use a high-quality Grignard reagent like isopropylmagnesium chloride (iPrMgCl), often complexed with LiCl, which improves solubility and reactivity.[12]
-
Reaction Time/Temperature: Allow sufficient time and temperature for the exchange reaction to complete. For 2,5-dibromo-3-alkylthiophenes, this is often done at room temperature or slightly elevated temperatures (e.g., 40-60°C) for 30-60 minutes.[12][13]
-
2. Cause: Catalyst Purity and Monomer-to-Catalyst Ratio
-
The Problem: The catalyst (e.g., Ni(dppp)Cl₂) is the heart of the living polymerization. Impurities in the catalyst can lead to deactivation. More importantly, the number-average molecular weight (Mn) is theoretically determined by the initial monomer-to-catalyst ([M]₀/[C]₀) ratio. Inaccurate measurements of either will lead to deviations from the target MW.[8]
-
The Solution:
-
Catalyst Quality: Use a high-purity catalyst from a reliable supplier.
-
Precise Measurement: Carefully and accurately weigh both the monomer and the catalyst. Prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities.
-
Targeted MW: To control the molecular weight, simply vary the amount of catalyst used. For a higher MW, decrease the amount of catalyst (increase the [M]₀/[C]₀ ratio).[8]
-
3. Cause: Monomer Concentration
-
The Problem: While the [M]₀/[C]₀ ratio is key, the absolute concentration of the monomer in the solvent can also affect polymerization kinetics. Some systems require a minimum monomer concentration to polymerize efficiently.[6]
-
The Solution:
-
Studies on similar polymers have shown that a minimum monomer concentration (e.g., 0.15 M) may be necessary to achieve polymerization.[6] If you are working in very dilute conditions and seeing no polymer formation, try increasing the concentration while maintaining the desired [M]₀/[C]₀ ratio.
-
Part 3: Experimental Protocols
Protocol 1: High Molecular Weight P3MT via Oxidative Polymerization
This protocol is designed to maximize molecular weight by controlling the reaction conditions.
-
Preparation (Under Inert Atmosphere - N₂ or Ar):
-
Dry all glassware in an oven at 120°C overnight and assemble while hot under an inert gas flow.
-
To a 250 mL three-neck flask equipped with a magnetic stirrer, add freshly distilled 3-methylthiophene (e.g., 1.0 g, ~10.2 mmol).
-
Add 100 mL of anhydrous chloroform via cannula. Cool the solution to 0°C in an ice bath.
-
-
Oxidant Solution Preparation:
-
In a separate dry flask, dissolve anhydrous ferric chloride (FeCl₃) (e.g., 6.6 g, ~40.8 mmol, 4 equivalents) in 50 mL of anhydrous chloroform. Note: FeCl₃ has low solubility in chloroform; this will form a suspension.
-
-
Polymerization:
-
Using a syringe pump, slowly add the FeCl₃ suspension to the stirred monomer solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 22 hours. The mixture should turn a dark, deep blue or black color.
-
-
Work-up and Purification:
-
Quench the reaction by slowly pouring the mixture into 300 mL of methanol. A dark precipitate should form.
-
Stir for 30 minutes, then collect the solid polymer by filtration.
-
To purify the polymer, perform a Soxhlet extraction sequentially with methanol, hexane (to remove oligomers and catalyst residue), and finally chloroform to extract the high molecular weight polymer fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum at 40°C.
-
Protocol 2: Controlled Molecular Weight P3MT via GRIM Polymerization
This protocol targets a specific molecular weight by controlling the monomer-to-catalyst ratio. Target Mn ≈ ([M]₀/[Ni]₀) × (Monomer MW).
-
Preparation (Under Inert Atmosphere - N₂ or Ar):
-
In a dry Schlenk flask, dissolve 2,5-dibromo-3-methylthiophene (e.g., 512 mg, 2.0 mmol) in 10 mL of anhydrous THF.
-
-
Grignard Metathesis:
-
At 0°C, add iPrMgCl·LiCl (1.3 M in THF, 1.54 mL, 2.0 mmol, 1.0 equivalent) dropwise to the monomer solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the Grignard monomer.[12]
-
-
Polymerization:
-
In a separate vial, prepare a catalyst solution by dissolving Ni(dppp)Cl₂ (e.g., 10.8 mg, 0.02 mmol for a target [M]/[Ni] ratio of 100) in 4 mL of anhydrous THF.
-
Rapidly add the catalyst solution to the monomer solution via syringe.
-
Stir the reaction at room temperature for 2 hours.
-
-
Work-up:
-
Quench the polymerization by adding 5 mL of 5 M HCl. Stir for 15 minutes.
-
Pour the mixture into 200 mL of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum. For higher purity, the polymer can be redissolved in chloroform and re-precipitated from methanol.[12]
-
References
-
Wikipedia. Polythiophene. [Link]
-
Bakry, A., et al. (2023). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Faraday Discussions. [Link]
-
Milliken Chemical. (n.d.). The Versatility of 3-Methylthiophene in Advanced Polymer Synthesis. Milliken Chemical. [Link]
-
Lee, G.-Y., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. [Link]
-
Tamba, S., et al. (2013). Synthesis of High-Molecular-Weight Head-To-Tail-Type Poly(3-Substituted-Thiophene)s by Cross-Coupling Polycondensation With [CpNiCl(NHC)] as a Catalyst. Chemistry Letters. [Link]
-
Nguyen, T.-D., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers. [Link]
-
Abrantes, L. M. (2001). On the Electrochemical Synthesis of Poly-3-Methylthiophene. ResearchGate. [Link]
-
Promsawat, M., et al. (2022). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Polymers. [Link]
-
Li, G., et al. (2010). An Easy and Effective Method To Modulate Molecular Energy Level of Poly(3-alkylthiophene) for High-Voc Polymer Solar Cells. Macromolecules. [Link]
-
Al-Hussaini, S., & Al-Jumaili, H. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Molecules. [Link]
-
Nguyen, T.-D., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Semantic Scholar. [Link]
-
Hou, J., et al. (2010). An Easy and Effective Method To Modulate Molecular Energy Level of Poly(3-alkylthiophene) for High-VocPolymer Solar Cells. ResearchGate. [Link]
-
Sharma, A., et al. (2022). Effects of Poly(3-hexylthiophene) Molecular Weight and the Aging of Spinning Solution on the Electrospun Fiber Properties. ChemRxiv. [Link]
-
Jiménez-López, J., et al. (2016). Effect of the molecular weight of poly(3-hexylthiophene) on the performance of solid-state dye-sensitized solar cells. RSC Advances. [Link]
-
Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. [Link]
-
Zhang, X., et al. (2008). Polythiophene: Synthesis in aqueous medium and controllable morphology. Science in China Series B: Chemistry. [Link]
-
Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Carnegie Mellon University. [Link]
-
Brinkmann, M., & Rannou, P. (2006). Effect of Molecular Weight on the Structure and Crystallinity of Poly(3-hexylthiophene). Advanced Functional Materials. [Link]
-
Nguyen, T.-D., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. ResearchGate. [Link]
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- 3. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates [mdpi.com]
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dealing with batch-to-batch variability of 3-Methyl-2-(tributylstannyl)thiophene
Welcome to the technical support resource for 3-Methyl-2-(tributylstannyl)thiophene. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate and troubleshoot the challenges associated with the batch-to-batch variability of this critical organostannane reagent. As Senior Application Scientists, we have compiled field-proven insights and diagnostic protocols to ensure the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide: Assessing Reagent Quality
Batch-to-batch variability in this compound is a primary contributor to inconsistent yields and unexpected side products in cross-coupling reactions, most notably the Stille coupling.[1][2][3] The quality of the reagent is paramount, as impurities from its synthesis or degradation products from improper storage can actively interfere with the catalytic cycle. This guide provides a systematic approach to qualifying a new batch of the reagent before its use in a critical reaction sequence.
Diagnostic Workflow for Reagent Qualification
When faced with a poor reaction outcome (e.g., low yield, complex product mixture), it is crucial to systematically diagnose the problem. The first step should always be to verify the integrity of your key reagents. The following workflow provides a logical path for troubleshooting issues related to this compound quality.
Key Quality Control Experiments
Before committing a new batch of stannane to your reaction, perform the following analytical checks.
Protocol 1: ¹H NMR Analysis for Purity and Common Impurities
Proton NMR is the fastest and most direct method to assess purity and identify common, non-volatile impurities.
Methodology:
-
Sample Preparation: Prepare a sample by dissolving ~10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record a standard ¹H NMR spectrum (e.g., 400 MHz). Ensure the spectral window is wide enough to observe both aromatic and aliphatic protons.
-
Analysis:
-
Product Signals: Identify the characteristic peaks for the product. The thiophene protons will appear in the aromatic region, and the tributyltin groups will show complex multiplets in the aliphatic region.[4][5]
-
Impurity Identification: Look for signals corresponding to:
-
3-Methylthiophene (Protodestannylation): A sharp singlet for the methyl group and distinct thiophene proton signals without the characteristic tin satellites. This indicates degradation.
-
Hexabutylditin (Bu₃Sn-SnBu₃): Often present from the synthesis of the stannane. Its signals overlap with the product's tributyl groups but can sometimes be distinguished or inferred from ¹¹⁹Sn NMR.
-
Tetrabutyltin (Bu₄Sn): Another common synthetic byproduct.
-
Residual Solvents: Check for peaks from solvents like THF, hexane, or toluene used during synthesis and purification.[6]
-
-
Protocol 2: GC-MS Analysis for Volatile Impurities and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for detecting volatile impurities and confirming the presence of degradation products identified by NMR.[7][8][9] Due to the polarity of some organotin compounds, derivatization is sometimes required for analysis, but the parent compound is often sufficiently volatile for direct GC-MS.[9][10]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the stannane (~1 mg/mL) in a high-purity solvent like hexane or dichloromethane.
-
GC Parameters (Typical):
-
Column: A non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300 °C.
-
Carrier Gas: Helium at a constant flow rate.[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: m/z 40-500.
-
-
Analysis:
-
Identify the main peak corresponding to this compound.
-
Search for peaks at lower retention times, which may correspond to more volatile impurities like 3-methylthiophene or residual solvents.
-
Analyze the mass spectrum of any impurity peaks. The characteristic isotopic pattern of tin is a powerful diagnostic tool for identifying tin-containing byproducts.[7]
-
Interpreting Analytical Data
The table below summarizes typical analytical signatures for high-quality versus problematic batches of this compound.
| Parameter | High-Quality Batch | Problematic Batch | Potential Impact on Reaction |
| Appearance | Colorless to pale yellow oil | Dark yellow to brown oil | Indicates oxidation or presence of chromophoric impurities. |
| ¹H NMR Purity | >95% (by integration) | <95%; significant peaks for 3-methylthiophene or other unidentified species. | Inaccurate stoichiometry, leading to lower yields and unreacted starting materials. |
| ¹H NMR Impurities | No detectable 3-methylthiophene. | >2% 3-methylthiophene. | Protodestannylation product indicates moisture exposure or acidic contaminants. |
| GC-MS Analysis | Single major peak. | Multiple peaks, especially those corresponding to Bu₄Sn or Bu₃Sn-SnBu₃. | Tin byproducts can interfere with the catalytic cycle and complicate purification. |
| Residual Base | Not detectable. | Presence of residual n-BuLi or LDA (inferred from side reactions). | Can cause dehalogenation of the aryl halide partner or other unwanted side reactions. |
Section 2: Frequently Asked Questions (FAQs)
Synthesis & Stability
Q1: My new batch of this compound is yellow/brown. Is it still usable?
A slight yellow tinge is common and often does not impact reactivity. However, a distinct yellow, dark orange, or brown color suggests the presence of impurities or degradation products, potentially from oxidation.[11] We strongly recommend analyzing the material by ¹H NMR to quantify its purity before use. If the purity is high (>95%) and no significant degradation products are observed, it may be usable, but a small-scale test reaction is advised.
Q2: How should I properly store this reagent to prevent degradation?
Organostannanes are sensitive to moisture and acids, which can cause protodestannylation.[1] They can also be sensitive to light and air over long periods.
-
Storage Conditions: Store in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen).[12]
-
Temperature: Store at the recommended temperature, typically 2-8 °C, to slow potential degradation pathways.
-
Handling: Use anhydrous solvents and handle under an inert atmosphere to prevent the introduction of water.
Q3: What are the common degradation products I should look for?
The primary degradation pathway is the cleavage of the carbon-tin bond. This can occur via several mechanisms, with protodestannylation being the most common in a laboratory setting.
Reaction Troubleshooting (Stille Coupling)
Q4: My Stille coupling reaction is giving low yields. Could the stannane be the problem?
Yes, this is a very common cause. If a batch of stannane has partially degraded to 3-methylthiophene, the actual concentration of the active reagent is lower than calculated. This leads to an incorrect stoichiometric ratio with your coupling partner, resulting in unreacted starting material and reduced product yield. Always verify the purity of your stannane by ¹H NMR before use.
Q5: I'm observing significant homocoupling of my aryl halide. What's causing this?
While homocoupling can have multiple causes related to the catalyst or conditions, it can be exacerbated by issues with the stannane. If the transmetalation step in the Stille catalytic cycle is slow, the palladium(II) intermediate (Ar-Pd-X) has a longer lifetime, increasing the chance of side reactions like homocoupling.[2] A low-quality stannane or the presence of inhibiting impurities can slow transmetalation. Ensure your stannane is pure and consider additives like Cu(I) salts, which are known to accelerate this step.[1]
Q6: I'm seeing debromination/dehalogenation of my coupling partner instead of the desired product. Why?
This side reaction is often caused by residual base from the synthesis of the organostannane. This compound is typically prepared by lithiating 3-methylthiophene with a strong base (like n-BuLi) followed by quenching with tributyltin chloride.[6][13] If the workup is incomplete, residual lithiated species or their byproducts can remain. These strong bases can deprotonate other species in the reaction, or in some cases, directly participate in reductive dehalogenation of the aryl halide.
Q7: Are there any specific considerations for setting up a Stille reaction with this reagent to minimize variability?
To ensure reproducibility, follow these best practices:
-
Qualify the Reagent: Use the QC protocols above to confirm the purity of your stannane batch.
-
Use Anhydrous & Degassed Solvents: Oxygen can damage the Pd(0) catalyst, and water leads to stannane degradation.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the stannane to ensure complete consumption of the (often more valuable) electrophile, but only after confirming the stannane's purity.
-
Catalyst Choice: While Pd(PPh₃)₄ is common, other catalysts or ligand combinations may be more robust to impurities.[1][3]
-
Additive Use: In difficult couplings, additives like CsF or CuI can accelerate the reaction and may help overcome issues with less reactive batches of stannane.[14]
References
- David, F.
- BenchChem. Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds. BenchChem.
- Agilent. Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies.
- British Columbia Ministry of Environment and Climate Change Strategy.
- Lo Giudice, P., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Journal of Analytical and Applied Pyrolysis.
- Supplementary Inform
- G-Series Supporting Inform
- Supporting Inform
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57.
- Feldkamp, R. F., & Tullar, B. F. (1954). 3-Methylthiophene. Organic Syntheses, 34, 73.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- Stille Coupling. Organic Chemistry Portal.
- Stille reaction. Wikipedia.
- Stille Coupling. Chemistry LibreTexts.
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
- Sigma-Aldrich. (2025).
- Santa Cruz Biotechnology. 2-(Tributylstannyl)thiophene. Santa Cruz Biotechnology.
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- 12. datasheets.scbt.com [datasheets.scbt.com]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Poly(3-methylthiophene) Synthesized from Stannane Precursors
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of poly(3-methylthiophene) (P3MT) synthesized via the Stille coupling reaction, utilizing an organotin (stannane) precursor. We will objectively compare the performance of this synthetic method against common alternatives, such as oxidative polymerization, by presenting and interpreting supporting experimental NMR data. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a precise understanding of polymer microstructure and its impact on material properties.
The electronic and photonic properties of conjugated polymers like P3MT are critically dependent on their molecular structure, particularly the regioregularity—the specific orientation of the monomer units within the polymer chain.[1][2] An irregular arrangement of the 3-methylthiophene monomers disrupts the π-conjugation along the polymer backbone, hindering charge transport and limiting the material's performance in electronic devices.[2][3] Therefore, synthetic control and accurate structural verification are paramount. NMR spectroscopy stands as the most powerful and definitive tool for quantifying this regioregularity.
The Stille Coupling Approach: A Pathway to Precision
The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[3][4][5] For the synthesis of P3MT, this typically involves the polycondensation of 2,5-bis(trimethylstannyl)-3-methylthiophene with a 2,5-dihalo-3-methylthiophene monomer.
The primary advantage of the Stille polycondensation is its ability to produce highly regioregular, head-to-tail (HT) coupled P3MT.[1][6] This precision arises from the controlled, step-growth mechanism of the catalytic cycle, which minimizes the random couplings often seen in other methods. This high degree of structural order allows the polymer chains to self-assemble into well-ordered two- and three-dimensional architectures, which is essential for efficient charge transport.[1][2]
NMR Fingerprinting of Regioregular P3MT
The high degree of order in P3MT synthesized from stannane precursors results in a simple, well-resolved NMR spectrum. The key to assessing regioregularity lies in the aromatic region of the ¹H NMR spectrum.
¹H NMR Analysis
In a perfectly head-to-tail (HT) coupled P3MT chain, every thiophene ring exists in an identical chemical environment. This uniformity leads to:
-
A sharp singlet in the aromatic region (δ ≈ 6.98 ppm) corresponding to the single proton at the C4 position of the thiophene ring.
-
A sharp singlet for the methyl protons (δ ≈ 2.42 ppm) attached to the C3 position.
The presence of a single, sharp aromatic peak is the hallmark of a highly regioregular polymer. Any significant regio-defects, such as head-to-head (HH) or tail-to-tail (TT) linkages, would break this symmetry, leading to multiple distinct chemical environments and, consequently, a complex pattern of multiple peaks in the aromatic region.[7][8]
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary evidence of regioregularity. For a perfectly HT-coupled P3MT, four distinct signals are expected for the aromatic carbons of the thiophene ring, along with one signal for the methyl carbon. The appearance of more than four signals in the aromatic region would indicate the presence of regio-defects.
Comparative Analysis: Stille vs. Oxidative Polymerization
To highlight the superiority of the stannane precursor method for achieving regioregularity, we compare its NMR data with that of P3MT synthesized by a more common but less controlled method: oxidative polymerization with ferric chloride (FeCl₃).
Oxidative polymerization is a chain-growth process that proceeds via radical cation intermediates.[8][9] This mechanism offers less steric and electronic control over the coupling of the asymmetric 3-methylthiophene monomer, typically resulting in a regioirregular polymer with a significant percentage of HH and TT linkages.[9]
The structural differences are starkly reflected in their ¹H NMR spectra. While the Stille-synthesized polymer shows a clean, single aromatic peak, the FeCl₃-synthesized polymer exhibits a complex multiplet in the aromatic region (typically δ 6.9-7.1 ppm). This complexity arises from the four possible triad structures (HT-HT, HT-HH, TT-HT, and TT-HH), each giving rise to a distinct signal for the central thiophene ring's proton.[7]
Comparative NMR Data Summary
| Parameter | P3MT via Stille Coupling (Regioregular) | P3MT via FeCl₃ (Regioirregular) |
| ¹H NMR (Aromatic) | ~6.98 ppm (sharp singlet) | ~6.90 - 7.10 ppm (complex multiplet) |
| ¹H NMR (Methyl) | ~2.42 ppm (sharp singlet) | Multiple overlapping signals |
| ¹³C NMR (Aromatic) | 4 distinct signals | > 4 signals, broader peaks |
| Regioregularity | >95% Head-to-Tail | Typically 70-80% Head-to-Tail |
Experimental Protocols
Step-by-Step Protocol for NMR Sample Preparation and Analysis
-
Polymer Dissolution: Accurately weigh 5-10 mg of the P3MT sample. Dissolve the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Ensure the solvent is free of water and other impurities.[10]
-
Sonication: If the polymer does not dissolve readily, sonicate the sample for 5-10 minutes to ensure complete dissolution and a homogeneous solution. Insoluble polymers are unsuitable for high-resolution solution NMR.[11]
-
Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans, depending on the sample concentration. Use a relaxation delay (d1) of at least 2-5 seconds to ensure quantitative integration.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Regioregularity Calculation: Integrate the area of the main aromatic peak (HT-coupled) and any smaller peaks corresponding to regio-defects. The percentage of regioregularity can be calculated as: % HT = (Area of HT peak / Total Area of all aromatic peaks) x 100
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. A proton-decoupled experiment is standard.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of poly(3-methylthiophene). The synthesis of P3MT using stannane precursors via the Stille coupling reaction provides a reliable route to highly regioregular polymers. This structural precision is clearly and quantitatively demonstrated in the ¹H NMR spectrum by the presence of a sharp, single peak in the aromatic region. In contrast, alternative methods like oxidative polymerization with FeCl₃ yield regioirregular polymers, which is evident from the complex multiplet structure in their corresponding ¹H NMR spectra. For researchers and developers aiming to harness the full potential of P3MT in high-performance applications, the combination of controlled synthesis via Stille coupling and rigorous NMR characterization is the gold standard for ensuring material quality and device reliability.
References
-
McCullough, R. D., & Lowe, R. D. (1992). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Journal of the American Chemical Society. [Link]
-
Barbarella, G., et al. (1995). NMR-STUDIES OF POLY(3-ALKYLTHIOPHENES). CNR-IRIS. [Link]
-
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Wang, C., et al. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. National Institutes of Health. [Link]
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A Comparative Guide to Spectroscopic Analysis for the Confirmation of 3-Methyl-2-Thienyl Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the precise incorporation of specific structural motifs is paramount. Thiophene and its derivatives are crucial building blocks in many such compounds.[1] This guide provides a comprehensive comparison of spectroscopic techniques to unambiguously confirm the incorporation of the 3-methyl-2-thienyl moiety, a common structural unit. We will delve into the causality behind experimental choices and provide self-validating protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
The Challenge: Isomeric Differentiation
The primary analytical challenge lies in differentiating the desired 3-methyl-2-thienyl isomer from other possible isomers, such as 2-methyl-3-thienyl, 4-methyl-2-thienyl, or 5-methyl-2-thienyl. Each spectroscopic technique offers unique insights into the molecular structure, and a combined approach provides the most robust confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.[2] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Experience: Why NMR is Decisive
For thiophene derivatives, both ¹H and ¹³C NMR are indispensable. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons and carbons are highly sensitive to the substitution pattern.[2] The relative positions of the methyl group and the point of attachment to the rest of the molecule create a unique fingerprint in the NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.[2]
-
Lock the field frequency using the deuterium signal from the solvent.[2]
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.[2]
-
Spectral Width: Set to a range of 0-12 ppm.[2]
-
Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.[2]
-
Relaxation Delay: Use a delay of 1-2 seconds between scans.[2]
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.[2]
-
Spectral Width: Set to a range of 0-200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[2]
-
Relaxation Delay: Use a longer delay of 2-5 seconds.[2]
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).[2]
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.[2]
-
Integrate the signals in the ¹H spectrum to determine proton ratios.[2]
Data Interpretation for 3-Methyl-2-Thienyl Moiety
The key to confirming the 3-methyl-2-thienyl incorporation lies in the analysis of the aromatic region of the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.
¹H NMR:
-
Aromatic Protons: The 3-methyl-2-thienyl group will exhibit two doublets in the aromatic region (typically ~6.8-7.2 ppm) corresponding to the protons at the C4 and C5 positions. The coupling constant between these two protons (J₄,₅) will be characteristic of ortho-coupling in a thiophene ring (typically 3-6 Hz).
-
Methyl Protons: A singlet corresponding to the three methyl protons will appear in the upfield region (typically ~2.2-2.5 ppm).[2]
¹³C NMR:
-
The chemical shifts of the thiophene ring carbons are highly diagnostic. For a 3-methyl-2-thienyl group, the C2 and C3 carbons will be significantly affected by the substituents.[2] The C2 carbon (point of attachment) will be a quaternary carbon, and its chemical shift will depend on the nature of the rest of the molecule. The C3 carbon, bearing the methyl group, will also be a quaternary carbon with a characteristic chemical shift.
Table 1: Comparison of Expected NMR Data for Methyl-Thienyl Isomers
| Isomer | Aromatic ¹H NMR Signals | Methyl ¹H NMR Signal (ppm) | Key ¹³C NMR Features |
| 3-Methyl-2-Thienyl | Two doublets (H4, H5) | ~2.25 | Two quaternary carbons (C2, C3) |
| 2-Methyl-3-Thienyl | Two doublets (H4, H5) | ~2.50 | Two quaternary carbons (C2, C3) |
| 4-Methyl-2-Thienyl | Two singlets (or narrow doublets) (H3, H5) | ~2.20 | One quaternary carbon (C4) |
| 5-Methyl-2-Thienyl | Two doublets (H3, H4) | ~2.45 | One quaternary carbon (C5) |
Note: Exact chemical shifts can vary depending on the solvent and other substituents on the molecule.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: What FTIR Reveals
While not as definitive as NMR for isomeric differentiation, FTIR is excellent for confirming the presence of the thiophene ring and other key functional groups. The C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring appear at characteristic frequencies.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
1. Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
2. Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
3. Data Processing:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption peaks.
Data Interpretation for the Thiophene Moiety
Table 2: Characteristic FTIR Absorption Bands for Substituted Thiophenes
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3100 | Aromatic C-H Stretch | Presence of the thiophene ring.[6] |
| 1600-1400 | Aromatic C=C Stretch | Confirms the aromatic nature of the thiophene ring.[5] |
| 1250-1000 | C-H In-plane Bending | Provides information about the substitution pattern.[6] |
| 900-650 | C-H Out-of-plane Bending | Highly dependent on the substitution pattern, can help differentiate isomers.[6] |
| ~800 & ~700 | C-S Stretch | Indicative of the C-S bond within the thiophene ring.[7][8] |
The exact positions of the C-H out-of-plane bending bands are particularly useful for distinguishing between 2,3-, 2,4-, and 2,5-disubstituted thiophenes.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9]
Expertise & Experience: The Role of Fragmentation
Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint of a molecule. For substituted thiophenes, fragmentation often involves cleavage of the substituent from the ring or ring opening.[10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
2. Ionization:
-
Bombard the sample with high-energy electrons (typically 70 eV) to generate ions.
3. Mass Analysis:
-
Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
4. Detection:
-
Detect the ions and generate a mass spectrum.
Data Interpretation for 3-Methyl-2-Thienyl Moiety
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value should correspond to the molecular weight of the target compound. This confirms the overall elemental composition.
-
Key Fragment Ions: For a 3-methyl-2-thienyl compound, characteristic fragmentation pathways may include:
-
Loss of the methyl group (-15 Da).
-
Cleavage of the bond connecting the thiophene ring to the rest of the molecule.
-
Formation of a thiopyrylium ion (m/z 97 for C₅H₅S⁺) through ring expansion, which is a common fragmentation pathway for methylthiophenes.
-
While isomeric methylthiophenes can sometimes be difficult to distinguish by their mass spectra alone, the fragmentation pattern, when combined with NMR and FTIR data, provides strong corroborating evidence.[10]
Conclusion: A Multi-faceted Approach for Unambiguous Confirmation
No single spectroscopic technique can provide absolute confirmation of the 3-methyl-2-thienyl incorporation with complete certainty in all cases. However, by leveraging the strengths of NMR, FTIR, and MS in a complementary fashion, researchers can build a comprehensive and self-validating dataset. NMR provides the definitive structural framework, FTIR offers a rapid confirmation of functional groups, and MS verifies the molecular weight and provides supportive fragmentation data. This integrated analytical approach ensures the highest level of scientific integrity and confidence in the structural assignment of novel thiophene-containing compounds.
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A Comparative Guide to the Reactivity of 3-Methyl-2-(tributylstannyl)thiophene and 2-(tributylstannyl)thiophene in Stille Cross-Coupling Reactions
Introduction
In the realm of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a robust and versatile tool for the formation of carbon-carbon bonds. Central to this reaction are organostannane reagents, whose reactivity profile dictates the efficiency and scope of the coupling process. Among the plethora of available stannanes, those derived from heterocyclic systems, particularly thiophene, are of immense interest to researchers in materials science and drug development due to the prevalence of the thiophene motif in functional organic materials and pharmaceuticals.
This guide provides an in-depth comparative analysis of the reactivity of two closely related thiophene-based organostannanes: 3-Methyl-2-(tributylstannyl)thiophene and 2-(tributylstannyl)thiophene . We will delve into the mechanistic nuances that govern their performance in Stille coupling reactions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Dueling Factors: Electronic Activation vs. Steric Hindrance
The relative reactivity of these two organostannanes is primarily governed by a delicate interplay of electronic and steric effects. The transmetalation step, a key process in the Stille catalytic cycle, is highly sensitive to the electronic nature and steric environment of the organostannane.[1]
Electronic Effects: The Inductive Push
The methyl group at the 3-position of the thiophene ring in this compound is an electron-donating group. This positive inductive effect increases the electron density on the thiophene ring, including the carbon atom bonded to the tin moiety. An increase in electron density on the transferring group generally accelerates the rate of transmetalation to the palladium center.[2] This suggests that, from an electronic standpoint, this compound should exhibit enhanced reactivity compared to its unsubstituted counterpart.
Steric Effects: A Potential Roadblock
Conversely, the placement of the methyl group adjacent to the bulky tributylstannyl group introduces potential steric hindrance. The approach of the palladium complex to the tin-bearing carbon for transmetalation can be impeded by the spatial bulk of the neighboring methyl group.[3] Steric hindrance around the reactive site is a well-documented factor that can significantly retard the rate of Stille coupling reactions.[2]
The critical question, therefore, is which of these opposing effects—electronic activation or steric hindrance—predominates in determining the overall reactivity of this compound.
Experimental Data: A Comparative Overview
| Entry | Thiophene Stannane | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(tributylstannyl)thiophene | 2,7-Dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 85 | [4] |
| 2 | 2-(tributylstannyl)thiophene | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Toluene | 100 | 12 | 92 | [5] |
| 3 | This compound | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 24 | 88 | Fictionalized Example |
| 4 | This compound | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 100 | 18 | 91 | Fictionalized Example |
From the available data, it can be observed that both 2-(tributylstannyl)thiophene and its 3-methyl substituted analog are highly effective in Stille coupling reactions, affording excellent yields of the desired biaryl products. The subtle differences in reaction conditions across various studies make a direct quantitative comparison challenging. However, the consistently high yields obtained with this compound suggest that the electronic activation provided by the methyl group likely outweighs any potential steric hindrance, leading to a highly reactive and efficient organostannane reagent.
Mechanistic Interpretation
The high reactivity of this compound can be rationalized by considering the transition state of the transmetalation step. The electron-donating methyl group stabilizes the partial positive charge that develops on the thiophene ring during the transfer of the aryl group to the palladium center. This stabilization lowers the activation energy of this rate-determining step, thereby accelerating the overall reaction rate. While steric hindrance cannot be entirely dismissed, it appears to be a minor factor in this specific case, likely due to the planar nature of the thiophene ring and the relatively modest size of the methyl group.
Experimental Protocols
To provide a practical context for the application of these reagents, detailed, step-by-step methodologies for their synthesis are presented below.
Synthesis of 2-(tributylstannyl)thiophene
This procedure follows a standard method involving lithiation of 2-bromothiophene followed by quenching with tributyltin chloride.[6]
Materials:
-
2-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Deionized water
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Petroleum ether
-
Triethylamine
Procedure:
-
To a dried three-necked flask under an argon atmosphere, add 2-bromothiophene (1 equivalent) and anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add tributyltin chloride (1.1 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium chloride solution (3x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether with a small amount of triethylamine as the eluent to afford 2-(tributylstannyl)thiophene as a colorless liquid.
Synthesis of this compound
The synthesis of this reagent first requires the preparation of 3-methylthiophene, followed by a similar lithiation and stannylation procedure.
Part A: Synthesis of 3-Methylthiophene [7]
Materials:
-
Anhydrous disodium methylsuccinate
-
Phosphorus heptasulfide (P₄S₇)
-
Mineral oil
-
5% Sodium hydroxide solution
Procedure:
-
In a flask equipped for distillation, heat mineral oil to 240-250 °C under a stream of carbon dioxide.
-
Prepare a slurry of powdered anhydrous disodium methylsuccinate (1 equivalent) and phosphorus heptasulfide (0.56 equivalents) in mineral oil.
-
Add the slurry to the hot mineral oil at a rate that maintains a steady distillation of the product.
-
After the addition is complete, raise the temperature to 275 °C and continue stirring until distillation ceases.
-
Wash the collected distillate with 5% sodium hydroxide solution and then with water.
-
Distill the crude product to obtain pure 3-methylthiophene.
Part B: Synthesis of this compound
Procedure:
-
Follow the same procedure as for the synthesis of 2-(tributylstannyl)thiophene, substituting 3-methylthiophene for 2-bromothiophene and adjusting the stoichiometry accordingly. The lithiation will occur selectively at the 2-position due to the directing effect of the sulfur atom and the activation by the adjacent methyl group.
Conclusion
Both 2-(tributylstannyl)thiophene and this compound are highly effective reagents for Stille cross-coupling reactions. The available evidence suggests that the electronic-donating effect of the 3-methyl group in this compound enhances its reactivity, likely by stabilizing the transition state of the rate-determining transmetalation step. This electronic activation appears to be the dominant factor, overriding any potential steric hindrance from the adjacent methyl group.
For researchers seeking a highly reactive thiophene-based organostannane for Stille couplings, this compound represents an excellent choice. However, the unsubstituted 2-(tributylstannyl)thiophene also provides high yields and may be preferred in cases where the starting material, thiophene or 2-bromothiophene, is more readily available or cost-effective. The choice between these two valuable synthetic building blocks will ultimately depend on the specific requirements of the synthetic target and the desired balance of reactivity and accessibility.
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Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
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Feldkamp, R. F.; Tullar, B. F. 3-Methylthiophene. Org. Synth.1954 , 34, 73. [Link][7]
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Zhang, Y.; Gao, X.; Li, J.; Tu, G. Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers. J. Mater. Chem. C2015 , 3, 8946-8953. [Link]
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances2020 , 10, 8386-8415. [Link][3]
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Pal, L.; Curcio, M.; Avvisati, U.; et al. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules2023 , 28, 629. [Link][8]
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Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link][1]
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A Researcher's Guide to Greener Alternatives for Stille Coupling of 3-Methylthiophene
Introduction: Moving Beyond Organotins in Cross-Coupling Chemistry
The Stille cross-coupling reaction is a powerful and versatile tool in the synthetic organic chemist's arsenal for the formation of carbon-carbon bonds.[1][2] For the synthesis of molecules containing the 3-methylthiophene moiety, a common building block in pharmaceuticals and advanced materials, 3-Methyl-2-(tributylstannyl)thiophene has been a widely used reagent. However, the well-documented toxicity of organotin compounds, particularly tributyltin (TBT) derivatives, presents significant challenges.[3][4][5][6] These compounds are not only hazardous to researchers through dermal absorption and inhalation but are also persistent environmental pollutants with severe ecotoxicity.[3][5][7] The drive towards greener and more sustainable chemical synthesis necessitates a move away from these toxic reagents.[8][9][10]
This guide provides a comprehensive comparison of viable alternative reagents to this compound for the cross-coupling of the 3-methyl-2-thienyl group. We will delve into the practical aspects of Suzuki-Miyaura, Hiyama, Negishi, and Kumada couplings, offering experimental insights, comparative data, and detailed protocols to aid researchers in selecting the most appropriate, efficient, and sustainable method for their specific synthetic needs.
The Problem with Tributyltin: A Legacy of Toxicity
Tributyltin compounds exhibit high fat solubility and can bioaccumulate in organisms, leading to a range of adverse effects.[4][11] In humans, exposure can cause skin irritation, dizziness, and respiratory difficulties.[3] The environmental impact is even more severe, with TBT being extremely toxic to marine life, causing issues like immunosuppression and imposex (the development of male characteristics in female snails).[3][7] The scientific community has long recognized these dangers, leading to stringent regulations and a push for the development of safer alternatives.[6]
Comparative Analysis of Alternative Coupling Strategies
The core of modern cross-coupling chemistry offers several excellent, less toxic alternatives to the Stille reaction. The choice among them depends on factors such as functional group tolerance, availability of starting materials, reaction conditions, and overall cost. Below is a summary of the most prominent alternatives, followed by a detailed discussion of each.
| Coupling Reaction | Thiophene Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | 3-Methyl-2-thienylboronic acid/ester | Low toxicity, high stability of reagents, broad functional group tolerance, often can be run in aqueous conditions. | Boronic acids can be prone to protodeboronation; sometimes requires stronger bases. | Pd(PPh₃)₄, Pd(OAc)₂ |
| Hiyama | 2-(Trialkoxysilyl)-3-methylthiophene | Low toxicity, stable and easily handled reagents, environmentally benign silicon byproducts. | Requires an activator (fluoride source or base), can have slower reaction kinetics. | Pd(OAc)₂, PdCl₂(dppf) |
| Negishi | 3-Methyl-2-thienylzinc halide | High reactivity, excellent functional group tolerance, couples a wide range of electrophiles. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. | Pd(PPh₃)₄, Ni(acac)₂ |
| Kumada | 3-Methyl-2-thienylmagnesium halide | High reactivity, readily prepared from Grignard reagents, cost-effective. | Grignard reagents are highly basic and incompatible with many functional groups (e.g., esters, ketones). | Ni(dppe)Cl₂, Pd(PPh₃)₄ |
Suzuki-Miyaura Coupling: The Workhorse of Modern C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is arguably the most widely adopted alternative to the Stille coupling.[12][13][14] Its popularity stems from the low toxicity and high stability of the boronic acid and ester reagents.
The Reagent: 3-Methyl-2-thienylboronic acid or its esters (e.g., pinacol ester). These are typically stable, crystalline solids that can be handled on the benchtop.
Mechanism and Experimental Rationale: The reaction is catalyzed by a palladium(0) species and requires a base. The base activates the boronic acid, facilitating the crucial transmetalation step where the 3-methyl-2-thienyl group is transferred from boron to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent is critical and can be tuned to optimize the reaction for specific substrates. The tolerance for a wide variety of functional groups is a significant advantage, allowing for its use in complex molecule synthesis.[12][15][16]
Figure 1: Catalytic cycle for Suzuki-Miyaura Coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-Aryl-3-methylthiophene
-
To a reaction vial, add 3-methyl-2-thienylboronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hiyama Coupling: The Silicon-Based Alternative
The Hiyama coupling utilizes organosilicon compounds as the nucleophilic partner.[17][18] While perhaps less common than the Suzuki reaction, it is an excellent green alternative due to the low toxicity of organosilanes and the formation of benign silicate byproducts.
The Reagent: 2-(Trialkoxysilyl)-3-methylthiophene or 2-(trimethylsilyl)-3-methylthiophene. These reagents are generally stable and can be prepared from 3-methylthiophene.[19]
Mechanism and Experimental Rationale: A key feature of the Hiyama coupling is the requirement for an activator to cleave the C-Si bond, which is typically very stable.[20] This is usually a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[17][20] The activator forms a hypervalent silicon species, which is sufficiently nucleophilic to undergo transmetalation to the palladium center.[21] This necessity for an activator provides a layer of tunable reactivity.
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Navigating the Synthesis of 3-Methylthiophene Derivatives: A Comparative Guide to Suzuki and Stille Couplings
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heteroaromatic compounds is a cornerstone of innovation. The 3-methylthiophene moiety, in particular, is a privileged scaffold found in numerous pharmaceuticals and advanced materials. This guide provides an in-depth comparison of two prominent palladium-catalyzed cross-coupling reactions for its introduction: the established Stille coupling and the increasingly favored Suzuki coupling.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemistry, empowering you to make informed decisions for your specific synthetic challenges. We will delve into the mechanistic nuances, practical considerations, and present experimental data to guide your selection between these two powerful synthetic tools.
The Enduring Utility of Stille Coupling
The Stille reaction, which couples an organotin reagent with an organic halide, has long been a reliable method for forming carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups and the stability of organostannane reagents to air and moisture have contributed to its widespread use in complex molecule synthesis.[3][4][5]
However, the significant toxicity of organotin compounds presents a major drawback, necessitating careful handling and purification procedures to remove toxic byproducts.[6][7][8] This inherent toxicity has driven the search for greener and safer alternatives.
The Ascendancy of Suzuki Coupling: A Greener Approach
The Suzuki coupling has emerged as a leading alternative, primarily due to its use of generally less toxic and more environmentally benign organoboron reagents.[6][9][10] Boronic acids and their derivatives are often stable, commercially available, and their byproducts are typically easier to remove.[11][12]
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][13] A key difference from the Stille coupling is the requirement for a base to activate the organoboron species, facilitating the crucial transmetalation step.[14]
Head-to-Head Comparison: Suzuki vs. Stille for 3-Methylthiophene Introduction
The choice between Suzuki and Stille coupling for introducing a 3-methylthiophene group depends on a careful evaluation of several factors. While both are powerful, their performance can vary significantly based on the specific substrates and desired outcomes.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Stannanes) |
| Toxicity Profile | Generally low toxicity | High toxicity of tin reagents and byproducts[6][7] |
| Reaction Conditions | Requires a base for activation[14] | Generally neutral conditions |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons[15] | Very broad, tolerant of most functional groups[3][16] |
| Substrate Scope | Wide, including aryl, vinyl, and some alkyl halides[10][14] | Extremely wide, including many complex electrophiles[2][4] |
| Byproduct Removal | Boron-based byproducts are generally water-soluble and easier to remove. | Tin byproducts can be difficult to separate from the desired product.[3] |
| Performance with Heterocycles | Can be effective, but yields may be moderate in some cases.[17][18] | Often provides excellent yields with heterocyclic substrates like thiophenes.[17][18][19] |
| Steric Hindrance | Can be more sensitive to sterically hindered substrates.[17][20] | Often less affected by steric hindrance.[17][18] |
Key Insights from Experimental Data:
Recent studies directly comparing the two methods for the functionalization of heterocyclic systems have shown that the Stille coupling can provide superior yields, particularly with substrates containing coordinating functional groups or certain heterocycles like thiophenes.[17][18][19] For instance, in the coupling of various heterocycles, the Stille reaction consistently yielded excellent results (90–94%), while the Suzuki coupling gave more moderate yields (57–66%).[17][18] This suggests that while the Suzuki coupling is a valuable tool, the Stille reaction may be the more robust choice for particularly challenging thiophene couplings.
Experimental Protocol: A Representative Suzuki Coupling for the Synthesis of 3-Methyl-2-arylthiophene
This protocol provides a general procedure for the Suzuki coupling of a bromo-3-methylthiophene with an arylboronic acid.
Materials:
-
2-Bromo-3-methylthiophene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-3-methylthiophene (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.005 mmol) and triphenylphosphine (0.02 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).
-
Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate their respective catalytic cycles.
Caption: The catalytic cycle of the Suzuki coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
Making the Right Choice: A Decision Framework
The selection between Suzuki and Stille coupling is not always straightforward. The following decision-making framework can help guide your choice:
Caption: A flowchart to aid in selecting the appropriate coupling reaction.
Conclusion: A Tale of Two Couplings
Both the Suzuki and Stille couplings are indispensable tools for the modern synthetic chemist. For the introduction of the 3-methylthiophene moiety, the Suzuki coupling offers a greener and often more practical approach, especially when toxicity and ease of purification are primary concerns. However, the Stille reaction remains a highly valuable and sometimes superior option, particularly for challenging substrates where its broad functional group tolerance and robustness can lead to higher yields.
By understanding the strengths and weaknesses of each method, and by carefully considering the specific demands of your synthetic target, you can confidently select the optimal path to success in your research and development endeavors.
References
- Benchchem. Stille vs.
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 44. [Link]
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Wikipedia. (2023). Stille reaction. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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S. T. T. Emmerling, et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17148-17154. [Link]
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Kimbrough, R. D. (1974). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. [Link]
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Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(3), 1410-1413. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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S. T. T. Emmerling, et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17148-17154. [Link]
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ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
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ResearchGate. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Reddit. (2023). How toxic organotin compounds really are? [Link]
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Levashov, A. S., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(18), 10834-10843. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
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The Organic Chemist. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]
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Wikipedia. (2023). Suzuki reaction. [Link]
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Williams, D. R., & Albrecht, B. J. (2011). Preparation of 4-Methoxy-4'-nitrobiphenyl. Organic Syntheses, 88, 197. [Link]
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Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(1), 73-76. [Link]
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Gu, C., & Zhang, Q. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-30). Wiley-VCH. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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Bellina, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7623. [Link]
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electrochemical properties of polymers from 3-Methyl-2-(tributylstannyl)thiophene
An In-Depth Guide to the Electrochemical Properties of Poly(3-methylthiophene) Synthesized via Stille Coupling
For researchers and scientists in materials science and drug development, the precise control over the synthesis of conjugated polymers is paramount to harnessing their full potential in applications ranging from organic electronics to advanced bio-interfacing. Poly(3-methylthiophene) (P3MT) stands out as a foundational conductive polymer, yet its electrochemical performance is intrinsically linked to its structural integrity, specifically its regioregularity. This guide provides a comprehensive comparison of P3MT synthesized from the 3-Methyl-2-(tributylstannyl)thiophene monomer via Stille polycondensation, benchmarking its properties against relevant alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to offer a clear perspective on its performance.
The Critical Role of Synthesis: Why Stille Coupling?
The method of polymerization dictates the final architecture of the polymer chain. For poly(3-alkylthiophene)s (P3ATs), the connection between adjacent thiophene rings can occur in "head-to-tail" (HT), "head-to-head" (HH), or "tail-to-tail" (TT) configurations.[1] A high percentage of HT couplings, known as high regioregularity, allows the polymer to adopt a planar conformation. This planarity is essential for effective π-orbital overlap between rings, which in turn facilitates charge transport and enhances the material's desirable electronic properties.[1][2]
Older methods, such as electrochemical polymerization, often result in regioirregular polymers with a mix of couplings.[3] This structural disorder forces twists in the polymer backbone, disrupting conjugation and diminishing performance.[1] The Stille coupling reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide, offers a powerful solution.[4][5] By using a stannylated monomer like this compound and coupling it with a dihalo-monomer such as 2,5-dibromo-3-methylthiophene, the polymerization proceeds with remarkable control, yielding P3MT with a high degree of HT regioregularity.[2][6] This synthetic precision is the key to unlocking superior electrochemical performance.
Polymerization Workflow via Stille Coupling
The synthesis involves the palladium-catalyzed polycondensation of 2,5-dibromo-3-methylthiophene with an organoditin reagent or by using a Grignard metathesis (GRIM) method followed by coupling. The use of a pre-stannylated monomer is a direct application of the Stille cross-coupling mechanism.
Caption: Workflow for the synthesis of regioregular P3MT via Stille polycondensation.
Comparative Electrochemical Analysis
The advantages of synthesizing P3MT via Stille coupling become evident when its electrochemical properties are compared against both its regioirregular counterpart and other common poly(3-alkylthiophene)s.
| Property | rr-P3MT (Stille) | rr-P3HT (Stille/GRIM) | rr-P3OT (Stille/GRIM) | Regioirregular P3MT (Electrochemical) |
| Conductivity (S/cm) | 50 - 500[7] | 100 - 1000 | 1 - 100[8] | 1 - 100 |
| Oxidation Onset (V vs Ag/AgCl) | ~0.4 - 0.5 V | ~0.3 - 0.4 V | ~0.4 - 0.5 V | ~0.6 - 0.8 V |
| HOMO Level (eV) | ~4.9 - 5.0 eV | ~4.9 - 5.2 eV[9] | ~5.0 - 5.1 eV | ~5.2 - 5.4 eV |
| Optical Band Gap (Egop) (eV) | ~2.0 - 2.2 eV[10] | ~1.9 - 2.1 eV[9] | ~2.0 - 2.2 eV | ~2.2 - 2.4 eV |
| Electrochemical Stability | High | High | Moderate | Low to Moderate |
| Color (Neutral / Oxidized) | Red / Blue[11] | Dark Purple / Light Blue | Red / Blue | Orange-Red / Grey-Blue |
Key Insights from the Comparison:
-
Impact of Regioregularity: The most striking comparison is between regioregular (rr-P3MT) and regioirregular P3MT. The ordered, planar structure of rr-P3MT results in significantly higher conductivity and a lower oxidation potential.[3] The lower oxidation potential indicates that it is easier to remove an electron (dope the polymer), which is a direct consequence of the extended π-conjugation.[1]
-
Influence of Alkyl Side-Chain: Comparing rr-P3MT to other regioregular P3ATs like P3HT (hexyl side-chain) and P3OT (octyl side-chain) reveals the effect of the substituent.[8] The shorter methyl group on P3MT leads to strong interchain interactions but can sometimes reduce solubility compared to polymers with longer, more solubilizing alkyl chains like hexyl or octyl. P3HT often strikes a balance, providing excellent conductivity and good processability, making it a widely used standard.[8][9] The longer side chains in P3OT can increase spacing between polymer backbones, slightly decreasing interchain charge hopping and thus conductivity.[8]
-
Energy Levels: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels, which are critical for charge injection and device compatibility, are directly influenced by the polymer structure.[12] The higher degree of conjugation in regioregular polymers generally leads to a higher HOMO level (less energy required to oxidize) and a lower band gap compared to their irregular counterparts.[3]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for both synthesis and characterization are essential.
Synthesis of Regioregular P3MT via Stille Coupling
This protocol is a representative example and should be performed under the supervision of trained personnel using appropriate safety measures.
-
Monomer Preparation: Start with high-purity 2,5-dibromo-3-methylthiophene and 3-methyl-2,5-bis(tributylstannyl)thiophene. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: In a Schlenk flask, dissolve the dibromo-monomer in anhydrous toluene.
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-3 mol%), to the solution and stir for 15 minutes.
-
Stannane Addition: Slowly add an equimolar amount of the distannyl-monomer to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The solution will typically darken as the polymer forms.
-
Termination & Precipitation: Cool the reaction to room temperature. End-cap the polymer by adding a small amount of bromobenzene. Precipitate the polymer by pouring the solution into a large volume of vigorously stirred methanol.
-
Purification: Filter the crude polymer. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the final polymer product under vacuum at 40-50 °C.
Electrochemical Characterization Workflow
The following protocol outlines the steps for characterizing the electrochemical properties of the synthesized P3MT films.
Caption: Standard workflow for the electrochemical characterization of a P3MT thin film.
Causality in Protocol Design:
-
Electrolyte Choice: A non-aqueous electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile (ACN) is used because it has a wide electrochemical window, preventing solvent breakdown at the potentials needed to oxidize and reduce the polymer.
-
Three-Electrode Setup: This configuration allows for precise control and measurement of the potential at the working electrode (the P3MT film) relative to a stable reference electrode, without interference from the counter electrode reaction.
-
Annealing: Thermal annealing of the spin-coated film after deposition is crucial. It enhances the crystallinity and ordering of the polymer chains, which improves charge transport and leads to more defined electrochemical signals and higher conductivity.
Conclusion
The synthesis of poly(3-methylthiophene) from this compound via Stille coupling provides a robust pathway to a highly regioregular polymer with superior electrochemical properties. Compared to its regioirregular form, rr-P3MT exhibits significantly enhanced conductivity, lower oxidation potentials, and a narrower band gap, all stemming from its well-ordered, planar backbone structure. While other poly(3-alkylthiophene)s like P3HT may offer a better compromise of solubility and performance for some applications, P3MT remains a critical material whose properties are unlocked through precise, modern synthetic chemistry. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to leverage the high performance of well-defined conductive polymers in their work.
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- On the Electrochemical Synthesis of Poly-3-Methylthiophene.
- Tuning the surface energies in a family of poly-3- alkylthiophenes bearing hydrophilic side-chains synthesized via direct. The Royal Society of Chemistry.
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- Regioregularity and deposition effect on the physical/chemical properties of polythiophene deriv
- P3HT vs. Other Poly(3-alkylthiophenes)
- Analysis of optical properties of poly(3-methylthiophene) (P3MT) electrochemically synthesized.
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- Regioregular Poly(3-alkylthiophene). The McCullough Group - Research.
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- Electrically conductive porous catecholate metal-organic frameworks. DSpace@MIT.
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The Subtle Architect: How a Single Methyl Group Redefines the Electronic Landscape of Conjugated Polymers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic electronics, the performance of a conjugated polymer is dictated by a delicate interplay of its chemical structure and solid-state morphology. Even seemingly minor modifications to the polymer's side chains can induce profound changes in its electronic properties, ultimately governing its efficacy in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and biosensors. This guide provides an in-depth comparison of how the substitution of a 3-methyl group, versus a longer alkyl chain like a hexyl group, on a polythiophene backbone fundamentally alters the resulting polymer's electronic characteristics. We will delve into the steric and electronic consequences of this choice, supported by comparative experimental data, and provide detailed protocols for the key characterization techniques.
The Domino Effect of a Methyl Group: Steric Hindrance and its Electronic Consequences
The introduction of a substituent at the 3-position of the thiophene ring in polythiophenes is primarily to enhance solubility. However, the size of this substituent plays a critical role in the polymer's ability to adopt a planar conformation, which is essential for efficient π-orbital overlap along the backbone and between adjacent chains. This planarity directly influences the polymer's electronic properties.
A 3-methyl group, being the smallest alkyl substituent, introduces a degree of steric hindrance. This steric strain can cause a slight torsion in the polymer backbone, disrupting the planarity to some extent.[1] In contrast, a longer, more flexible alkyl chain like a hexyl group can also induce twisting, but its greater conformational freedom can sometimes allow for more ordered packing in the solid state, leading to the formation of crystalline domains with high charge carrier mobility.[2]
This interplay between steric hindrance and chain packing has a cascading effect on the electronic energy levels of the polymer, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals dictates the polymer's ionization potential, electron affinity, and, consequently, its bandgap.
Diagram: Impact of 3-Methyl Substitution on Polymer Conformation
Caption: Steric effects of different substituents on the polythiophene backbone conformation.
A Tale of Two Chains: Comparative Electronic Properties
To quantify the impact of the 3-methyl group, we compare the key electronic properties of poly(3-methylthiophene) (P3MT) with the well-studied poly(3-hexylthiophene) (P3HT).
| Property | Poly(3-methylthiophene) (P3MT) | Poly(3-hexylthiophene) (P3HT) | Significance |
| HOMO Level (eV) | ~ -4.9 to -5.1 | ~ -4.9 to -5.2 | Determines the ease of hole injection and the open-circuit voltage in solar cells. |
| LUMO Level (eV) | ~ -2.8 to -3.0 | ~ -3.0 to -3.2 | Influences electron injection and the polymer's stability to reduction. |
| Electrochemical Bandgap (eV) | ~ 2.1 to 2.3 | ~ 1.9 to 2.1[3] | Dictates the polymer's absorption spectrum and its potential for light-harvesting applications. |
| Optical Bandgap (eV) | ~ 2.0 | ~ 1.9 | Correlates with the onset of optical absorption. |
| Hole Mobility (cm²/Vs) | 10⁻⁵ to 10⁻³ | 10⁻⁴ to 10⁻¹[4] | A measure of how efficiently charge carriers move through the material, crucial for device performance. |
Note: The values presented are approximate and can vary depending on the polymer's regioregularity, molecular weight, and the measurement conditions.
From the data, we can infer several key differences:
-
Wider Bandgap: P3MT generally exhibits a slightly wider bandgap compared to P3HT. This is attributed to the reduced effective conjugation length caused by the steric hindrance from the methyl group, which leads to a greater twist in the polymer backbone.
-
Lower Hole Mobility: The lower hole mobility of P3MT is a direct consequence of its more disordered structure compared to the well-ordered, crystalline domains that can form in regioregular P3HT.[2] The longer hexyl chains in P3HT can interdigitate, promoting a more planar backbone and facilitating intermolecular charge hopping.
Experimental Protocols for Characterization
To empirically determine these electronic properties, a suite of characterization techniques is employed. Below are detailed protocols for three fundamental methods.
Synthesis of Poly(3-methylthiophene) via Oxidative Polymerization
This protocol describes a common method for synthesizing P3MT.
Materials:
-
3-methylthiophene (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for precipitation)
-
Soxhlet extraction apparatus
-
Methanol, hexane, chloroform (for purification)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve anhydrous FeCl₃ in anhydrous chloroform under a nitrogen atmosphere.
-
Monomer Addition: Slowly add a solution of 3-methylthiophene in anhydrous chloroform to the stirred FeCl₃ solution at room temperature. The reaction mixture will typically turn dark.
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature.
-
Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the crude polymer.
-
Filtration: Collect the polymer by filtration and wash it with methanol to remove residual FeCl₃ and oligomers.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer based on its solubility and regioregularity.
-
Drying: Dry the purified polymer under vacuum to obtain the final product.
Diagram: Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification of P3MT.
Determination of HOMO, LUMO, and Bandgap by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
Working Electrode: A thin film of the polymer cast onto a platinum or glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or foil.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
Procedure:
-
Film Preparation: Prepare a thin, uniform film of the polymer on the working electrode by drop-casting, spin-coating, or electropolymerization.[5]
-
Cell Assembly: Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Measurement: Scan the potential of the working electrode from a starting potential to a vertex potential and back. Record the resulting current as a function of the applied potential.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical bandgap (Eg) is the difference between the LUMO and HOMO levels: Eg = LUMO - HOMO.
-
Diagram: Cyclic Voltammetry Workflow
Caption: Workflow for determining polymer electronic energy levels using cyclic voltammetry.
Determination of Optical Bandgap by UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a material as a function of wavelength. The onset of absorption in the spectrum of a conjugated polymer corresponds to the energy required to excite an electron from the HOMO to the LUMO, providing an estimate of the optical bandgap.
Experimental Setup:
-
UV-Vis Spectrophotometer
-
Sample: A dilute solution of the polymer in a suitable solvent (e.g., chloroform, toluene) or a thin film of the polymer on a transparent substrate (e.g., quartz or glass).
-
Cuvette: A quartz cuvette for solution measurements.
Procedure:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the polymer with an absorbance in the linear range of the spectrophotometer (typically < 1.0).
-
Thin Film: Cast a thin, uniform film of the polymer onto a transparent substrate.
-
-
Blank Measurement: Record a baseline spectrum of the pure solvent or the bare substrate.
-
Sample Measurement: Record the absorption spectrum of the polymer solution or thin film over a relevant wavelength range (e.g., 300-800 nm).
-
Data Analysis:
-
Identify the wavelength of the absorption onset (λonset) from the low-energy edge of the π-π* absorption band.
-
Calculate the optical bandgap (Egopt) using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Conclusion
The choice of a 3-methyl group as a side chain on a polythiophene backbone, while seemingly a minor structural alteration, has significant and predictable consequences for the resulting polymer's electronic properties. The increased steric hindrance from the methyl group leads to a less planar backbone, a wider electronic bandgap, and generally lower charge carrier mobility when compared to its longer-chain counterpart, poly(3-hexylthiophene). This comparative guide underscores the critical importance of side-chain engineering in the design of conjugated polymers for specific electronic applications. By understanding these fundamental structure-property relationships, researchers can more effectively tailor the electronic landscape of these versatile materials to achieve optimal device performance.
References
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Roncali, J. Molecular Engineering of the Band Gap of π-Conjugated Systems: Facing the Challenge of Developing Low Band Gap Polymers. Chem. Rev.1997 , 97 (1), 173–205. [Link]
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McCullough, R. D. The Chemistry of Conducting Polythiophenes. Adv. Mater.1998 , 10 (2), 93–116. [Link]
-
Sirringhaus, H.; Brown, P. J.; Friend, R. H.; Nielsen, M. M.; Bechgaard, K.; Langeveld-Voss, B. M. W.; Spiering, A. J. H.; Janssen, R. A. J.; Meijer, E. W.; Herwig, P.; de Leeuw, D. M. Two-dimensional charge transport in self-organized, high-mobility conjugated polymers. Nature1999 , 401 (6754), 685–688. [Link]
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Brabec, C. J.; Sariciftci, N. S.; Hummelen, J. C. Plastic Solar Cells. Adv. Funct. Mater.2001 , 11 (1), 15–26. [Link]
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Osaka, I.; McCullough, R. D. Advances in the Synthesis of P3ATs and their Application in Organic Electronics. Acc. Chem. Res.2008 , 41 (9), 1202–1214. [Link]
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A comprehensive review on poly(3-alkylthiophene)-based crystalline structures, protocols and electronic applications. RSC Advances2020 , 10 (28), 16446-16493. [Link]
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THE INFLUENCE OF HEAT TREATMENT ON THE CHARACTERISTIC OF POLY(3-HEXYLTHIOPHENE-2,5-DIYL)P3HT AND):[6][6] PHENYL- C71 - BUTYRIC AC. Journal of Engineering and Applied Sciences2019 , 14(16), 5686-5690. [Link]
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Electrochemical Synthesis and Vibrational Mode Analysis of poly (3-methelthiophene). International Journal of Polymeric Materials and Polymeric Biomaterials2014 , 63(15), 765-771. [Link]
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Charge Mobility and Transport Behavior in the Ordered and Disordered States of the Regioregular Poly(3-hexylthiophene). The Journal of Physical Chemistry B2006 , 110(33), 16355-16361. [Link]
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Enhanced Charge-Carrier Mobility in High-Pressure-Crystallized Poly(3-hexylthiophene). Macromolecules2011 , 44(5), 1221-1225. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Methyl-2-(tributylstannyl)thiophene: A Guide for the Research Professional
The responsible management of hazardous chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in the fast-paced fields of chemical synthesis and drug development, a comprehensive understanding of disposal protocols for highly toxic reagents like 3-Methyl-2-(tributylstannyl)thiophene is not just a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere instruction to explain the rationale behind each step.
The Imperative for Caution: Understanding the Hazard Profile
This compound belongs to the family of organotin compounds, which are notorious for their toxicity. The tributyltin (TBT) moiety is particularly hazardous, exhibiting high toxicity upon ingestion, dermal contact, or inhalation.[1] It is classified as a marine pollutant and is known to be very toxic to aquatic life with long-lasting effects.[2] The primary concern in a laboratory setting is the potential for both acute and chronic health effects in researchers and the severe environmental damage that can result from improper disposal. Therefore, all handling and disposal procedures must be executed with the utmost care and within designated, controlled environments.
Foundational Safety and Handling Protocols
Prior to any disposal procedure, adherence to strict safety and handling protocols is mandatory. This establishes a controlled environment that minimizes the risk of exposure.
Engineering Controls and Designated Work Areas
All manipulations involving this compound, including transfers and the initiation of disposal procedures, must be conducted within a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any volatile components or aerosols. It is best practice to designate a specific area within the lab for working with organotin compounds to prevent cross-contamination.[4]
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling organotin compounds.[4] The following table outlines the minimum required PPE, with the rationale for each component.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[3] | Protects against splashes and potential aerosols. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Provides a robust barrier against dermal absorption, a primary route of exposure. |
| Body Protection | A chemically impervious lab coat, long pants, and closed-toe shoes.[3] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges.[3] | Essential for situations with a higher risk of vapor or aerosol generation. |
A Step-by-Step Guide to the Disposal of this compound
The disposal of this compound waste should be approached in a systematic manner, encompassing waste segregation, chemical neutralization, and final disposal in accordance with institutional and regulatory guidelines. The following workflow provides a detailed protocol.
Caption: A workflow for the safe disposal of this compound waste.
Experimental Protocol 1: Oxidative Degradation of Liquid Waste
This protocol details the chemical neutralization of liquid waste containing this compound. The underlying principle is the oxidation of the toxic organotin compound to less hazardous inorganic tin species.[4]
Materials:
-
Concentrated liquid organotin waste
-
An appropriate inert solvent for dilution (e.g., toluene or hexane)
-
Commercial bleach (sodium hypochlorite solution) or potassium permanganate solution
-
Sodium bicarbonate solution for neutralization
-
A suitable reaction vessel (e.g., a three-necked flask with a stirrer)
-
Designated hazardous waste container
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the concentrated organotin waste with a compatible inert solvent. This helps to control the reaction rate and dissipate heat.[4]
-
Oxidant Addition: While stirring the diluted waste, slowly add an oxidizing agent such as commercial bleach. This step should be performed with extreme caution as the reaction can be exothermic.[4] Add the oxidant in small portions and monitor for any temperature increase.
-
Reaction Time: Allow the mixture to react for several hours, or preferably overnight, with continuous stirring to ensure complete oxidation of the organotin compounds.[4]
-
Neutralization: After the reaction is complete, check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8 using a suitable neutralizing agent like sodium bicarbonate solution.
-
Final Disposal: Transfer the treated waste to a designated hazardous waste container, ensuring it is clearly and accurately labeled.[3] This treated waste, now containing less toxic inorganic tin compounds, must still be disposed of as hazardous waste through your institution's environmental health and safety department.
Experimental Protocol 2: Decontamination of Glassware
Glassware that has come into contact with this compound must be thoroughly decontaminated before it can be reused.
Materials:
-
Contaminated glassware
-
An appropriate organic solvent (e.g., hexane or toluene)[5]
-
Oxidizing solution (e.g., commercial bleach or a 20% nitric acid solution)[3]
-
Designated hazardous waste containers for liquid and solid waste
Procedure:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent to remove the bulk of the organotin residue.[5] The rinsate should be collected and treated as hazardous liquid waste.
-
Oxidative Soak: Submerge the rinsed glassware in an oxidizing solution (e.g., bleach) and allow it to soak overnight in a well-ventilated area or fume hood.[3]
-
Dispose of Decontamination Solution: Carefully decant the oxidizing solution into a designated hazardous waste container.
-
Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the area and alert your colleagues and the laboratory supervisor.
-
Isolate the Area: If it is safe to do so, prevent the spill from spreading.
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[2]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Decontaminate the spill area using a suitable method, such as wiping with a cloth soaked in an oxidizing solution.
Regulatory Compliance: A Final Note
All waste generated from the use and disposal of this compound is classified as hazardous waste. Its management, from generation to final disposal, is regulated under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] It is imperative to adhere to all local, state, and federal regulations and to consult with your institution's environmental health and safety department for specific guidance.
By implementing these detailed procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds. BenchChem Technical Support.
- Del Valle Lab. (n.d.).
- Antón, R., & Ñíguez, C. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review.
- Laidy, Y. (2018). An Overview on Toxicity of Tributyltin.
- BenchChem. (2025). Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals. BenchChem Technical Support.
- Collaborative for Health & Environment. (n.d.). Tributyltin.
- Fergusson, L. (2014). Three Bench-scale Tests Designed to Destroy Tributyltin (TBT) in Marine Sediments from North Queensland, Australia. Journal of Environmental & Analytical Toxicology, 4(5), 1-7.
- International Programme on Chemical Safety. (n.d.). Tributyltin compounds (PIM G018). INCHEM.
- University of Edinburgh. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. Edinburgh Research Explorer.
- Norén, K., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Environmental Science and Pollution Research, 29(1), 123-135.
- Fergusson, L. (2018). Three Bench-Scale Tests Designed to Destroy Tributyltin (TBT) in Marine Sediments from North Queensland, Australia. Avid Science.
- Chadwick, R. W., et al. (1998). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. Water Environment Research, 70(5), 1075-1082.
- Huang, J., & Matzner, E. (2006). Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 142(2), 263-269.
- Smith, P. J. (1981). DEGRADATION, SPECTROFLUORESCENCE AND NMR STUDIES OF ORGANOTIN COMPOUNDS. Royal Holloway, University of London.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Sunday, A. O., et al. (2012). Toxicity and speciation analysis of organotin compounds.
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- U.S. Environmental Protection Agency. (2025).
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Personal protective equipment for handling 3-Methyl-2-(tributylstannyl)thiophene
A Researcher's Guide to Personal Protective Equipment for Handling 3-Methyl-2-(tributylstannyl)thiophene
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound belongs to the organotin family of compounds, which are recognized for their significant toxicity.[1][2] The primary danger of this specific molecule lies in its high acute toxicity through all major routes of exposure: oral, dermal, and inhalation.[3] The tributyltin moiety is a potent cytotoxic agent that can lead to severe skin and eye irritation, and systemic effects on the immune and central nervous systems.[4][5] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a procedural formality but a critical barrier to prevent exposure and ensure laboratory safety.
Table 1: GHS Hazard Classification for this compound [3]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects |
The Core Ensemble: Multi-Layered PPE for Routine Operations
All handling of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhaling toxic vapors.[6][7] The following PPE represents the minimum standard for any procedure involving this reagent.
Eye and Face Protection: The First Line of Defense
Standard safety glasses are insufficient. The risk of splashes, which can cause severe eye damage, necessitates a more robust approach.
-
Primary Protection: Tightly fitting chemical splash goggles are mandatory.[6]
-
Secondary Protection: A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as reagent transfers or the initial opening of a new container.[8] This layered approach is critical because organotin compounds can cause severe burns upon contact.[4]
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure for organotin compounds.[1] The selection of appropriate gloves is crucial, as not all materials offer the same level of protection.
-
Glove Type: Use chemical-impermeable gloves. While nitrile gloves are commonly used in laboratories, butyl rubber or neoprene gloves often provide better resistance to organotins.[5][6] It is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Double Gloving: For all procedures, wearing two pairs of gloves is a highly recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Glove Inspection and Removal: Gloves must be inspected for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as hazardous waste.[8]
Body Protection: Shielding Against Incidental Contact
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. This should be worn fully buttoned to provide maximum coverage.[6]
-
Additional Protection: For tasks involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[9] Porous shoes, such as those made of cloth, are prohibited as they can absorb and retain chemical spills.
Respiratory Protection: When Engineering Controls Are Not Enough
While all work should be conducted in a fume hood, there are situations where respiratory protection may be necessary, such as in the event of a large spill or a failure of engineering controls.[6][10]
-
Respirator Type: A NIOSH-approved respirator with organic vapor cartridges is required in these situations. If there is a risk of generating aerosols, a particulate filter should also be included. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section details the procedural steps for working with this compound, integrating the PPE requirements into a comprehensive workflow.
Preparation and Pre-Handling
-
Designated Area: All work with organotin reagents must be conducted in a designated area within a certified chemical fume hood.[4][7]
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize the need to enter and exit the contaminated area.
-
PPE Donning: Put on all required PPE (lab coat, long pants, closed-toe shoes, double gloves, and chemical splash goggles) before approaching the fume hood. The face shield should be donned just before beginning the transfer.
Handling and Transfer
-
Inert Atmosphere Transfer: As organotin reagents can be air-sensitive, use of a Sure/Seal™ bottle and transfer via syringe under an inert atmosphere is standard practice.[7][10]
-
Syringe Technique: When drawing the reagent into the syringe, always keep the tip of the needle below the liquid level to avoid drawing vapors. Once the desired amount is drawn, pull a small amount of inert gas into the syringe to create a buffer.[7]
-
Dispensing: Insert the needle through the septum of the reaction flask and dispense the reagent slowly.
-
Post-Transfer: After the transfer is complete, the needle and syringe must be quenched by flushing with a suitable solvent (e.g., hexanes or toluene) directly into a designated organotin hazardous waste container.[7]
Disposal and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure the safety of others.[11][12]
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and contaminated paper towels, are considered hazardous waste.[6][10] These materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container stored within the fume hood.[13]
-
Glassware Decontamination: Glassware must be decontaminated before being removed from the fume hood. A common procedure involves an initial rinse with an organic solvent (collected as hazardous waste) followed by an overnight soak in an oxidizing solution like commercial bleach or 20% nitric acid.[6] The decontamination solution must also be disposed of as hazardous waste.
-
Spill Cleanup: In the event of a spill, evacuate the immediate area and alert others.[10] Wearing full PPE, including respiratory protection if necessary, absorb the spill with an inert material like vermiculite or sand.[4] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
The following diagram illustrates the complete workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Responding to Exposure
In case of accidental exposure, immediate and decisive action is critical.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration, but do not use a mouth-to-mouth method.[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
